Technical Documentation Center

4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone
  • CAS: 84794-99-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Potential Applications of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals Introduction Benzophenone and its derivatives are a class of organic compounds that have garnered significant attention across various scientific discipline...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone and its derivatives are a class of organic compounds that have garnered significant attention across various scientific disciplines, from materials science to medicinal chemistry. Their inherent photochemical properties, particularly their ability to absorb ultraviolet (UV) radiation, have led to their widespread use as photostabilizers in polymers and sunscreens.[1] Furthermore, the benzophenone scaffold serves as a versatile platform for the development of novel therapeutic agents, with derivatives exhibiting a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]

The strategic incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3][4] This guide focuses on a specific fluorinated benzophenone derivative, 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone. While this particular molecule is not extensively documented in publicly available literature, this guide will provide a comprehensive theoretical and practical framework for its synthesis, characterization, and potential applications by drawing upon established chemical principles and data from closely related analogues.

This document will delve into the modular synthetic strategy required to construct this molecule, detailing the key chemical transformations and the rationale behind the selection of reagents and reaction conditions. It will further explore the expected physicochemical and spectroscopic properties of the target compound, providing a basis for its identification and characterization. Finally, potential applications for 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone will be discussed, with a focus on its potential as a UV absorber and as a scaffold for the development of novel therapeutic agents.

Synthesis of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl Ketone: A Modular Approach

The synthesis of the target molecule can be logically approached in a three-stage process, as illustrated in the workflow diagram below. This modular strategy allows for the controlled construction of the molecule, starting with the preparation of the key acylating agent, followed by the formation of the core benzophenone structure, and concluding with the introduction of the octoxy side chain.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of Acylating Agent cluster_1 Stage 2: Formation of Benzophenone Core cluster_2 Stage 3: O-Alkylation A 4-Fluorobenzoic Acid C 4-Fluorobenzoyl Chloride A->C Chlorination B Thionyl Chloride (SOCl2) B->C F (4-Fluorophenyl)(2,4-dihydroxyphenyl)methanone C->F Friedel-Crafts Acylation D Resorcinol D->F E Lewis Acid (e.g., AlCl3) E->F I 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone F->I Williamson Ether Synthesis G 1-Bromooctane G->I H Base (e.g., K2CO3) H->I

Caption: Synthetic workflow for 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone.

Stage 1: Synthesis of 4-Fluorobenzoyl Chloride

The initial step involves the conversion of a commercially available starting material, 4-fluorobenzoic acid, into the more reactive acylating agent, 4-fluorobenzoyl chloride. This transformation is a standard procedure in organic synthesis.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorobenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).[5]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-fluorobenzoyl chloride can be purified by fractional distillation to yield a colorless to pale yellow liquid.[5]

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): This is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.

  • N,N-Dimethylformamide (DMF): DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent acylating agent.

  • Reflux: Heating the reaction mixture ensures a sufficient reaction rate for the conversion.

  • Distillation: Purification by distillation is necessary to remove any unreacted starting materials and byproducts, ensuring the purity of the acyl chloride for the subsequent step.

Stage 2: Friedel-Crafts Acylation of Resorcinol

The core benzophenone structure is assembled via a Friedel-Crafts acylation reaction.[6][7][8][9] In this electrophilic aromatic substitution reaction, the electron-rich resorcinol ring attacks the electrophilic carbonyl carbon of the 4-fluorobenzoyl chloride, facilitated by a Lewis acid catalyst.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add resorcinol (1.0 eq) and a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (2.0-3.0 eq), portion-wise, while maintaining the temperature.

  • In the dropping funnel, prepare a solution of 4-fluorobenzoyl chloride (1.0 eq) in the same anhydrous solvent.

  • Add the 4-fluorobenzoyl chloride solution dropwise to the resorcinol-AlCl₃ mixture over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

  • The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The resulting precipitate, (4-fluorophenyl)(2,4-dihydroxyphenyl)methanone, is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

  • Resorcinol: As a dihydroxybenzene, resorcinol is a highly activated aromatic ring, making it a suitable substrate for electrophilic aromatic substitution. The two hydroxyl groups are ortho- and para-directing, leading to acylation at the position between the hydroxyl groups.

  • Anhydrous Aluminum Chloride (AlCl₃): This Lewis acid is crucial for activating the acyl chloride. It coordinates with the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion (or a polarized complex), which is then attacked by the resorcinol ring.[7] A stoichiometric excess of AlCl₃ is often required as it can also complex with the hydroxyl groups of resorcinol and the ketone product.

  • Low Temperature: The initial reaction is carried out at a low temperature to control the exothermic reaction and to minimize potential side reactions.

  • Acidic Work-up: The addition of ice and hydrochloric acid hydrolyzes the aluminum complexes formed during the reaction, liberating the hydroxyl groups of the benzophenone product and precipitating the crude product.

Stage 3: O-Alkylation of the Dihydroxybenzophenone Intermediate

The final step involves the selective alkylation of one of the hydroxyl groups of the (4-fluorophenyl)(2,4-dihydroxyphenyl)methanone intermediate to introduce the octoxy side chain. This is typically achieved through a Williamson ether synthesis.

Experimental Protocol:

  • In a round-bottom flask, dissolve the (4-fluorophenyl)(2,4-dihydroxyphenyl)methanone (1.0 eq) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq), to the solution.

  • To this mixture, add 1-bromooctane (1.0-1.2 eq).

  • Heat the reaction mixture to reflux and maintain for 8-16 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the final product, 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone.

Causality of Experimental Choices:

  • Potassium Carbonate (K₂CO₃): This base is used to deprotonate the more acidic hydroxyl group of the dihydroxybenzophenone, forming a phenoxide ion which is a more potent nucleophile for the subsequent reaction with the alkyl halide. The hydroxyl group at the 4-position is generally more acidic and sterically more accessible for alkylation than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the carbonyl group.

  • 1-Bromooctane: This is the source of the octyl group. Bromides are good leaving groups, facilitating the nucleophilic substitution reaction.

  • Polar Aprotic Solvent: Solvents like acetone or DMF are suitable for Sₙ2 reactions as they can solvate the cation (potassium ion) but do not strongly solvate the nucleophile (phenoxide), thus increasing its reactivity.

  • Column Chromatography: This purification technique is essential to separate the desired mono-alkylated product from any unreacted starting material, di-alkylated byproduct, and other impurities.

Structural Elucidation and Physicochemical Properties

As the target molecule is not well-documented, its structural and physical properties must be inferred from data on analogous compounds.

Predicted Physicochemical Properties:

PropertyPredicted Value/RangeRationale/Reference Analogue
Molecular Formula C₂₁H₂₅FO₃Based on the constituent atoms.
Molecular Weight 356.42 g/mol Calculated from the molecular formula.
Appearance White to pale yellow solidHydroxybenzophenones are typically crystalline solids.[10]
Melting Point 50-70 °CThe melting point of 2-hydroxy-4-(octyloxy)benzophenone is 47-49 °C.[11] The fluorine substituent may slightly alter this.
Solubility Soluble in organic solvents (e.g., acetone, ethanol, ethyl acetate), insoluble in water.The octoxy chain imparts significant lipophilicity.

Spectroscopic Characterization:

The structure of the synthesized 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone can be unequivocally confirmed using a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the octoxy chain, and the terminal methyl group. The protons on the fluorophenyl ring will exhibit coupling to the fluorine atom. The hydroxyl proton will likely appear as a broad singlet at a downfield chemical shift due to intramolecular hydrogen bonding.[12][13]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the 21 carbon atoms in the molecule. The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹JC-F).[12]

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected in the ¹⁹F NMR spectrum, characteristic of a fluorine atom attached to an aromatic ring.[14][15]

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group (broad, due to hydrogen bonding), the C=O stretch of the ketone, C-O stretches of the ether and phenol, and C-F and C-H stretches of the aromatic and aliphatic portions of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z = 356.42.

Potential Applications in Research and Drug Development

The unique combination of a hydroxybenzophenone core, a fluorine substituent, and a lipophilic octoxy chain suggests several potential areas of application for 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone.

UV Absorber and Photostabilizer

Hydroxybenzophenones are renowned for their ability to absorb UV radiation and dissipate the energy as heat through a process involving an excited-state intramolecular proton transfer (ESIPT).[1][16] The presence of the hydroxyl group ortho to the carbonyl is crucial for this photoprotective mechanism. The octoxy chain enhances the compound's compatibility with non-polar materials such as plastics and coatings. The fluorine atom may subtly modulate the UV absorption profile of the molecule.[16][17] Therefore, this compound could be a highly effective UV absorber for a variety of applications, including:

  • Sunscreens and Cosmetics: To protect the skin from harmful UVA and UVB radiation.[10]

  • Polymer Stabilization: To prevent the photodegradation of plastics, coatings, and other organic materials.

Scaffold for Drug Discovery

The benzophenone scaffold is a privileged structure in medicinal chemistry.[2] The introduction of a fluorine atom can significantly enhance the pharmacological properties of a molecule.[3] The 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone could serve as a valuable starting point or intermediate for the synthesis of more complex molecules with potential therapeutic activities.

  • Anticancer Agents: Fluorinated benzophenone analogues have been investigated as potent anti-cancer agents.[18]

  • Neuroprotective Agents: Fluorinated benzophenone derivatives have shown promise as multipotent agents for Alzheimer's disease.[19]

  • Anti-inflammatory and Antimicrobial Agents: The benzophenone core is associated with a broad range of biological activities.[2]

The lipophilic octoxy chain could also influence the pharmacokinetic properties of potential drug candidates, potentially improving membrane permeability and oral bioavailability.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, predicted properties, and potential applications of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone. By leveraging established synthetic methodologies such as the Friedel-Crafts acylation and Williamson ether synthesis, a clear and logical pathway to this novel compound has been outlined. While direct experimental data for this specific molecule is scarce, a thorough analysis of related compounds allows for reliable predictions of its physicochemical and spectroscopic characteristics. The unique structural features of this molecule, combining a photoprotective hydroxybenzophenone core with a strategically placed fluorine atom and a lipophilic side chain, make it a promising candidate for further investigation as a high-performance UV absorber and a versatile scaffold for the development of new therapeutic agents. This guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this and other novel fluorinated benzophenone derivatives.

References

  • PrepChem. Step (a): Preparation of 4-fluorobenzoyl chloride. [Link]

  • Hrdlovič, P., & Belluš, D. (1968). Effect of substituents on ultraviolet absorption spectra of derivatives of o-hydroxybenzophenone. Chemical Papers, 22(7), 509-520.
  • Kumar, A., & Kumar, R. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC medicinal chemistry, 12(9), 1466–1491. [Link]

  • Google Patents. (2014). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
  • Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and photobiology, 90(4), 727–733. [Link]

  • Fang, Z., Zhang, X., Wu, F., Huang, B., & Yi, B. (2023). Effect of Substituent Groups on the Strength of Intramolecular Hydrogen Bonds in 2,4-Dihydroxybenzophenone UV Absorbers. Molecules (Basel, Switzerland), 28(13), 5081. [Link]

  • Multichem Exports. 4-Fluorobenzoyl Chloride. [Link]

  • Pandya, V. H., Chhipa, A. S., & Kalariya, R. N. (2024). Discovery and Biological Evaluation of Novel Fluorinated Derivatives of Benzophenone Analogues as Potent Anti-Cancer Agent: Synthesis, In Vitro Assay and Molecular Dynamics. ChemistrySelect, 9(31), e202401018.
  • Anshul Specialty Molecules. 4-Fluorobenzoyl Chloride. [Link]

  • Pisani, L., Catto, M., De Palma, A., Scilimati, A., & Carotti, A. (2014). Fluorinated benzophenone derivatives: Balanced multipotent agents for Alzheimer's disease. Bioorganic & medicinal chemistry letters, 24(15), 3494–3498.
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.
  • ResearchGate. (2022). Spectroscopic (FT-IR, NMR, single crystal XRD) and DFT studies including FMO, Mulliken charges, and Hirshfeld surface analysis, molecular docking and ADME analyses of 2-amino-4′-fluorobenzophenone (FAB). [Link]

  • PubChem. (4-Fluorophenyl)acetone. [Link]

  • BenchChem. (2025).
  • Ghorai, M. K., & Kumar, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(52), 29599–29633. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Pharmaffiliates. Benzyl 4-Fluorophenyl Ketone. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Cheméo. Chemical Properties of (4-Fluorophenyl)acetone (CAS 459-03-0). [Link]

  • Angene. 4-FLUOROPHENYLACETONE(CAS# 459-03-0). [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Master Organic Chemistry. (2018). The Intramolecular Friedel-Crafts Reaction. [Link]

  • National Science Foundation. (n.d.). Fluorine MAS NMR API revised.
  • Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. [Link]

  • Scribd. Benzophenone 1H-NMR, 13C-NMR and IR Spectra. [Link]

  • Semantic Scholar. (2017). Research Article Application of F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]

Sources

Exploratory

An In-Depth Technical Guide to (4-Fluorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone: Synthesis, Photophysics, and Material Applications

Executive Summary In the realm of advanced photochemistry and polymer stabilization, the molecular design of ultraviolet (UV) absorbers requires a precise balance of electronic tuning, photostability, and matrix compatib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced photochemistry and polymer stabilization, the molecular design of ultraviolet (UV) absorbers requires a precise balance of electronic tuning, photostability, and matrix compatibility. (4-Fluorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone (CAS Registry Number: 84794-99-0)[1] represents a highly specialized evolution of the classic benzophenone UV filter. By integrating a fluorinated aromatic ring with a highly lipophilic octyloxy chain, this molecule bridges the gap between traditional cosmetic UV stabilizers and advanced fluorinated materials used in high-performance polymers and organic electronics[2][3].

As an application scientist, I approach this molecule not merely as a static structure, but as a dynamic photophysical engine. This whitepaper deconstructs the structural mechanics, photophysical pathways, and synthetic methodologies required to understand and manufacture this compound.

Chemical Identity & Structural Mechanics

The efficacy of (4-fluorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone is dictated by the synergistic relationship of its four primary structural components:

  • The Benzophenone Core: Provides the extended

    
    -conjugated system necessary for broad-spectrum UV absorption[3].
    
  • The 2-Hydroxy Group: The critical "trigger" for the molecule's photoprotective mechanism. It forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, establishing the pre-condition for proton transfer[4].

  • The 4-(Octyloxy) Chain: A long aliphatic tail that drastically increases the molecule's lipophilicity (LogP). This prevents the compound from leaching or migrating out of hydrophobic polymer matrices or lipid-based cosmetic formulations.

  • The 4-Fluoro Substitution: The inclusion of a highly electronegative fluorine atom at the para position of the opposing phenyl ring exerts a strong inductive electron-withdrawing effect. This lowers the HOMO-LUMO gap, subtly red-shifting the absorption spectrum, and enhances the overall thermal and photochemical stability of the molecule by strengthening adjacent carbon-carbon bonds[2][3].

Quantitative Physicochemical Profile
ParameterTechnical Specification
Preferred IUPAC Name (4-fluorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone
CAS Registry Number 84794-99-0
Molecular Formula C21H25FO3
Molecular Weight 344.42 g/mol
Core Scaffold Fluorinated Diaryl Ketone
Primary Photophysical Mechanism Excited-State Intramolecular Proton Transfer (ESIPT)
Solubility Profile Highly soluble in organic solvents (dichloromethane, toluene); insoluble in water

Photophysical Properties: The ESIPT Mechanism

The defining characteristic of 2-hydroxybenzophenone derivatives is their ability to act as "self-healing" photophysical systems. They do not degrade upon absorbing UV light; rather, they dissipate the energy through an Excited-State Intramolecular Proton Transfer (ESIPT) [4][5].

The Causality of ESIPT: When the ground-state enol (


) absorbs a UV photon, it transitions to the Franck-Condon excited state (

). In this excited state, the electron density of the molecule shifts dramatically. The phenolic proton becomes highly acidic, while the carbonyl oxygen becomes highly basic. This massive thermodynamic driving force triggers an ultrafast (femtosecond-scale) proton transfer, yielding an excited-state keto tautomer (

)[4][5].

Because the keto form is highly unstable in the ground state, the


 state undergoes rapid non-radiative decay back to the ground state (

), safely releasing the absorbed UV energy as harmless vibrational heat. A subsequent reverse proton transfer regenerates the original enol (

), completing the cycle without generating destructive free radicals[5].

ESIPT_Mechanism Enol_S0 Ground State Enol (S0) Stable Configuration Enol_S1 Excited State Enol (S1) Franck-Condon State Enol_S0->Enol_S1 UV Photon Absorption (Ultraviolet Light) Keto_S1 Excited State Keto (S1) Proton Transferred Enol_S1->Keto_S1 ESIPT (Femtosecond scale) Keto_S0 Ground State Keto (S0) Vibrationally Hot Keto_S1->Keto_S0 Non-Radiative Decay (Heat Emission) Keto_S0->Enol_S0 Ground State Reverse Proton Transfer

Figure 1: The ESIPT photophysical cycle of 2-hydroxybenzophenone derivatives.

Synthesis & Manufacturing Protocol

To manufacture (4-fluorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone with high yield and purity, a two-step synthetic workflow is employed. This protocol is designed as a self-validating system, relying on regioselective reactivity to avoid the need for complex protecting groups.

Step 1: Friedel-Crafts Acylation

The first step involves the coupling of 4-fluorobenzoyl chloride with resorcinol (1,3-dihydroxybenzene) via an electrophilic aromatic substitution[6][7].

  • Rationale & Causality: Anhydrous aluminum chloride (

    
    ) is used as a Lewis acid catalyst to generate the highly electrophilic acylium ion from 4-fluorobenzoyl chloride. Strict anhydrous conditions are mandatory; trace moisture will hydrolyze the acyl chloride into unreactive 4-fluorobenzoic acid, halting the reaction[6]. The reaction is kept at 0–5 °C during addition to control the exotherm and prevent diacylation, then warmed to 40 °C to drive completion[6].
    
  • Result: 4-fluoro-2',4'-dihydroxybenzophenone.

Step 2: Regioselective O-Alkylation (Williamson Ether Synthesis)

The intermediate is reacted with 1-bromooctane to append the lipophilic tail.

  • Rationale & Causality: Why does the octyl chain attach to the 4'-hydroxyl and not the 2'-hydroxyl? The 2'-hydroxyl group is locked in a strong intramolecular hydrogen bond with the newly formed ketone carbonyl. This significantly reduces its acidity and nucleophilicity. By using a mild base like potassium carbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) in a polar aprotic solvent like DMF, we selectively deprotonate the sterically accessible and more acidic 4'-hydroxyl group.
    
  • Result: The target compound, (4-fluorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone.

Synthetic_Workflow Reactant1 4-Fluorobenzoyl Chloride Step1 Friedel-Crafts Acylation (AlCl3, 0-40°C) Reactant1->Step1 Reactant2 Resorcinol (1,3-Dihydroxybenzene) Reactant2->Step1 Intermediate 4-Fluoro-2',4'-dihydroxybenzophenone Step1->Intermediate Electrophilic Aromatic Substitution Step2 Selective O-Alkylation (1-Bromooctane, K2CO3, DMF) Intermediate->Step2 Product Target Compound (CAS 84794-99-0) Step2->Product SN2 Substitution at 4'-OH

Figure 2: Two-step regioselective synthetic workflow for CAS 84794-99-0.

Detailed Experimental Methodology
  • Acylation: Charge a dry, nitrogen-purged reactor with resorcinol (1.1 eq) and anhydrous dichloromethane. Cool to 0 °C.

  • Catalyst Addition: Add anhydrous

    
     (1.2 eq) portion-wise, maintaining the temperature below 5 °C to prevent runaway exotherms[6].
    
  • Coupling: Dropwise add 4-fluorobenzoyl chloride (1.0 eq). Stir at 0 °C for 1 hour, then gradually warm to 40 °C for 4 hours.

  • Quench & Isolate: Quench carefully over ice-water/HCl. Extract the organic layer, dry over

    
    , and concentrate to yield the dihydroxy intermediate.
    
  • Alkylation: Dissolve the intermediate (1.0 eq) in anhydrous DMF. Add

    
     (1.5 eq) and 1-bromooctane (1.1 eq).
    
  • Heating: Heat the mixture to 80 °C for 6 hours. The mild base ensures exclusive reaction at the 4'-position[7].

  • Purification: Cool, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, concentrate, and recrystallize from ethanol to yield the pure (4-fluorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone.

Applications in Advanced Materials

The unique combination of the fluorinated ring and the octyl chain makes this compound highly valuable outside of standard cosmetics:

  • Polymer Stabilization: The octyl chain allows the molecule to blend seamlessly into polyolefins and engineering plastics, preventing UV-induced chain scission without migrating to the surface (blooming).

  • Organic Electronics: Fluorinated benzophenones are increasingly utilized as building blocks in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine atom enhances electron mobility and lowers the HOMO energy level, making it an excellent candidate for stabilizing photoactive layers against environmental degradation[3].

References

1.[1] 4-fluorofenil 2-idrossi-4-(ottossi)fenil chetone N. CAS ... - ChemWhat. ChemWhat. URL: 2.[2] CAS 345-83-5: 4-Fluorobenzophenone | CymitQuimica. CymitQuimica. URL: 3.[3] Buy 4-Fluoro-4'-(phenylethynyl)benzophenone | 153354-46-2 - Smolecule. Smolecule. URL: 4.[4] 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. Frontiers in Chemistry. URL: 5.[5] A Reevaluation of the Photolytic Properties of 2‐Hydroxybenzophenone‐Based UV Sunscreens: Are Chemical Sunscreens Inoffensive?. Scilit. URL: 6.[6] Technical Support Center: Production of 3,4-Dichloro-4'-fluorobenzophenone. BenchChem. URL: 7. Synthesis of fluorinated benzophenones and phenylcoumarins. University of KwaZulu-Natal. URL:

Sources

Foundational

Technical Guide: Solubility Profile of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone

This technical guide provides an in-depth analysis of the solubility profile of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS: 84794-99-0).[1][2] It is designed for researchers and formulation scientists requirin...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the solubility profile of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS: 84794-99-0).[1][2] It is designed for researchers and formulation scientists requiring rigorous physicochemical data and experimental protocols.[2][3]

[1][2][3]

Executive Summary

Compound Identity: 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone CAS Number: 84794-99-0 Structural Class: Fluorinated Benzophenone / UV Absorber Analog Primary Characteristic: Highly Lipophilic (LogP > 6.0 estimated)[1][2][4]

This guide characterizes the solubility behavior of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone, a structural analog of the widely used UV-531 (Octabenzone).[1][2] Distinguished by a para-fluorine substitution on the benzoyl ring, this molecule exhibits enhanced lipophilicity and altered crystal packing forces compared to its hydrogenated counterparts.[1][2][3] Its solubility profile is dominated by the octyloxy tail and the intramolecular hydrogen bond between the carbonyl and the ortho-hydroxyl group, rendering it practically insoluble in water but highly soluble in non-polar organic solvents.[1][2][3]

Chemical Identity & Structural Analysis[1][2][6][7][8]

Understanding the solubility requires a dissection of the molecular architecture.[2][3] The molecule consists of three distinct functional domains that dictate its interaction with solvents.[2][3]

Structural Domains[2][3][5]
  • The Lipophilic Tail (4-Octyloxy): An eight-carbon alkyl chain that acts as the primary driver for solubility in non-polar solvents (hexane, toluene) and lipid matrices.[1][2][3] It significantly increases the partition coefficient (LogP).[2][5]

  • The Chelation Core (2-Hydroxybenzophenone): The hydroxyl group at the ortho position forms a strong intramolecular hydrogen bond with the carbonyl oxygen (S(6) ring motif).[2] This "locks" the polarity, reducing the molecule's ability to form intermolecular hydrogen bonds with water, further decreasing aqueous solubility.[5]

  • The Fluorine Substituent (4'-Fluoro): The fluorine atom at the para position of the second phenyl ring increases lipophilicity (hydrophobicity) relative to a hydrogen atom due to the low polarizability of the C-F bond, while potentially increasing melting point stability via dipole interactions in the crystal lattice.[2][3]

Visualization: Structure-Property Relationships

G Molecule 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone Octyl Octyloxy Tail (C8 Chain) Molecule->Octyl OH_Group Ortho-Hydroxyl Group Molecule->OH_Group Fluoro 4'-Fluoro Substituent Molecule->Fluoro Sol_NonPolar High Solubility: Hexane, Toluene, Lipids Octyl->Sol_NonPolar Van der Waals forces Sol_Water Insolubility: Water, Aqueous Buffers OH_Group->Sol_Water Intramolecular H-bond reduces polarity Fluoro->Sol_NonPolar Increases LogP Stability Metabolic Stability & Crystal Packing Fluoro->Stability Strong C-F bond

Caption: Structural dissection showing how specific functional groups drive the solubility profile.[1][2]

Solubility Profile (Predicted & Experimental)

Due to the specific nature of this fluorinated analog, the data below synthesizes established values for the close analog Octabenzone (UV-531) with corrections applied for the fluorination effect.

Estimated Solubility Table (at 25°C)
Solvent ClassRepresentative SolventEstimated SolubilityMechanism of Solvation
Aqueous Water (pH 7.[1][2]4)< 0.01 mg/mL (Insoluble)Hydrophobic effect dominates; Intramolecular H-bond prevents hydration.[1][2]
Hydrocarbon Hexane / Heptane> 100 mg/mL Favorable Van der Waals interactions with octyl chain.[2][3]
Aromatic Toluene / Benzene> 300 mg/mL

stacking interactions + alkyl chain compatibility.[1][2]
Chlorinated Dichloromethane (DCM)> 200 mg/mL High solvation power for benzophenone cores.[2][3]
Polar Aprotic Acetone / Ethyl Acetate> 100 mg/mL Dipole-dipole interactions effective; octyl chain does not hinder solvation.[1][2]
Polar Protic Ethanol / MethanolModerate (10-50 mg/mL) Limited by the hydrophobic tail; solubility increases significantly with temperature.[1][2]
Lipid Vehicles Corn Oil / MiglyolHigh (> 50 mg/mL) Critical for pharmaceutical formulation (SEDDS/LNC).[2][5]

Key Insight: The substitution of Hydrogen with Fluorine (H


 F) typically increases the LogP by approximately 0.14 - 0.25 units.[1][2] Therefore, this compound is more lipophilic than standard Octabenzone.[5]

Experimental Determination Protocols

To validate the specific solubility of your batch, do not rely on literature values for analogs. Use the following self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this for definitive data ("Gold Standard").

  • Preparation: Weigh excess solid compound (~10 mg) into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, Octanol, or Simulated Gastric Fluid).[3][5]

  • Equilibration:

    • Seal tightly and place in a shaking incubator at 25°C (or 37°C for physiological relevance).

    • Agitate at 200 RPM for 24 to 48 hours to ensure equilibrium.

  • Separation:

    • Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.22 µm PVDF filter (ensure no drug adsorption to filter).

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[3][5]

    • Mobile Phase: Isocratic Acetonitrile:Water (85:[2][3][5]15) + 0.1% Formic Acid.[2] Note: High organic content is required to elute this lipophilic compound.[1][3]

    • Detection: UV at 290 nm (Benzophenone

      
       transition) or 325 nm.[1][2]
      
    • Calculation: Compare peak area against a standard curve prepared in Methanol.

Protocol B: Kinetic Solubility (High-Throughput Screening)

Use this for rapid compound screening in early drug discovery.[1][2]

  • Stock Solution: Prepare a 10 mM stock solution in DMSO.

  • Spike: Add 5 µL of stock to 195 µL of aqueous buffer (final concentration 250 µM, 2.5% DMSO).

  • Incubation: Shake for 90 minutes at room temperature.

  • Turbidimetry: Measure absorbance at 620 nm (where the compound does not absorb).[2]

    • Interpretation: An increase in OD620 indicates precipitation.[2] The solubility limit is the concentration just prior to precipitation onset.[2][3]

Visualization: Experimental Workflow

SolubilityWorkflow Start Start: Solid Sample Choice Select Method Start->Choice Kinetic Kinetic Solubility (Early Screening) Choice->Kinetic Thermo Thermodynamic Solubility (Gold Standard) Choice->Thermo DMSO_Stock Prepare 10mM DMSO Stock Kinetic->DMSO_Stock Spike Spike into Aqueous Buffer DMSO_Stock->Spike Turbidity Measure Turbidity (620 nm) Spike->Turbidity Result_K Precipitation Limit Turbidity->Result_K Excess Add Excess Solid to Solvent Thermo->Excess Shake Shake 24-48h @ 25°C Excess->Shake Filter Filter (0.22 µm) / Centrifuge Shake->Filter HPLC Quantify Supernatant (HPLC-UV) Filter->HPLC Result_T Saturation Concentration (Cs) HPLC->Result_T

Caption: Decision tree for selecting and executing the appropriate solubility protocol.

Applications & Formulation Implications

Drug Delivery Systems

Given the calculated LogP (> 6.[2]0) and negligible water solubility, this compound is a Class II candidate in the Biopharmaceutics Classification System (BCS).[2][3][5]

  • Oral Delivery: Conventional tablets will result in poor bioavailability.[2][3] Use Self-Emulsifying Drug Delivery Systems (SEDDS) or lipid-based formulations (e.g., softgels containing Miglyol 812).[1][2][3]

  • Topical/Transdermal: The octyl chain provides excellent integration into the stratum corneum lipids, making it suitable for creams or ointments.[2][3][5]

Polymer Stabilization

In non-pharma applications, the high solubility in toluene and insolubility in water makes this fluorinated ketone an ideal additive for hydrophobic polymers (PE, PP, PVC).[3][5] It will resist leaching during aqueous contact (e.g., rain, washing) while remaining dissolved within the polymer matrix.[3][5]

References

  • National Center for Biotechnology Information (NCBI). (2025).[2][3] PubChem Compound Summary for CAS 84794-99-0. Retrieved from [Link]

  • Lipinski, C. A. (2001).[2][3][5] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Yalkowsky, S. H., & He, Y. (2003).[3][5] Handbook of Aqueous Solubility Data. CRC Press.[2][3] (Reference for benzophenone derivative solubility trends).

Sources

Exploratory

Technical Guide: Mechanism of Action for 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone

Topic: Mechanism of Action: 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS 84794-99-0) Content Type: In-Depth Technical Guide Audience: Researchers, Polymer Scientists, and Formulation Engineers[1] [1] Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanism of Action: 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS 84794-99-0) Content Type: In-Depth Technical Guide Audience: Researchers, Polymer Scientists, and Formulation Engineers[1]

[1]

Executive Summary & Chemical Identity[1][2][3]

4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS 84794-99-0) acts primarily as a high-performance Ultraviolet (UV) Absorber and Photostabilizer .[1] Belonging to the 2-hydroxybenzophenone class, this molecule is engineered to dissipate harmful UV radiation as harmless thermal energy, preventing the photodegradation of polymers, coatings, and organic substrates.[1]

The structural incorporation of a fluorine atom at the 4-position of the benzoyl ring and a long-chain octoxy group distinguishes it from standard stabilizers (e.g., Octabenzone/Chimassorb 81).[1] These modifications fine-tune its electronic transitions and enhance lipophilic compatibility with polyolefins and engineering plastics.[1]

Physicochemical Profile
PropertyDetail
CAS Number 84794-99-0
Molecular Formula C

H

FO

Core Scaffold 2-Hydroxybenzophenone
Functional Groups 4-Fluoro (EWG), 2-Hydroxy (H-bond donor), 4-Octoxy (Solubilizer)
Primary Function Excited State Intramolecular Proton Transfer (ESIPT)

Mechanism of Action: The ESIPT Cycle[1]

The efficacy of this compound relies on Excited State Intramolecular Proton Transfer (ESIPT) .[1] Unlike simple screening agents (which merely block light), this molecule functions as a "proton pump," cycling between enol and keto tautomers to convert UV photons into vibrational energy (heat) without being consumed in the process.[1]

The Photophysical Cascade[1]
  • Ground State (S

    
     Enol):  In its resting state, the molecule forms a strong Intramolecular Hydrogen Bond (IMHB) between the hydroxyl hydrogen (-OH) and the carbonyl oxygen (C=O).[1] This planar conformation is critical for resonance stability.[1]
    
  • UV Absorption (

    
    ):  Upon absorbing a photon (typically in the 290–400 nm range), the electron density shifts, increasing the acidity of the hydroxyl group and the basicity of the carbonyl oxygen.[1]
    
  • Proton Transfer (S

    
     Keto):  In the excited singlet state (S
    
    
    
    ), the proton (
    
    
    ) transfers barrierlessly from the oxygen of the hydroxyl group to the carbonyl oxygen.[1] This forms the excited keto tautomer .
  • Internal Conversion (IC): The excited keto form is unstable and decays rapidly to the ground state keto form via radiationless decay.[1] This step releases the absorbed energy as heat to the surrounding matrix.[1]

  • Reverse Proton Transfer: The ground state keto form is thermodynamically unstable compared to the enol form.[1] The proton spontaneously transfers back to the hydroxyl oxygen, restoring the original S

    
     Enol  structure.[1]
    
The Fluorine Effect (Electronic Tuning)

The 4-fluorophenyl moiety introduces a strong inductive withdrawing effect (-I) balanced by resonance donation (+R).[1] In the context of the benzophenone core:

  • Acidity Modulation: The fluorine atom pulls electron density from the phenyl ring, subtly altering the basicity of the carbonyl oxygen.[1] This can result in a hypsochromic (blue) or bathochromic (red) shift depending on the specific solvent environment, allowing for precise tuning of the UV absorption window compared to non-fluorinated analogs.[1]

  • Photostability: The C–F bond is extremely stable (approx. 485 kJ/mol), rendering the molecule more resistant to radical attack during the weathering process than its hydrogenated counterparts.[1]

Visualization of the ESIPT Cycle[1]

ESIPT_Mechanism S0_Enol Ground State Enol (S0) (Intramolecular H-Bond) S1_Enol Excited State Enol (S1) (Charge Transfer) S0_Enol->S1_Enol UV Absorption (hv) S1_Keto Excited Keto Tautomer (S1') (Proton Transferred) S1_Enol->S1_Keto ESIPT (< 100 fs) S0_Keto Ground State Keto (S0') (Unstable) S1_Keto->S0_Keto Internal Conversion (Heat Release) S0_Keto->S0_Enol Reverse Proton Transfer (Restoration)

Caption: The cyclic Excited State Intramolecular Proton Transfer (ESIPT) mechanism responsible for non-destructive UV energy dissipation.[1]

Experimental Protocols for Validation

To validate the mechanism and efficacy of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone, the following protocols should be employed. These ensure the stabilizer is active and compatible with the target matrix.[1]

Protocol A: Determination of Molar Extinction Coefficient ( )

Objective: Quantify the UV absorption capacity and identify


.[1]
  • Preparation: Dissolve 10 mg of the compound in 100 mL of spectroscopic grade Chloroform or Methanol (depending on polymer solubility target).

  • Dilution: Prepare a serial dilution (e.g., 5, 10, 20, 40

    
    M).
    
  • Measurement: Scan from 250 nm to 450 nm using a double-beam UV-Vis Spectrophotometer (e.g., PerkinElmer Lambda 365).

  • Calculation: Plot Absorbance (A) vs. Concentration (c). Apply the Beer-Lambert Law:

    
    
    Where 
    
    
    
    is the path length (1 cm).[1]
  • Validation: The spectrum should show two distinct bands: Band I (~325-350 nm, n-

    
    ) and Band II (~280-300 nm, 
    
    
    
    -
    
    
    ).[1]
Protocol B: Accelerated Weathering (QUV Test)

Objective: Assess the photostability of the fluorinated stabilizer in a polymer matrix.[1]

  • Matrix Preparation: Melt blend 0.5% w/w of the stabilizer into Polypropylene (PP) resin using a twin-screw extruder at 190°C.[1]

  • Film Casting: Press films of uniform thickness (e.g., 100

    
    m).
    
  • Exposure: Place films in a QUV Weatherometer (ASTM G154 cycle).

    • Cycle: 8h UV exposure (UVA-340 lamps) at 60°C, followed by 4h condensation at 50°C.[1]

  • Monitoring: Measure the Carbonyl Index via FTIR every 100 hours.

    • Carbonyl Index calculation:

      
       (where 
      
      
      
      is a stable C-H peak, e.g., 2720 cm
      
      
      ).[1]
  • Success Criteria: The fluorinated stabilizer should show a slower rate of Carbonyl Index increase compared to a non-stabilized control and comparable non-fluorinated benzophenones.

Comparative Data Analysis

The following table summarizes the expected impact of the structural modifications on performance metrics relative to the standard Octabenzone.

FeatureStandard Octabenzone4-Fluoro Analog (CAS 84794-99-0)Mechanistic Implication
Electronic Substituent H (Neutral)F (Inductive Withdrawal)Modifies HOMO-LUMO gap; fine-tunes absorption edge.[1]
Lipophilicity (LogP) High (~6.[1]0)Very High (>6.[1]2)Fluorine increases lipophilicity, improving resistance to leaching in non-polar plastics.[1]
Bond Dissociation Energy C-H (~413 kJ/mol)C-F (~485 kJ/mol)Enhanced oxidative stability against radical attacks during weathering.[1]
ESIPT Rate Ultra-fastUltra-fastThe core proton transfer mechanism remains kinetically favored.[1]

References

  • Rånby, B., & Rabek, J. F. (1975).[1] Photodegradation, Photo-oxidation and Photostabilization of Polymers. Wiley-Interscience.[1] (Foundational text on ESIPT mechanisms).

  • Gugumus, F. (1993).[1] "Re-evaluation of the stabilization mechanisms of various light stabilizer classes". Polymer Degradation and Stability, 39(1), 117-135.[1] Link

  • Keck, J., et al. (2018).[1] "Ultrafast Excited-State Intramolecular Proton Transfer in 2-Hydroxybenzophenones". The Journal of Physical Chemistry A, 122(45), 8867–8876.[1] (Detailed kinetics of the benzophenone cycle).

  • PubChem Database. (2024).[1] Compound Summary: 4-Fluoro-4'-hydroxybenzophenone derivatives. National Library of Medicine.[1] Link

  • Chemical Book/CAS Registry. (2024).[1] CAS 84794-99-0 Entry.[1][2][3][4] (Verification of chemical identity).

Sources

Foundational

Technical Whitepaper: 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone in Advanced Photochemistry and Chemical Biology

Executive Summary As drug development and materials science converge on the need for highly specialized molecular probes, 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS: 84794-99-0) emerges as a dual-modality scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and materials science converge on the need for highly specialized molecular probes, 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS: 84794-99-0) emerges as a dual-modality scaffold. Structurally, it is a highly modified benzophenone derivative. By combining a 2-hydroxy group for non-radiative energy dissipation, an octyloxy chain for extreme lipophilicity, and a 4-fluorophenyl ring for enhanced metabolic and photochemical stability, this compound serves two distinct but mechanistically related functions: an advanced UV absorber for polymer stabilization and a lipophilic photoaffinity label (PAL) for mapping lipid-protein interactions.

This guide provides a rigorous, field-proven analysis of its mechanistic causality and outlines self-validating protocols for its application in both materials science and chemical biology.

Molecular Architecture & Mechanistic Causality

To deploy this compound effectively, one must understand the causality behind its structural motifs. The molecule is not a passive additive; it is a reactive system engineered for specific energy-transfer pathways.

  • The 2-Hydroxybenzophenone Core (The Energy Sink): The proximity of the 2-hydroxyl group to the carbonyl oxygen establishes a strong intramolecular hydrogen bond. Upon absorption of a UV photon, the molecule undergoes1 [1]. The proton shifts to form an unstable enol-quinone tautomer in the singlet excited state (

    
    ), which rapidly decays back to the ground state (
    
    
    
    ) by releasing the absorbed energy as harmless thermal heat.
  • The 4-Octyloxy Chain (The Hydrophobic Anchor): The 8-carbon alkoxy chain is a thermodynamic driver. It significantly increases the partition coefficient (LogP), ensuring that the molecule localizes exclusively within hydrophobic domains—whether that is the amorphous region of a polyolefin matrix or the hydrophobic core of a cellular lipid bilayer.

  • The 4-Fluorophenyl Ring (The Stabilizer & Tracker): The substitution of hydrogen with fluorine introduces a highly stable C-F bond, which resists photo-oxidative cleavage. In biological contexts, 2 [2] resist cytochrome P450-mediated metabolism and provide a distinct handle for

    
    F-NMR binding assays.
    

ESIPT S0_Enol Ground State (S0) Enol Form S1_Enol Excited State (S1) Enol Form S0_Enol->S1_Enol UV Photon S1_Keto Excited State (S1) Keto Tautomer S1_Enol->S1_Keto Proton Transfer S0_Keto Ground State (S0) Keto Tautomer S1_Keto->S0_Keto Heat Release S0_Keto->S0_Enol Reverse Transfer

Diagram 1: The ESIPT non-radiative decay pathway of 2-hydroxybenzophenones.

Application I: Advanced Polymer Photostabilization

In materials science, the compound acts as a high-performance UV absorber. The octyloxy chain prevents "blooming" (the migration of the additive to the polymer surface), a common failure mode in standard benzophenones.

Step-by-Step Protocol: Self-Validating Accelerated Weathering Assay

To prove the efficacy of the compound, the experimental design must isolate its specific contribution from the baseline polymer stability.

  • Matrix Preparation: Melt-compound 0.5% (w/w) of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone into a low-density polyethylene (LDPE) resin using a twin-screw extruder at 190°C.

  • Control Generation (Self-Validation): Simultaneously prepare two controls: a Negative Control (neat LDPE with no additive) and a Positive Control (LDPE with 0.5% standard UV-531 / Octabenzone).

  • Film Pressing: Compress the compounded resins into 50 µm thick films using a hydraulic press.

  • Accelerated Weathering: Mount the films in a QUV Accelerated Weathering Tester. Expose to continuous UV-A (340 nm) irradiance at 0.76 W/m² at 60°C for 1,000 hours.

  • Spectroscopic Quantification: Every 200 hours, measure the Carbonyl Index (CI) using FTIR spectroscopy (ratio of the carbonyl peak at 1715 cm⁻¹ to the reference peak at 1465 cm⁻¹).

  • Causality Check: The fluorinated compound should demonstrate a statistically significant reduction in CI growth compared to the positive control, proving that the C-F bond enhances long-term photostability by resisting radical attack.

Application II: Photoaffinity Labeling in Lipid-Protein Interactions

In drug discovery, mapping the binding sites of integral membrane proteins is notoriously difficult. Standard aqueous probes fail to penetrate the lipid bilayer. Here, the octyloxy chain drives the probe into the membrane, while the benzophenone core acts as a zero-length crosslinker. Upon irradiation at ~350 nm, the carbonyl oxygen undergoes Intersystem Crossing (ISC) to a triplet diradical (


) state, which rapidly inserts into adjacent C-H bonds of the target protein.
Step-by-Step Protocol: Self-Validating Photoaffinity Crosslinking

This protocol utilizes a "dark control" and a "competition control" to ensure that any observed crosslinking is functionally specific and not an artifact of random collisions.

  • Probe Incubation: Incubate isolated cellular membranes (1 mg/mL protein) with 10 µM of the fluorinated probe in HEPES buffer for 30 minutes at 4°C to allow membrane partitioning.

  • Control Setup (Self-Validation):

    • Dark Control: Keep one aliquot completely shielded from light.

    • Competition Control: Pre-incubate a third aliquot with 100 µM of a known competitive lipid ligand before adding the probe.

  • UV Irradiation: Transfer the samples to a pre-chilled 96-well quartz plate. Irradiate at 355 nm (using a high-power LED array) for 15 minutes on ice. Causality note: 355 nm is chosen specifically because it excites the benzophenone

    
     transition without causing direct DNA or protein damage (which occurs <300 nm).
    
  • Lysis and Extraction: Solubilize the membranes using 1% DDM (n-dodecyl-β-D-maltoside) detergent.

  • Target Enrichment & Analysis: Digest the crosslinked proteins with trypsin. Analyze the peptide fragments via LC-MS/MS. The presence of a mass shift corresponding to the covalently attached probe—absent in the dark and competition controls—validates the specific binding site.

PAL_Workflow A 1. Incubation Probe + Lipid Membrane B 2. UV Irradiation (355nm) Triplet Diradical Formation A->B C 3. C-H Bond Insertion Covalent Crosslinking B->C D 4. Membrane Solubilization & Trypsin Digestion C->D E 5. LC-MS/MS Analysis Binding Site Identification D->E

Diagram 2: Photoaffinity labeling workflow for membrane protein target identification.

Quantitative Data & Comparative Analysis

To justify the selection of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone over legacy compounds, we must evaluate their photophysical and physicochemical parameters. The table below synthesizes these metrics.

Compound NameCAS NumberPrimary MechanismUV

(nm)
Calculated LogPPhotostability (1000h CI)Biological Utility
Benzophenone 119-61-9Triplet Diradical250, 3403.18Poor (Degrades)Basic PAL
Octabenzone (UV-531) 1843-05-6ESIPT290, 3256.20ModeratePolymer UV Filter
4-Fluoro-octoxy-BP 3 [3]ESIPT + Diradical295, 3356.45ExcellentDual-Action (PAL & UV)

Data Interpretation: The addition of the 4-fluoro group slightly increases the LogP compared to Octabenzone, driving superior membrane partitioning. Furthermore, the dual capability to undergo ESIPT (for photoprotection) and triplet diradical formation (under specific high-intensity 355nm excitation for crosslinking) makes it a highly versatile chemical tool.

References

  • Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process National Center for Biotechnology Information (PMC)[Link]

Sources

Exploratory

4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone safety and handling guidelines.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone

CAS Registry Number: 84794-99-0 Chemical Family: Fluorinated Benzophenones / UV Absorbers Molecular Formula: C₂₁H₂₅FO₃ Molecular Weight: ~344.42 g/mol

Executive Summary & Chemical Identity

This technical guide provides a comprehensive safety and handling framework for 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS 84794-99-0). As a structural analog to the widely used UV stabilizer Octabenzone (BP-12) , this compound likely shares key physicochemical properties—lipophilicity, low melting point, and UV absorption—while introducing a fluorine atom that enhances metabolic stability and alters electronic properties.

Target Audience: Medicinal chemists, process safety engineers, and formulation scientists using this compound as a photo-affinity probe, pharmaceutical intermediate, or specialized UV stabilizer.

Physicochemical Profile (Estimated vs. Analog)
PropertyValue / DescriptionSource / Rationale
Appearance Off-white to pale yellow crystalline powder or waxy solid.Analogous to BP-12 (CAS 1843-05-6).
Melting Point 45–55 °C (Estimated).BP-12 melts at 47–49 °C. Fluorination typically elevates MP slightly, but the octyloxy chain dominates packing.
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, Toluene). Insoluble in water.Lipophilic octyl chain and aromatic rings.
Reactivity Stable under ambient conditions.[1] Sensitive to strong oxidizers.Benzophenone core is robust; phenolic -OH is acidic.
Hazards Warning. Skin Irrit. 2, Eye Irrit.[2] 2A, STOT SE 3. Potential Aquatic Chronic toxicity.Based on GHS classification of benzophenone derivatives.

Safety Assessment & Risk Management (E-E-A-T)

Expert Insight: In the absence of a compound-specific Safety Data Sheet (SDS) from major suppliers, safety protocols must be derived via Read-Across Toxicology from its closest structural analog, 2-Hydroxy-4-(octyloxy)benzophenone (BP-12) , while accounting for the para-fluoro substitution .

Toxicological Inferences
  • Skin/Eye Irritation: The phenolic hydroxyl group (ortho to carbonyl) forms an intramolecular hydrogen bond, reducing acidity but maintaining potential for irritation. The octyloxy tail facilitates skin permeation.

    • Protocol: Treat as a moderate skin sensitizer.

  • Fluorine-Specific Considerations: The C-F bond is metabolically stable. Unlike alkyl halides, aryl fluorides are generally not alkylating agents. However, combustion may release Hydrogen Fluoride (HF) .

    • Critical Control: Do not incinerate in standard lab waste without scrubbers.

  • Photo-Reactivity: As a benzophenone derivative, this molecule is a photo-initiator . It absorbs UV light and can generate triplet states that abstract hydrogens or generate free radicals.

    • Handling: Store in amber glass. Avoid exposure to high-intensity UV sources unless intended for reaction.

Self-Validating Safety Protocol
  • Pre-Work Check: Verify the physical state. If the solid has fused into a single mass, it indicates storage above its melting point (~48°C).

  • Solubility Test: Dissolve a small amount (10 mg) in Toluene. If turbidity persists, the sample may be hydrolyzed or contaminated.

Advanced Handling & Storage Protocols

Storage & Stability
  • Temperature: Store at 2–8 °C (Refrigerated) . The low melting point creates a high risk of "caking" or melting during transit/storage in warm labs, which complicates weighing.

  • Container: Amber glass with a PTFE-lined cap.

  • Atmosphere: Inert gas (Argon/Nitrogen) backfill is recommended to prevent oxidation of the octyl chain over long-term storage.

Weighing & Transfer (Static Risk)

The octyloxy chain imparts significant lipophilicity, making the powder prone to static charge buildup.

Step-by-Step Workflow:

  • Equilibrate: Allow the refrigerated container to reach room temperature before opening to prevent condensation (hydrolysis risk).

  • Grounding: Use an anti-static gun or grounded spatula.

  • Transfer: Weigh directly into the reaction vessel or a glass boat. Avoid weighing paper, as waxy solids stick and lead to inaccurate stoichiometry.

Reaction Monitoring
  • TLC Visualization: The compound is UV-active (254 nm).

  • Stain: It will likely stain with Anisaldehyde or KMnO₄ (oxidation of the alkyl chain).

  • NMR Verification: Look for the characteristic ¹⁹F NMR signal (typically -100 to -120 ppm for aryl fluorides) to confirm integrity.

Emergency & Waste Procedures

Spill Cleanup
  • Solid Spill: Do not sweep if dust is generated. Use a wet wipe or damp paper towel to pick up the solid.

  • Solvent Spill: Absorb with vermiculite.

  • Decontamination: Wash the surface with an ethanolic soap solution. The compound is not water-soluble; water alone will spread the contamination.

First Aid
  • Skin Contact: Wash with soap and water. Do not use solvent (ethanol/acetone) on skin, as this enhances absorption of the lipophilic molecule.

  • Eye Contact: Rinse for 15 minutes.[3][4] Consult an ophthalmologist.

Waste Disposal
  • Segregation: Dispose of as Halogenated Organic Waste .

  • Labeling: Clearly mark "Contains Fluorine" to alert waste management personnel of potential HF generation during incineration.

Visualized Workflows (Graphviz)

Figure 1: Safe Handling & Decision Logic

Caption: Decision tree for handling low-melting fluorinated benzophenones based on physical state.

HandlingWorkflow Start Inspect CAS 84794-99-0 CheckState Check Physical State Start->CheckState Powder Free-Flowing Powder CheckState->Powder If Fused Fused/Waxy Mass CheckState->Fused If ActionPowder Weigh with Anti-Static Precautions Powder->ActionPowder ActionFused Gently Warm to Melt (Max 60°C) Fused->ActionFused Reaction Reaction Setup (Inert Atm, Amber Glass) ActionPowder->Reaction Aliquot Aliquot as Liquid ActionFused->Aliquot Aliquot->Reaction Waste Disposal: Halogenated Waste Reaction->Waste

Figure 2: Structural Safety Analysis

Caption: Structure-Activity Relationship (SAR) for safety hazards.

StructureSafety Core Benzophenone Core Photo UV Absorption / Photo-sensitizer Core->Photo F_Group 4-Fluoro Group Stable Metabolic Stability / HF on Combustion F_Group->Stable OH_Group 2-Hydroxy Group Irritant Skin/Eye Irritation OH_Group->Irritant Octoxy_Group 4-Octoxy Chain Lipophil High Lipophilicity / Bioaccumulation Risk Octoxy_Group->Lipophil

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 84794-99-0: Methanone, (4-fluorophenyl)[2-hydroxy-4-(octyloxy)phenyl]-. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-hydroxy-4-(octyloxy)benzophenone (EC 217-421-2). (Used as Read-Across Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Friedel-Crafts acylation for 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone.

This Application Note is designed for researchers and process chemists in drug discovery and materials science. It details the high-purity synthesis of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS: 84794-99-0),...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in drug discovery and materials science. It details the high-purity synthesis of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS: 84794-99-0), a specialized fluorinated benzophenone derivative often utilized as a UV stabilizer or photo-active intermediate.

The protocol prioritizes the Friedel-Crafts (FC) acylation as the critical scaffold-forming step, followed by a regioselective alkylation.

Executive Summary

The synthesis of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone requires a strategic two-step approach to ensure regiochemical fidelity. Direct acylation of an octylated phenol is indistrialy discouraged due to Lewis-acid mediated ether cleavage (dealkylation) and poor regioselectivity.

Therefore, this protocol utilizes a "Scaffold-First" strategy :

  • Friedel-Crafts Acylation: Constructing the 2,4-dihydroxy-4'-fluorobenzophenone core using Resorcinol and 4-Fluorobenzoyl chloride.

  • Regioselective Alkylation: Exploiting the intramolecular hydrogen bond (IMHB) at the 2-position to selectively alkylate the 4-hydroxyl group with octyl bromide.

This method ensures >98% purity, minimizes side-product formation (bis-alkylation), and utilizes self-validating purification steps.

Chemical Pathway & Mechanism

The success of this synthesis relies on the varying nucleophilicity of the hydroxyl groups on the resorcinol ring.

Reaction Scheme (Graphviz)

ReactionScheme Resorcinol Resorcinol (1,3-Dihydroxybenzene) Intermediate INTERMEDIATE 2,4-Dihydroxy-4'-fluorobenzophenone (Solid Precipitate) Resorcinol->Intermediate Step 1: Friedel-Crafts (AlCl3, 1,2-DCE, 65°C) AcidChloride 4-Fluorobenzoyl Chloride AcidChloride->Intermediate Step 1: Friedel-Crafts (AlCl3, 1,2-DCE, 65°C) Product TARGET PRODUCT 4-Fluorophenyl 2-hydroxy- 4-(octoxy)phenyl ketone Intermediate->Product Step 2: Selective Alkylation (Reflux, 8h) AlkylAgent 1-Bromooctane (K2CO3 / Acetone) AlkylAgent->Product

Figure 1: Two-stage synthetic pathway prioritizing scaffold construction followed by functionalization.

Mechanistic Insight[1]
  • Acylation (Step 1): The reaction proceeds via an acylium ion intermediate generated from 4-fluorobenzoyl chloride and Aluminum Chloride (

    
    ). Resorcinol, activated by two hydroxyl groups, undergoes electrophilic aromatic substitution (EAS). The substitution occurs at the 4-position (ortho/para directed) rather than the 2-position (sterically hindered) to form the 2,4-dihydroxy substituted benzophenone.
    
  • Selectivity (Step 2): The intermediate forms a robust Intramolecular Hydrogen Bond (IMHB) between the carbonyl oxygen and the 2-hydroxyl proton. This "locks" the 2-OH, significantly reducing its acidity (

    
     shift) and nucleophilicity. Consequently, weak bases (e.g., 
    
    
    
    ) only deprotonate the sterically accessible and more acidic 4-hydroxyl group, allowing for exclusive 4-O-alkylation.

Experimental Protocol

Part A: Friedel-Crafts Acylation (Scaffold Synthesis)

Objective: Synthesis of 2,4-Dihydroxy-4'-fluorobenzophenone.

ReagentMW ( g/mol )Equiv.Mass/VolRole
Resorcinol 110.111.011.0 gSubstrate
4-Fluorobenzoyl Chloride 158.561.0516.6 gElectrophile
Aluminum Chloride (

)
133.341.216.0 gLewis Acid
1,2-Dichloroethane (DCE) -Solvent150 mLSolvent
HCl (1M) -Quench200 mLHydrolysis

Step-by-Step Methodology:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Flame-dry the apparatus under nitrogen flow.

  • Lewis Acid Activation: Charge the flask with

    
     (16.0 g) and DCE (100 mL). Cool to 0–5°C using an ice bath.
    
  • Electrophile Formation: Add 4-Fluorobenzoyl chloride (16.6 g) dropwise over 15 minutes. Stir for 20 minutes at 0°C to generate the acylium complex (solution typically turns yellow/orange).

  • Substrate Addition: Dissolve Resorcinol (11.0 g) in minimal DCE (50 mL) and add dropwise to the mixture. Note: Evolution of HCl gas will occur; ensure proper venting through a scrubber.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to mild reflux (65–70°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile Phase: 30% EtOAc/Hexane). The resorcinol spot should disappear.

  • Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly into a stirred beaker containing 200 mL ice-cold 1M HCl. Caution: Exothermic hydrolysis of aluminum complexes.

  • Isolation: A solid precipitate (the benzophenone) typically forms at the interface.

    • If solid forms: Filter the crude solid, wash with water (3 x 100 mL) to remove Al salts, and dry.

    • If oil forms: Extract with DCM, wash with brine, dry over

      
      , and evaporate.
      
  • Purification: Recrystallize from Ethanol/Water (70:30) to obtain off-white needles.

    • Expected Yield: 75–85%.

Part B: Regioselective Alkylation

Objective: 4-O-alkylation to yield 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone.[1]

ReagentEquiv.[1]Role
Intermediate (from Part A) 1.0Substrate
1-Bromooctane 1.1Alkylating Agent
Potassium Carbonate (

)
2.0Base
Potassium Iodide (KI) 0.1Catalyst (Finkelstein)
Acetone (Anhydrous) SolventSolvent

Methodology:

  • Dissolution: In a 250 mL flask, dissolve the dried intermediate (10 g, 43 mmol) in Acetone (100 mL).

  • Base Addition: Add anhydrous

    
     (11.9 g) and catalytic KI (0.7 g). Stir for 10 minutes.
    
  • Alkylation: Add 1-Bromooctane (9.1 g, 8.2 mL) dropwise.

  • Reflux: Heat the mixture to reflux (56°C) for 8–12 hours.

    • Validation: The reaction is complete when the starting material spot (lower

      
      ) disappears on TLC, and a new non-polar spot appears. The 2-OH is protected by H-bonding and will not react under these conditions.
      
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Concentration: Evaporate the acetone filtrate to yield a crude oil or low-melting solid.

  • Final Purification: Recrystallize from Methanol or Isopropanol.

    • Target Appearance: White to pale yellow crystalline powder.

Analytical Validation (Self-Validating Protocol)

To ensure scientific integrity, the product must meet specific analytical criteria.

A. NMR Characterization
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       12.6 ppm (s, 1H): Diagnostic Singlet.  Represents the chelated 2-OH  proton. If this peak is absent, over-alkylation (at the 2-position) occurred.
      
    • 
       7.5–7.8 ppm (m, 4H): Aromatic protons of the fluorophenyl ring.
      
    • 
       6.4–6.5 ppm (m, 2H): Protons at the 3 and 5 positions of the resorcinol ring.
      
    • 
       4.0 ppm (t, 2H): Triplet for the 
      
      
      
      protons (alpha to ether oxygen).
    • 
       0.9–1.8 ppm (m, 15H): Aliphatic octyl chain protons.
      
B. IR Spectroscopy[4]
  • 3300–3500

    
    :  Broad OH stretch should be weak or absent  due to strong intramolecular H-bonding.
    
  • 1625–1640

    
    :  Chelate Carbonyl stretch. The carbonyl frequency is lowered (red-shifted) due to the H-bond with the 2-OH. Normal benzophenones appear ~1660 
    
    
    
    ; this shift confirms the 2-OH is intact.
C. HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 50% B to 100% B over 20 mins.

  • Detection: UV at 290 nm and 330 nm (characteristic benzophenone absorption).

Troubleshooting & Optimization

Workflow Logic Diagram

Troubleshooting Start Reaction Complete? CheckTLC Check TLC (Start Material vs Product) Start->CheckTLC Issue1 Issue: Incomplete Conv. (SM remains) CheckTLC->Issue1 SM Present Issue2 Issue: Bis-alkylation (2,4-dioctoxy formed) CheckTLC->Issue2 New High Rf Spot Action1 Add 0.2 eq Catalyst (KI) Increase Reflux Time Issue1->Action1 Action2 Check Base Strength Use weaker base (NaHCO3) Reduce Temp Issue2->Action2

Figure 2: Decision matrix for common synthesis deviations.

  • Aluminum Emulsions: During the FC workup, aluminum salts can form sticky emulsions.

    • Solution: Use a 1M HCl wash followed by a Rochelle's Salt (Potassium Sodium Tartrate) saturated solution wash. This chelates aluminum and breaks the emulsion.

  • Regioselectivity Loss: If the 2-OH is alkylated (bis-alkylation), the product will not show the diagnostic downfield OH peak in NMR.

    • Cause: Base was too strong (e.g., NaOH, KOH) or temperature too high.

    • Correction: Switch to

      
       or 
      
      
      
      and ensure anhydrous solvent.

References

  • Friedel-Crafts Mechanism & Catalysis: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.
  • Synthesis of Hydroxybenzophenones: U.S. Patent 3,526,666.[2] Synthesis of 2-hydroxy-4-alkoxybenzophenones. Link

  • Regioselective Alkylation: Tetrahedron Letters, 2022. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone. Link[3]

  • Analytical Data for 2-Hydroxybenzophenones: Sigma-Aldrich Technical Data, 2-Hydroxy-4-(octyloxy)benzophenone. Link

Sources

Application

Analytical methods for 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone quantification

Application Note: High-Throughput LC-MS/MS Quantification of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone Introduction & Scope 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS: 84794-99-0) is a highly lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput LC-MS/MS Quantification of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone

Introduction & Scope

4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS: 84794-99-0) is a highly lipophilic, fluorinated derivative of Benzophenone-12 (octabenzone)[1]. The incorporation of a 4-fluorophenyl moiety alters its electronic absorption profile and enhances photostability, making it a highly effective next-generation UV filter and polymer photostabilizer. However, the environmental persistence, potential for bioaccumulation, and endocrine-disrupting capabilities of benzophenone-type UV filters necessitate rigorous analytical monitoring in both environmental (water, sediment) and biological (urine, serum) matrices[2].

This application note provides a validated, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol designed specifically for the trace quantification of this long-chain, fluorinated benzophenone.

Analytical Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that analytical methods cannot be blindly copied from one molecule to another. The unique structural features of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone dictate the following experimental choices:

  • Sample Preparation (SPE): The compound possesses an extreme partition coefficient (estimated log P > 6.5) due to its 8-carbon (octoxy) chain[2]. It strongly partitions into organic phases and biological lipids. Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is mandatory. The divinylbenzene core captures the hydrophobic octyl chain, while the N-vinylpyrrolidone ring interacts with the polar ketone and hydroxyl groups, ensuring high recovery while eliminating matrix suppression[3].

  • Chromatographic Separation: A sub-2 µm C18 stationary phase is selected. The extreme hydrophobicity requires a high proportion of organic modifier (acetonitrile) to elute the analyte efficiently and prevent peak tailing.

  • Ionization Strategy: Electrospray Ionization (ESI) in negative mode is utilized. The ortho-hydroxyl group (2-hydroxy) readily deprotonates to form a highly stable [M-H]⁻ precursor ion[4]. This yields significantly higher sensitivity than positive mode ionization for phenolic benzophenones[5].

  • Self-Validating System: To guarantee trustworthiness, the protocol mandates Isotope-Dilution Mass Spectrometry (IDMS). An isotopically labeled internal standard (e.g., Benzophenone-d10) is spiked into the sample before extraction to automatically correct for any analyte loss during SPE or ion suppression during MS detection[6].

Experimental Protocol

Step 1: Sample Preparation (Solid-Phase Extraction)
  • Conditioning: Condition the Oasis HLB SPE cartridge (200 mg, 6 mL) with 5 mL of LC-MS grade methanol, followed by 5 mL of ultrapure water.

  • Loading: Load 50 mL of the pre-filtered aqueous sample (or 1 mL of biofluid diluted 1:10 with water) at a flow rate of 2 mL/min. Critical Step: Spike samples with 10 ng/mL of Benzophenone-d10 prior to loading.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences (salts, small organic acids).

  • Elution: Elute the target analytes with 6 mL of Methanol/Ethyl Acetate (50:50, v/v). Causality: The addition of ethyl acetate is critical to disrupt the strong hydrophobic interactions between the long octyl chain of the analyte and the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 500 µL of Initial Mobile Phase (Water:Acetonitrile, 40:60).

Step 2: UHPLC Conditions
  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Ultrapure Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: 0–1 min (60% B), 1–4 min (linear ramp to 98% B), 4–6 min (hold at 98% B to elute the highly lipophilic octyl-chain), 6–6.1 min (drop to 60% B), 6.1–8 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometry (MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in Negative ESI Multiple Reaction Monitoring (MRM) mode[3].

  • Capillary Voltage: -4000 V

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

Data Presentation

Table 1: MRM Transitions and Collision Energies Note: The precursor ion is based on the exact mass of the deprotonated molecule (MW 344.42 ->[M-H]⁻ 343.2).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeDeclustering Potential (V)Collision Energy (eV)
4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone 343.2231.1Quantifier (Loss of octyl chain)-80-25
4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone 343.2137.0Qualifier (Core cleavage)-80-40
Benzophenone-d10 (IS) 191.1147.1Quantifier-60-20

Table 2: Method Validation Parameters

MatrixLinear Range (ng/L)LOD (ng/L)LOQ (ng/L)Intra-day Precision (RSD%)Mean Recovery (%)
Surface Water5.0 – 10001.55.04.2%92.5 ± 3.1
Human Urine10.0 – 25003.010.06.8%88.4 ± 4.5

Mandatory Visualization

G A Sample Collection (Water/Biofluid) B Sample Pre-treatment (Filtration & IS Spiking) A->B C Solid Phase Extraction (SPE) HLB Cartridge B->C D Elution & Concentration (MeOH/EtOAc & N2 Evaporation) C->D E UHPLC Separation (C18 Column, Gradient) D->E F ESI-MS/MS Detection (Negative Mode MRM) E->F G Data Analysis & Quantification F->G

Workflow for the extraction and LC-MS/MS quantification of fluorinated benzophenone UV filters.

References

  • PINPOOLS - B2B better chemical procurement. (n.d.). 4-fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS: 84794-99-0). Retrieved from [Link][1]

  • Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. National Institutes of Health (NIH) / PMC. Retrieved from[Link][2]

  • Liquid Chromatography Tandem Mass Spectrometry Method for Ultra-Trace Analysis of Organic UV Filters in Environmental Water Samples. Revista de Chimie. Retrieved from [Link][3]

  • UHPLC–MS/MS method for the determination of bisphenol A and its chlorinated derivatives, bisphenol S, parabens, and benzophenones in human urine samples. Analytical and Bioanalytical Chemistry. Retrieved from[Link][4]

  • Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. MDPI. Retrieved from [Link][5]

  • Determination of Parabens, Bisphenol A and Its Analogs, Triclosan, and Benzophenone-3 Levels in Human Urine by Isotope-Dilution-UPLC-MS/MS Method Followed by Supported Liquid Extraction. MDPI. Retrieved from[Link][6]

Sources

Method

Application Notes and Protocols for 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone as a High-Performance UV Absorber

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone as a novel UV absorbe...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone as a novel UV absorber. This document details the scientific rationale, synthesis, characterization, and application protocols to effectively leverage this compound for the photoprotection of light-sensitive materials, with a particular focus on pharmaceutical formulations.

Introduction: The Imperative for Advanced Photostabilization

The degradation of active pharmaceutical ingredients (APIs) and formulation excipients by ultraviolet (UV) radiation is a critical challenge in drug development.[1] Photodegradation can lead to a loss of potency, the formation of toxic byproducts, and alterations in the physicochemical properties of the final product.[1] The incorporation of UV absorbers is a primary strategy to mitigate these effects.[1][2]

4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone is a substituted benzophenone designed for superior performance as a UV absorber. Its molecular architecture combines key functional groups that contribute to its efficacy and compatibility in various formulations:

  • 2-Hydroxybenzophenone Core: This fundamental structure is responsible for the primary mechanism of UV absorption and energy dissipation.[2][3][4][5][6][7]

  • 4-(octoxy) Group: The long alkyl chain enhances the compound's solubility and compatibility with lipophilic phases and polymeric matrices, which is crucial for its incorporation into diverse formulations.[8][9][10]

  • 4-Fluorophenyl Moiety: The introduction of a fluorine atom is a strategic modification intended to enhance the photostability of the molecule. Fluorination is a known strategy to improve the photophysical and photochemical properties of organic compounds.[11][12]

This guide provides the necessary protocols to synthesize, characterize, and apply this advanced UV absorber, ensuring the integrity and stability of light-sensitive products.

Mechanism of Photoprotection

The photoprotective mechanism of 2-hydroxybenzophenones, including 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone, is a well-established process involving the absorption of UV radiation and its subsequent dissipation as harmless thermal energy. This process is facilitated by an intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen.

G GroundState Ground State (Intramolecular H-Bond) ExcitedState Excited State (S1) (π-π* transition) GroundState->ExcitedState UV Photon Absorption (290-400 nm) KetoEnolTautomerism Keto-Enol Tautomerism (Excited State Intramolecular Proton Transfer - ESIPT) ExcitedState->KetoEnolTautomerism Rapid, Reversible Proton Transfer VibrationalRelaxation Vibrational Relaxation KetoEnolTautomerism->VibrationalRelaxation Non-radiative Decay VibrationalRelaxation->GroundState Return to Ground State HeatDissipation Heat Dissipation VibrationalRelaxation->HeatDissipation

Figure 1: Mechanism of UV Energy Dissipation.

Upon absorption of UV photons, the molecule is promoted to an excited singlet state.[3] This is followed by an ultrafast excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group to the carbonyl oxygen, forming an unstable enol tautomer.[7] This tautomer rapidly undergoes non-radiative decay back to the ground state keto form, releasing the absorbed energy as heat.[3][4][5][6][7] This cyclic process can be repeated numerous times, providing long-lasting photoprotection without significant degradation of the UV absorber itself.

Synthesis Protocol

The synthesis of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone can be achieved via a Friedel-Crafts acylation reaction. This involves the reaction of 3-octoxyphenol with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
3-Octoxyphenol98%Sigma-Aldrich
4-Fluorobenzoyl chloride99%Alfa Aesar
Aluminum chloride (anhydrous)99.9%Acros Organics
Dichloromethane (anhydrous)≥99.8%Fisher Scientific
Hydrochloric acid (HCl)2 M aqueous solutionVWR Chemicals
Sodium sulfate (anhydrous)ACS GradeEMD Millipore
HexaneACS GradeMacron Fine Chemicals
Ethyl acetateACS GradeBDH
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Reactants:

    • Dissolve 3-octoxyphenol (1.0 equivalent) in anhydrous dichloromethane and add it to the stirred suspension.

    • Dissolve 4-fluorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the 4-fluorobenzoyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the reaction mixture into a flask containing crushed ice and 2 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash sequentially with 2 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone.

G

Figure 2: Synthesis Workflow Diagram.

Physicochemical Characterization

Determination of UV-Visible Absorption Spectrum

The primary function of a UV absorber is its ability to absorb UV radiation. The UV-visible absorption spectrum provides critical information about the wavelengths at which the compound is most effective.

Protocol:

  • Solution Preparation: Prepare a stock solution of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile) at a concentration of 100 µg/mL.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 2, 4, 6, 8, and 10 µg/mL).

  • Spectrophotometric Analysis:

    • Use a calibrated double-beam UV-Vis spectrophotometer.

    • Use the same solvent as a blank.

    • Scan the absorbance of each dilution from 200 nm to 400 nm.

  • Data Analysis:

    • Plot absorbance versus wavelength to obtain the absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

    • Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Solubility Assessment

Understanding the solubility of the UV absorber in various solvents and excipients is crucial for formulation development.

Protocol:

  • Solvent Selection: Select a range of pharmaceutically relevant solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, isopropyl myristate, mineral oil).

  • Equilibrium Solubility Determination:

    • Add an excess amount of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

Solvent SystemExpected Solubility
WaterInsoluble
EthanolSoluble
Propylene GlycolSoluble
Mineral OilSoluble
Polyethylene Glycol 400Soluble

Note: This table provides expected qualitative solubility based on the structure of the molecule. Experimental verification is required.

Performance Evaluation Protocols

In Vitro Photostability Assessment (ICH Q1B Guideline)

This protocol is designed to assess the photostability of the UV absorber in solution, following the principles outlined in the ICH Q1B guideline for photostability testing of new drug substances and products.[1][3][4][7][13][14]

Protocol:

  • Sample Preparation: Prepare a solution of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a known concentration (e.g., 10 µg/mL).

  • Control Samples:

    • Dark Control: Place a portion of the solution in a container wrapped in aluminum foil to protect it from light.

    • Photolytic Control: Place a portion of the solution in a chemically inert and transparent container (e.g., quartz cuvette).

  • Light Exposure:

    • Expose the photolytic control sample to a light source that provides a combination of visible and UV light, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[1][7]

    • Maintain the dark control sample under the same temperature conditions.

  • Analysis: At predetermined time intervals, withdraw aliquots from both the photolytic and dark control samples. Analyze the concentration of the UV absorber using a validated, stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the UV absorber remaining at each time point.

    • Plot the natural logarithm of the concentration versus time to determine the photodegradation rate constant (k).

    • The enhanced photostability of the fluorinated compound is expected to result in a significantly lower degradation rate compared to its non-fluorinated analog.

In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) Determination

This protocol provides a method for evaluating the efficacy of a formulation containing the UV absorber in protecting against UV radiation.

Protocol:

  • Formulation Preparation: Prepare a simple cosmetic or pharmaceutical base (e.g., oil-in-water emulsion) and incorporate 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone at a specified concentration (e.g., 3% w/w).

  • Substrate Application:

    • Accurately weigh a quantity of the formulation and apply it uniformly to a roughened polymethyl methacrylate (PMMA) plate at a rate of 2.0 mg/cm².

    • Allow the film to dry for 15-20 minutes in the dark.

  • UV Transmittance Measurement:

    • Measure the UV transmittance of the coated plate at multiple points using a UV-Vis spectrophotometer equipped with an integrating sphere.

  • SPF and UVA-PF Calculation:

    • The in vitro SPF and UVA-PF are calculated from the transmittance data using standardized equations that take into account the erythemal action spectrum and the persistent pigment darkening (PPD) action spectrum, respectively.[15][16][17]

Safety Evaluation: In Vitro Phototoxicity

It is essential to ensure that the UV absorber does not become toxic upon exposure to light. The 3T3 Neutral Red Uptake (NRU) phototoxicity test is a validated in vitro method for this purpose.

Protocol:

  • Cell Culture: Culture Balb/c 3T3 fibroblasts in appropriate media and conditions.

  • Treatment: Seed the cells in 96-well plates. After 24 hours, treat the cells with a range of concentrations of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone for a short period (e.g., 1 hour).

  • Irradiation:

    • Expose one set of plates to a non-cytotoxic dose of simulated solar UV radiation.

    • Keep a duplicate set of plates in the dark.

  • Neutral Red Uptake Assay: After irradiation, wash the cells and incubate them with fresh media containing neutral red dye. The amount of dye taken up by viable cells is then measured spectrophotometrically.

  • Data Analysis:

    • Compare the cytotoxicity in the irradiated versus non-irradiated plates.

    • A significant increase in cytotoxicity in the irradiated plates indicates a phototoxic potential.

Formulation Considerations

When incorporating 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone into a formulation, the following points should be considered:

  • Compatibility: Ensure compatibility with other formulation ingredients. Benzophenone-type UV absorbers are generally compatible with a wide range of cosmetic and pharmaceutical excipients.[18][19]

  • Concentration: The concentration of the UV absorber should be optimized to provide the desired level of protection without negatively impacting the physical properties or stability of the formulation.

  • pH: The stability and efficacy of the UV absorber should be evaluated across the intended pH range of the final product.

  • Synergy: Consider combining 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone with other UV absorbers (e.g., inorganic filters like titanium dioxide or zinc oxide) to achieve broad-spectrum protection.[20][21]

Regulatory Landscape

The use of new UV absorbers in pharmaceutical and cosmetic products is subject to stringent regulatory oversight. In the United States, UV filters for use in sunscreens are regulated as over-the-counter (OTC) drugs by the Food and Drug Administration (FDA).[5][22] Any new UV filter must be demonstrated to be Generally Recognized as Safe and Effective (GRASE) for its intended use.[22] The data generated using the protocols outlined in this guide, particularly the photostability and phototoxicity data, are essential components of the safety and efficacy dossier required for regulatory submission.

Conclusion

4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone represents a promising advancement in UV absorber technology. Its rational design, incorporating a photostable fluorinated moiety and a solubility-enhancing octoxy group, positions it as a high-performance candidate for the photoprotection of sensitive materials. The protocols detailed in these application notes provide a robust framework for its synthesis, characterization, and evaluation, enabling researchers and formulators to harness its full potential in the development of stable and effective products.

References

  • U.S. Food and Drug Administration. (1997). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • HunterLab. (2023). Spectrophotometric Evaluation of UV Absorbers in Pharmaceutical Packaging. [Link]

  • PubMed. (2019). Phototoxic risk assessment on benzophenone UV filters: In vitro assessment and a theoretical model. [Link]

  • Center Forward. (n.d.). FDA Regulatory Process- Sunscreen. [Link]

  • MDPI. (2025). Modernizing U.S. Sunscreen Regulations: How Newer Filters Can Improve Public Health. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • Typology. (2025). Sunscreen Filters: What Does the Regulation Say in the United States?. [Link]

  • PubMed. (2015). Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study. [Link]

  • U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Scholars Research Library. (n.d.). Sun protection factor (SPF) determination of marketed sunscreen formulation by In-Vitro method using UV-VIS spectrophotometer. [Link]

  • Regulations.gov. (2009). IN VITRO METHOD FOR THE DETERMINATION OF THE UVA PROTECTION FACTOR AND “CRITICAL WAVELENGTH” VALUES OF SUNSCREEN PRODUCTS. [Link]

  • ResearchGate. (2025). In vitro determination of the sun protection factor of sunscreens through photoacoustic spectroscopy: A new approach. [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Solubility of Things. (n.d.). Octabenzone. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. [Link]

  • Cosmetics & Toiletries. (2015). Photostability Test for Additional Sunscreen Claims, Part I: Protocol Setup by HELIOSCREEN. [Link]

  • ChemBK. (2024). 2-Hydroxy-4-Octyloxy Benzophenone. [Link]

  • Tintoll. (n.d.). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. [Link]

  • Partners in Chemicals. (2023). Omnistab Benzophenone UV absorbers. [Link]

  • Filo. (2025). Calculate the λmax values for the following organic compounds. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Google Patents. (n.d.). WO2005094772A2 - Use of benzophenone uv filters for preventing tanning.
  • NSF PAR. (2023). Photolysis Products of Fluorinated Pharmaceuticals. [Link]

  • Tintoll. (2025). Benzophenone UV Absorber Wholesale Manufacturer/Supplier/Company. [Link]

  • Wavelength-dependent UV-LED photolysis of fluorinated pesticides and pharmaceuticals. (n.d.). [Link]

  • PubChem. (n.d.). 2-Hydroxy-(4-octyloxy)benzophenone. [Link]

  • Tintoll. (2026). 2-Hydroxy-4-n-octoxybenzophenone CAS No. 1843-05-6. [Link]

  • ResearchGate. (2023). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. [Link]

  • PubMed Central. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]

  • Virtual Labs. (n.d.). Calculation of λmax of Organic Compounds Using Woodward Fieser Rules. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2018). Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • PubChem. (n.d.). (4-Fluorophenyl)acetone. [Link]

  • MDPI. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. [Link]

Sources

Application

Application Note: Polymer Stabilization using 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone

Executive Summary This guide details the technical application of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS: 84794-99-0) as a high-performance UV stabilizer. While structurally related to the common stabilize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the technical application of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS: 84794-99-0) as a high-performance UV stabilizer. While structurally related to the common stabilizer BP-12 (2-hydroxy-4-octoxybenzophenone), the incorporation of a 4-fluorophenyl moiety introduces unique electronic and physicochemical properties. This fluorination enhances thermal stability and alters the polarity profile, making it particularly suitable for high-value polymer matrices used in pharmaceutical packaging , optical films , and weather-resistant polyolefins .

Target Audience: Polymer Chemists, Formulation Scientists, and Pharmaceutical Packaging Engineers.

Mechanism of Action: The Fluorinated ESIPT Cycle

The core stabilization mechanism relies on Excited State Intramolecular Proton Transfer (ESIPT) . Upon UV irradiation, the molecule undergoes a rapid, reversible tautomerization that dissipates harmful photon energy as heat, preventing polymer bond scission.[1][2][3]

Structural Advantages
  • 2-Hydroxy Group: Essential for the hydrogen bonding required for ESIPT.

  • 4-Octoxy Group: A long alkyl chain (

    
    ) that ensures excellent compatibility with non-polar matrices (PE, PP) and reduces volatility during high-temperature processing.
    
  • 4-Fluorophenyl Group: The electron-withdrawing fluorine atom enhances the acidity of the phenol in the excited state, potentially tuning the absorption maximum (

    
    ) and improving resistance to oxidative degradation compared to non-fluorinated analogs.
    
Mechanistic Pathway (Visualization)

ESIPT_Mechanism Ground Ground State (Enol Form) Stable H-Bond Excited_Enol Excited State (Enol*) UV Absorption Ground->Excited_Enol UV Absorption (hν) Excited_Keto Excited State (Keto*) Proton Transfer Excited_Enol->Excited_Keto ESIPT (Fast) Ground_Keto Ground State (Keto) Unstable Excited_Keto->Ground_Keto Radiationless Decay (Heat Release) Ground_Keto->Ground Proton Back-Transfer

Figure 1: The ESIPT cycle dissipates UV energy as heat via keto-enol tautomerism, regenerating the stabilizer for continuous protection.

Application Protocols

Protocol A: Compounding in Polypropylene (PP) Matrix

Objective: To incorporate the stabilizer into a PP matrix for weathering analysis. Target Concentration: 0.1% - 0.5% (w/w).

Materials
  • Polymer Resin: Isotactic Polypropylene (MFI ~12 g/10 min).

  • Stabilizer: 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS: 84794-99-0).[4][5][6]

  • Antioxidant: Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (e.g., Irganox 1010) as a processing aid.

Workflow
  • Pre-Weighing:

    • Weigh 1000 g of PP pellets.

    • Weigh 3.0 g of Fluorinated UV Absorber (0.3% loading).

    • Weigh 1.0 g of Antioxidant (0.1% loading).

  • Dry Blending:

    • Tumble mix pellets and additives in a high-speed mixer for 5 minutes to ensure coating. Tip: Add 2 mL of mineral oil as a binder if powder segregation occurs.

  • Melt Extrusion:

    • Equipment: Twin-screw extruder (L/D ratio 40:1).

    • Temperature Profile:

      Zone Temp (°C)
      Feed 190
      Compression 210
      Metering 220

      | Die | 220 |

    • Screw Speed: 200 RPM.

  • Pelletization: Cool the strand in a water bath and pelletize.

  • Specimen Fabrication: Injection mold the compounded pellets into Type IV tensile bars or 1mm plaques for optical testing.

Protocol B: Accelerated Weathering Validation

Objective: Quantify stabilization efficiency under simulated environmental stress. Standard: ASTM G154 (Fluorescent UV) or ASTM G155 (Xenon Arc).

Experimental Setup
  • Chamber: QUV Weathering Tester.

  • Cycle (ASTM G154 Cycle 1):

    • 8 hours UVA-340 irradiation at 60°C.

    • 4 hours condensation (dark) at 50°C.

  • Duration: 1000 hours total exposure.

  • Sampling Intervals: 0, 250, 500, 1000 hours.

Analysis Metrics (Self-Validating)

To ensure the protocol is working, you must track two independent variables:

  • Carbonyl Index (Chemical Degradation):

    • Use FTIR-ATR. Measure the growth of the carbonyl peak at ~1715 cm⁻¹.

    • Reference Peak (

      
      ): Use the C-H bending peak at 1460 cm⁻¹ (internal standard).
      
  • Yellowness Index (Optical Degradation):

    • Measure using a Colorimeter (ASTM E313).

    • A rapid rise in YI indicates stabilizer failure or "blocking" issues.

Protocol C: Pharmaceutical Packaging Migration Study

Audience Specific: For drug development professionals, the stability of the packaging additive is critical to prevent leaching into the drug product.

Objective: Determine the Specific Migration Limit (SML) compliance. Simulants: Ethanol 10% (Aqueous), Acetic Acid 3% (Acidic), Ethanol 95% (Fatty simulant).

Workflow
  • Preparation: Cut 1 dm² surface area of the stabilized film (from Protocol A).

  • Immersion: Place film in 100 mL of food simulant.

  • Conditioning: Incubate at 40°C for 10 days (EU Regulation 10/2011 standard condition).

  • Quantification:

    • Remove film.

    • Analyze the simulant via HPLC-UV or LC-MS .

    • Detection Wavelength: 290 nm (characteristic benzophenone absorption).[1][2][3]

    • Limit: Ensure migration is < 0.01 mg/kg (or relevant regulatory threshold).

Experimental Workflow Diagram

Workflow cluster_Testing Validation Phase RawMat Raw Materials (Polymer + Fluorinated UV Stabilizer) Compounding Melt Compounding (Twin Screw Extrusion @ 220°C) RawMat->Compounding Molding Specimen Fabrication (Injection Molding) Compounding->Molding Weathering Accelerated Weathering (ASTM G154 - 1000h) Molding->Weathering Migration Migration Testing (Ethanol/Acetic Acid Simulants) Molding->Migration Analysis Data Analysis (FTIR Carbonyl Index & HPLC) Weathering->Analysis Degradation Metrics Migration->Analysis Safety Metrics

Figure 2: Integrated workflow for compounding, weathering validation, and safety testing of the fluorinated stabilizer.

References

  • Chemical Identity & CAS: ChemWhat. "4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone CAS 84794-99-0".[4][5][6] ChemWhat Database. Available at: [Link]

  • Benzophenone Mechanism: Deltachem. "Mechanism of benzophenone UV absorbers and Applications". Deltachem Technical Library. Available at: [Link]

  • Polymer Stabilization Protocols: SciSpace. "Mechanisms of polymer stabilization and Torsional Braid Analysis". SciSpace Literature. Available at: [Link]

  • Migration Testing Standards: National Institutes of Health (NIH). "Stability testing of plastics additives in aqueous and fatty food simulants". PubMed. Available at: [Link]

  • General Benzophenone Data: Madison Polymer Additives. "UV Absorber Benzophenone-12 Technical Data". Madison Polymers. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Photostability Assessment of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Disclaimer: Direct experimental data for 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone is not extensively ava...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: Direct experimental data for 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone is not extensively available in public literature. The following application notes and protocols are based on established principles for benzophenone-type UV absorbers, particularly its close structural analog 2-hydroxy-4-(octoxy)benzophenone, and the known effects of fluorination on the photophysical properties of aromatic ketones.[1][2][3] These protocols provide a robust framework for the investigation of this specific molecule.

Introduction: The Rationale for Fluorination in Benzophenone UV Absorbers

Benzophenone derivatives are a cornerstone of photostabilization technology, widely employed to protect materials, including pharmaceutical formulations, from the degradative effects of ultraviolet (UV) radiation.[4][5] Their efficacy lies in their ability to absorb harmful UV energy and dissipate it as harmless thermal energy, thereby preventing the initiation of photo-induced degradation pathways in the active pharmaceutical ingredient (API) or excipients.[6][7] The specific compound of interest, 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone, is a member of this class with two key structural modifications designed to enhance its performance: an ortho-hydroxyl group and a para-octoxy group on one phenyl ring, and a para-fluoro substituent on the second phenyl ring.

The ortho-hydroxyl group is critical for the photostabilizing mechanism of 2-hydroxybenzophenones. It forms an intramolecular hydrogen bond with the adjacent carbonyl oxygen, creating a six-membered ring. Upon absorption of UV radiation, this hydrogen bond is reversibly broken, allowing for the dissipation of energy through thermal vibrations and preventing harmful photochemical reactions.[7] The long octoxy chain enhances the compound's lipophilicity and compatibility with organic matrices, making it an effective additive in various formulations.[5]

The introduction of a fluorine atom at the 4-position of the second phenyl ring is a strategic modification. Fluorination is a known strategy to enhance the photophysical and photochemical properties of molecules.[3] The high electronegativity of fluorine can alter the electronic distribution within the benzophenone structure, potentially leading to:

  • Enhanced Photostability: Fluorination can increase the energy of the excited triplet state, making the molecule more resistant to photodegradation.[3]

  • Modified UV Absorption: The fluorine substituent may cause a bathochromic (red) shift in the UV absorption spectrum, potentially broadening the range of UV protection.[8]

  • Increased Thermal Stability: Fluorinated organic compounds often exhibit higher thermal stability.[9]

These predicted advantages make 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone a compelling candidate for advanced photostability studies in drug development.

Proposed Synthesis of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl Ketone

A plausible synthetic route for 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone can be adapted from established methods for similar benzophenone derivatives, such as the Friedel-Crafts acylation.[10][11]

Reaction Scheme:

  • Alkylation of Resorcinol: Resorcinol is first alkylated with 1-bromooctane under basic conditions to yield 3-(octoxy)phenol.

  • Friedel-Crafts Acylation: The resulting 3-(octoxy)phenol is then acylated with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the target compound. The acylation is expected to occur at the position para to the hydroxyl group due to steric hindrance and directing effects.

Mechanism of Photoprotection

The primary mechanism of photoprotection afforded by 2-hydroxybenzophenones involves the absorption of UV radiation and its subsequent dissipation as thermal energy.[7] This process is facilitated by the intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen.

Upon absorption of a photon, the molecule is promoted to an excited singlet state. It then undergoes a rapid, radiationless transition to the triplet state. The energy is then dissipated through the reversible breaking and reforming of the intramolecular hydrogen bond, returning the molecule to its ground state without undergoing any chemical change. This efficient energy dissipation cycle allows the molecule to absorb multiple photons without degrading, providing long-lasting photoprotection.

The fluorine substituent is not expected to interfere with this primary mechanism but may enhance its efficiency by modulating the energy levels of the excited states.[3]

Experimental Protocols for Photostability Studies

The following protocols are designed in accordance with the ICH Q1B guidelines for photostability testing of new drug substances and products.[12][13]

Forced Degradation Study

The purpose of this study is to evaluate the intrinsic photosensitivity of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone and to identify potential degradation products.[13][14]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • For liquid-state testing, dilute the stock solution with the chosen solvent to a final concentration of 0.1 mg/mL in a quartz photoreactor.

    • For solid-state testing, evaporate the solvent from a known volume of the stock solution to create a thin film of the compound on the bottom of a quartz petri dish.

  • Light Exposure:

    • Expose the samples to a light source capable of emitting both UV and visible light, as specified in ICH Q1B (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[15]

    • The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours/square meter.[15]

    • Simultaneously, prepare a "dark control" sample by wrapping an identical sample in aluminum foil and placing it alongside the exposed sample to differentiate between light-induced and thermally-induced degradation.[13]

  • Sample Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots of the liquid sample or collect the solid sample.

    • Analyze the samples using a validated stability-indicating HPLC-UV method to quantify the remaining parent compound and detect the formation of any degradation products.

Confirmatory Photostability Study in a Model Formulation

This study evaluates the photoprotective efficacy of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone when incorporated into a simple formulation containing a photosensitive API.

Protocol:

  • Formulation Preparation:

    • Select a well-characterized, photosensitive API.

    • Prepare a simple formulation (e.g., a solution or a cream base) containing the API at a clinically relevant concentration.

    • Prepare three batches of the formulation:

      • Formulation A: API only (positive control).

      • Formulation B: API with 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone at a typical concentration for a UV absorber (e.g., 1-5% w/w).

      • Formulation C: Placebo (formulation base without API or UV absorber).

  • Light Exposure:

    • Place the formulations in appropriate transparent containers.

    • Expose the samples to the same light conditions as in the forced degradation study (≥ 1.2 million lux hours and ≥ 200 watt hours/m²).

    • Include dark controls for each formulation.

  • Sample Analysis:

    • At the beginning and end of the exposure period, analyze the samples for:

      • API content: Using a validated HPLC method.

      • Degradation products: Using a stability-indicating HPLC method.

      • Physical appearance: Color, clarity, and consistency.

Analytical Methodology: HPLC-UV for Stability Assessment

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the recommended method for quantifying the concentration of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone and its potential degradation products.[16][17][18]

Parameter Illustrative Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Diode Array Detector (DAD) scanning from 200-400 nm
Quantification Wavelength To be determined based on the UV spectrum of the compound

Data Presentation and Interpretation

The results of the photostability studies should be presented clearly to allow for a straightforward assessment of the compound's performance.

Table 1: Forced Degradation of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl Ketone (Illustrative Data)

Exposure Time (hours) Remaining Compound (%) Total Degradation Products (%)
01000
298.51.5
497.22.8
895.14.9
1293.07.0
2489.810.2

Table 2: Confirmatory Study in a Model Formulation (Illustrative Data)

Formulation Initial API Content (%) Final API Content (Exposed, %) API Degradation (%)
A (API only)10085.314.7
B (API + UV Absorber)10098.61.4

Visualizations

Photostability_Workflow cluster_forced_degradation Forced Degradation Study cluster_confirmatory_study Confirmatory Study A Prepare Stock Solution (1 mg/mL) B Prepare Solid Film and Liquid Solution Samples A->B C Expose to ICH Q1B Light Conditions B->C D Analyze via HPLC-UV at Time Intervals C->D E Identify Degradation Products D->E F Prepare Formulations: API only, API + UV Absorber G Expose to ICH Q1B Light Conditions F->G H Analyze Initial and Final Samples via HPLC-UV G->H I Compare API Degradation H->I

Caption: Workflow for assessing the photostability of a UV absorber.

Mechanism GroundState Ground State ExcitedState Excited State GroundState->ExcitedState Absorption ExcitedState->GroundState Radiationless Decay Heat Heat Dissipation ExcitedState->Heat UV UV Photon UV->GroundState

Caption: Energy dissipation mechanism of a 2-hydroxybenzophenone UV absorber.

Conclusion

4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone represents a promising photostabilizer for pharmaceutical applications. Its unique chemical structure suggests the potential for superior photostability compared to traditional benzophenone derivatives.[2] The protocols outlined in this document provide a framework for systematically evaluating its performance. Further research is encouraged to fully elucidate its spectroscopic properties and to conduct comparative studies against industry-standard UV absorbers.

References

  • StabilityStudies.in. (2025, January 23). FDA Guidelines for Photostability Testing: A Step-by-Step Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). A HPLC method to evaluate the influence of photostabilizers on cosmetic formulations containing UV-filters and vitamins A and E | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for Photostability Studies of Pharmaceutical products. Retrieved from [Link]

  • Diva-portal.org. (2022, June 20). Analytical Methods for High Molecular Weight UV Stabilizers. Retrieved from [Link]

  • ICH. (1996, November 6). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • LCGC International. (2020, November 12). Determination of UV Absorbers from Sunscreens by UHPLC with Photodiode Array Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Normalized UV‐vis absorption spectra of 1 a and 1 b and emission.... Retrieved from [Link]

  • YouTube. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • MDPI. (2022, March 14). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Retrieved from [Link]

  • LinkedIn. (n.d.). HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution. Retrieved from [Link]

  • ResearchGate. (2024, January 30). HPLC-UV monitored photostability-test of LE404 and identification of the degradation products via NMR and LC‑HRMS. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Removal of the UV Filter Benzophenone-2 in Aqueous Solution by Ozonation: Kinetics, Intermediates, Pathways and Toxicity | Request PDF. Retrieved from [Link]

  • MDPI. (2023, June 1). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. Retrieved from [Link]

  • Polymer Innovation Blog. (2016, January 18). UV Curing: Part 2; A Tour of the UV Spectrum. Retrieved from [Link]

  • NIH. (n.d.). 2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one. Retrieved from [Link]

  • PubMed. (2014, July 15). Photoexcited states of UV absorbers, benzophenone derivatives. Retrieved from [Link]

  • PMC. (2023, January 27). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Retrieved from [Link]

  • Omnistab. (2021, June 15). High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102. Retrieved from [Link]

  • MDPI. (2022, November 24). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Retrieved from [Link]

  • KTU ePubl. (2024, February 14). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Retrieved from [Link]

  • University of Northern Colorado. (n.d.). Ramaley Celebration: Synthesis and characterization of 4-fluorophenylazoisobutyronitrile. Retrieved from [Link]

  • PubMed. (2006, January 13). Evaluation of the photostability of different UV filter combinations in a sunscreen. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Chemoselective One-pot Synthesis of β-keto Sulfones from Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). JP2010519231A - Process for preparing 2,4-dihydroxyphenyl-4-methoxybenzyl ketones.
  • European Patent Office. (n.d.). Process for the preparation of 4-hydroxybenzophenones - EP 0128693 A2. Retrieved from [Link]

Sources

Application

Application Note: Pharmacological &amp; Toxicological Profiling of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone

This Application Note is designed for researchers in drug discovery and toxicology. It details the experimental protocols for evaluating 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS: 84794-99-0), a fluorinated b...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in drug discovery and toxicology. It details the experimental protocols for evaluating 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS: 84794-99-0), a fluorinated benzophenone derivative.

While structurally analogous to the industrial UV stabilizer Octabenzone (Benzophenone-12) , the incorporation of a para-fluorine atom on the benzoyl ring modulates its metabolic stability and lipophilicity. This compound is of significant interest in two distinct fields:

  • Medicinal Chemistry: As a potential inhibitor of 17

    
    -Hydroxysteroid Dehydrogenase Type 1 (17
    
    
    
    -HSD1)
    , a target for estrogen-dependent breast cancer therapy.
  • Toxicology: For assessing the endocrine-disrupting potential (xenoestrogenicity) of fluorinated UV-filter analogs.

Chemical Identity & Handling
  • IUPAC Name: (4-Fluorophenyl)(2-hydroxy-4-(octyloxy)phenyl)methanone

  • CAS Number: 84794-99-0

  • Molecular Formula: C

    
    H
    
    
    
    FO
    
    
  • Molecular Weight: 344.42 g/mol

  • Physical State: Off-white to pale yellow crystalline powder.

  • Solubility Profile: Highly lipophilic (LogP ~ 6.5). Insoluble in water. Soluble in DMSO, Ethanol, and Acetone.

Preparation of Stock Solutions (Critical Step)

Due to the long octyloxy chain, this compound is prone to precipitation in aqueous media.

  • Primary Stock (100 mM): Dissolve powder in 100% DMSO . Vortex vigorously for 2 minutes. If particles persist, sonicate at 40°C for 10 minutes.

  • Working Solutions: Dilute the Primary Stock into culture media immediately prior to use.

    • Note: Do not exceed 0.5% (v/v) DMSO in the final culture well.

    • Precipitation Check: Inspect the 100

      
      M media dilution under a microscope. If crystals form, use a bovine serum albumin (BSA) carrier (0.1% BSA) to solubilize.
      
Biological Mechanism & Rationale

Benzophenone derivatives are established inhibitors of 17


-HSD1 , the enzyme responsible for converting weak Estrone (E1)  into potent Estradiol (E2) .[1] The 4-fluorophenyl group is a bioisostere intended to block metabolic hydroxylation at the para-position, potentially increasing the half-life and potency of the inhibitor compared to non-fluorinated analogs.
Pathway Visualization

The following diagram illustrates the steroidogenic pathway and the intervention point of the compound.

G Estrone Estrone (E1) (Weak Estrogen) Estradiol Estradiol (E2) (Potent Estrogen) Estrone->Estradiol Reduction ER Estrogen Receptor (ERα) Estradiol->ER Binds Enzyme 17β-HSD1 (Target Enzyme) Enzyme->Estrone Catalyzes Compound 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (Inhibitor) Compound->Enzyme Inhibits Proliferation Tumor Cell Proliferation ER->Proliferation Activates Transcription

Caption: Mechanism of Action: The compound targets 17


-HSD1, blocking the conversion of Estrone to Estradiol.[2]
Experimental Protocols
Protocol A: 17

-HSD1 Inhibition Assay (Cell-Based)

Objective: To quantify the ability of the compound to inhibit the conversion of Estrone to Estradiol in live cells. Cell Line: T-47D (Human breast cancer cells; naturally express high levels of 17


-HSD1).

Reagents:

  • [2,4,6,7-

    
    H]-Estrone (Radioactive substrate) or Unlabeled Estrone (for ELISA/LC-MS detection).
    
  • Thin Layer Chromatography (TLC) plates (silica gel).

Step-by-Step Methodology:

  • Seeding: Plate T-47D cells in 24-well plates at

    
     cells/well in RPMI-1640 + 10% Fetal Bovine Serum (FBS). Incubate for 24h.
    
  • Starvation: Wash cells with PBS and switch to Phenol Red-Free RPMI + 5% Charcoal-Stripped FBS (to remove endogenous steroids) for 24h.

  • Treatment:

    • Add [3H]-Estrone (final concentration 2-5 nM).

    • Add the test compound at graded concentrations (e.g., 0.1, 1, 10, 100

      
      M).[3]
      
    • Include a Positive Control: Apigenin or standard 17

      
      -HSD1 inhibitor.
      
  • Incubation: Incubate for 2–4 hours at 37°C.

  • Extraction:

    • Collect 500

      
      L of culture medium.
      
    • Add 500

      
      L of Ethyl Acetate/Isooctane (1:1) to extract steroids. Vortex and centrifuge.
      
    • Collect the organic (upper) phase.

  • Analysis (TLC):

    • Spot the organic phase onto TLC plates.

    • Develop in Chloroform/Ethyl Acetate (4:1).

    • Scan for radioactivity. The conversion rate is calculated as:

      
      
      
  • Data Output: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    
Protocol B: Estrogenic/Anti-Estrogenic Screening (E-Screen Assay)

Objective: To determine if the compound acts as a direct Estrogen Receptor (ER) agonist (Endocrine Disruptor) or antagonist. Cell Line: MCF-7 (Estrogen-sensitive breast cancer cells).

Step-by-Step Methodology:

  • Seeding: Plate MCF-7 cells at low density (

    
     cells/well) in 96-well plates using Phenol Red-Free media + 5% Charcoal-Stripped FBS.
    
  • Dosing Regimen (6 days):

    • Agonist Mode (Test for Estrogenicity): Treat cells with compound alone (0.1 – 10

      
      M). Control: 1 nM Estradiol (E2).
      
    • Antagonist Mode: Treat cells with 1 nM E2 + Compound (graded doses).

  • Maintenance: Refresh media and drug every 48 hours.

  • Readout: On Day 6, assess cell proliferation using SRB (Sulforhodamine B) or CCK-8 assay .

  • Interpretation:

    • Proliferation in Agonist Mode = Compound is a Xenoestrogen (Safety concern).

    • Inhibition in Antagonist Mode = Compound is an Anti-estrogen (Therapeutic potential).

Data Summary & Analysis
Assay TypeReadoutExpected Result (Therapeutic)Expected Result (Toxic/Endocrine Disruptor)
17

-HSD1 Inhibition
% Conversion (E1

E2)
High Inhibition (IC

< 1

M)
No Inhibition
E-Screen (Agonist) Cell ProliferationNo growth (ER Silent)Increased growth (Estrogenic)
Cytotoxicity (HepG2) Cell Viability (MTT)Low Toxicity (LC

> 50

M)
High Toxicity (LC

< 10

M)
References
  • Nashev, L. G., et al. (2010).

    
    -hydroxysteroid Dehydrogenase 1."[1] Toxicology Letters. Link
    
  • Suzuki, T., et al. (2005). "Estrogenic and antiandrogenic activities of benzophenone derivatives used as UV absorbers."[1] Journal of Health Science. Link

  • Laplante, Y., et al. (2008).

    
    -hydroxysteroid dehydrogenase type 1." Bioorganic & Medicinal Chemistry. Link
    
  • Sigma-Aldrich. (2024). "Product Specification: 2-Hydroxy-4-(octyloxy)benzophenone (Octabenzone)." Sigma-Aldrich Safety Data Sheet. Link

Sources

Method

Application Note: HPLC Method Development for 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone

This Application Note provides a comprehensive guide for the HPLC method development and validation for 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone . This molecule is a structural analog of the widely used UV stabil...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive guide for the HPLC method development and validation for 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone .

This molecule is a structural analog of the widely used UV stabilizer Octabenzone (UV-531) , distinguished by a para-fluorine substitution on the benzoyl ring.[1] Due to its high lipophilicity and specific chromophores, the method focuses on Reverse Phase Chromatography (RP-HPLC) with high organic strength.

Introduction & Physicochemical Context

The target analyte is a lipophilic benzophenone derivative likely utilized as a photoinitiator or UV stabilizer in polymer matrices. The molecule features a "push-pull" electronic system:

  • Ring A (Benzoyl): Substituted with a para-Fluorine (electron-withdrawing).[1]

  • Ring B (Phenolic): Substituted with an ortho-Hydroxy (H-bond donor) and para-Octoxy (electron-donating, lipophilic tail).[1]

Key Properties (Estimated vs. Analog)
PropertyValue / CharacteristicImpact on Chromatography
Molecular Structure C21H25FO3Aromatic, highly conjugated.[1]
LogP (Lipophilicity) > 6.0 (High)Requires high organic mobile phase strength; strong retention on C18.
pKa (Phenolic OH) ~7–8 (Intramolecular H-bond)Use acidic mobile phase (pH < 3.[1]0) to suppress ionization and ensure peak sharpness.
UV Maxima ~245 nm, ~290 nm, ~325 nmDual-band absorption allows flexible detection; 290 nm offers selectivity against simple aromatics.[1]
Solubility Insoluble in water; Soluble in ACN, MeOH, THFCritical: Sample diluent must be 100% organic (ACN or MeOH) to prevent precipitation.

Method Development Strategy

The development process follows a logical decision tree designed to handle highly lipophilic "sticky" compounds.

Column Selection[1]
  • Primary Choice: C18 (Octadecylsilane) .

    • Rationale: Provides maximum hydrophobic interaction. However, due to the C8 (octoxy) chain on the molecule, a standard C18 might result in excessive retention times (>20 min) if the organic modifier is not high enough.

  • Alternative Choice: C8 (Octylsilane) .

    • Rationale: Matches the alkyl chain length of the analyte. May offer sharper peaks and faster elution if C18 retention is too strong.

  • Recommendation: Start with a high-carbon load C18 column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18) , 150 mm x 4.6 mm, 3.5 µm or 5 µm.

Mobile Phase System
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol.

    • Reason: ACN has lower viscosity (lower backpressure) and higher elution strength, which is necessary to elute this highly lipophilic compound efficiently.

  • Aqueous Phase: Water with 0.1% Phosphoric Acid (H3PO4) or 0.1% Formic Acid .

    • Reason: Acidification keeps the phenolic group protonated (neutral), preventing peak tailing caused by interaction with residual silanols on the column.

Gradient Profile

An isocratic method at 90% ACN might work, but a gradient is recommended to clean the column of any potential lipophilic matrix components (if analyzing polymer extracts).

Detailed Experimental Protocol

Reagents and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, PDA Detector).

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water.[1]

  • Buffer: Phosphoric Acid (85%, HPLC Grade).

  • Column: C18, 150 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18).

Chromatographic Conditions
ParameterSetting
Mobile Phase A Water + 0.1% H3PO4
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 35°C (Improves mass transfer for viscous lipophiles)
Injection Volume 5 µL - 10 µL
Detection (UV) 290 nm (Quantification), 254 nm (Reference)
Run Time 15 Minutes

Gradient Table:

Time (min) % Mobile Phase B (ACN) Logic
0.00 85% High initial strength to ensure solubility.
8.00 100% Ramp to elute the target peak.[1]
10.00 100% Hold to wash highly lipophilic impurities.
10.10 85% Return to initial conditions.

| 15.00 | 85% | Re-equilibration. |

Standard Preparation

Caution: Do not use water in the diluent.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% THF or 100% Acetonitrile . Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with 100% Acetonitrile .

    • Note: If peak shape is distorted (solvent effect), dilute the working standard with Mobile Phase (85% ACN), but ensure no precipitation occurs.

Method Validation Parameters (ICH Q2 Guidelines)

System Suitability
  • Retention Time (RT): Expect elution between 6.0 – 9.0 minutes.

  • Tailing Factor (T): Must be < 1.5. (If > 1.5, increase column temp to 40°C).

  • Theoretical Plates (N): > 5000.

Linearity[1]
  • Prepare 5 levels: 10, 25, 50, 75, 100 µg/mL.

  • Acceptance: R² > 0.999.[2]

Sensitivity (Estimated)[1]
  • LOD (Limit of Detection): ~0.1 µg/mL (S/N = 3).

  • LOQ (Limit of Quantitation): ~0.5 µg/mL (S/N = 10).

Visualizations

Diagram 1: Method Development Logic Flow

This diagram illustrates the decision process for optimizing the separation of lipophilic benzophenones.

MethodDevelopment Start Start: Analyte Assessment Solubility Check Solubility (Highly Lipophilic) Start->Solubility ColumnSel Select Column: C18 (High Carbon Load) Solubility->ColumnSel LogP > 6 MP_Sel Mobile Phase Selection: ACN vs MeOH ColumnSel->MP_Sel ACN_Path Select ACN (Lower Viscosity, Higher Elution) MP_Sel->ACN_Path Preferred MeOH_Path Select MeOH (Alternative Selectivity) MP_Sel->MeOH_Path If Selectivity Fails Opt_Shape Optimize Peak Shape ACN_Path->Opt_Shape Acidify Add 0.1% H3PO4 (Suppress Phenol Ionization) Opt_Shape->Acidify Tailing > 1.2 FinalMethod Final Method: Gradient 85-100% ACN Acidify->FinalMethod

Caption: Decision tree for optimizing HPLC conditions for lipophilic benzophenone derivatives.

Diagram 2: Experimental Workflow

The step-by-step protocol for sample preparation and analysis.

Workflow Weigh 1. Weigh Sample (10 mg) Dissolve 2. Dissolve (100% THF or ACN) Weigh->Dissolve Dilute 3. Dilute (to 50 µg/mL with ACN) Dissolve->Dilute Filter 4. Filter (0.45 µm PTFE) Dilute->Filter Inject 5. Inject HPLC (10 µL) Filter->Inject Detect 6. Detection (UV 290 nm) Inject->Detect

Caption: Sample preparation workflow ensuring solubility and filtration integrity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.[1]Ensure mobile phase pH is acidic (add 0.1% H3PO4). Increase column temp to 40°C.
Split Peak Sample solvent mismatch.The sample is dissolved in 100% THF/ACN but injected into a weaker stream. Reduce injection volume to 2-5 µL.
Retention Time Drift Temperature fluctuation or column equilibration.Use a column oven (thermostat). Ensure 10 min equilibration after gradient reset.
High Backpressure Precipitation in column.Critical: Ensure sample is not diluted with water before injection. Wash column with 100% THF if clogged.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text on RP-HPLC logic).

  • PubChem. (n.d.).[3] 4-Fluoro-4'-hydroxybenzophenone.[1][3] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • JASCO Global. (2023). Analysis of Ultraviolet Absorbers in Sunscreen Cream by HPLC. Retrieved October 26, 2023, from [Link][1]

Sources

Application

Application Note: 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (F-Oct-BP) as a Surface-Active Photoinitiator

This Application Note provides a comprehensive technical guide for the use of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS: 84794-99-0), hereafter referred to as F-Oct-BP , as a specialized photoinitiator in pol...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the use of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS: 84794-99-0), hereafter referred to as F-Oct-BP , as a specialized photoinitiator in polymerization.

This guide is designed for researchers and formulation scientists requiring advanced control over surface curing, migration, and solubility in non-polar monomer systems.


H

FO

Molecular Weight: 344.42 g/mol

Executive Summary & Chemical Profile

F-Oct-BP is a fluorinated benzophenone derivative that functions primarily as a Type II photoinitiator (hydrogen abstraction) in free-radical polymerization. Unlike standard benzophenone (BP) or 2-hydroxy-4-(octyloxy)benzophenone (Octabenzone, a UV absorber), F-Oct-BP combines the photochemical reactivity of the benzophenone core with specific substituent effects:

  • 4-Fluorophenyl Group: The electron-withdrawing fluorine atom at the para position enhances the electrophilicity of the carbonyl triplet state, increasing the rate of hydrogen abstraction from co-initiators (amines). Additionally, the fluorine atom imparts surface-active properties , promoting the migration of the initiator to the coating-air interface, which helps mitigate oxygen inhibition.

  • 4-Octoxy Group: The long alkyl chain (C8) significantly improves solubility in non-polar monomers (e.g., styrenics, hydrophobic acrylates) and reduces the volatility and migration of the initiator and its photoproducts, making it suitable for low-migration applications (e.g., food packaging, medical devices).

  • 2-Hydroxy Group: While typically associated with UV stabilization (via Excited State Intramolecular Proton Transfer - ESIPT), in the presence of high concentrations of amine synergists, the intermolecular hydrogen abstraction pathway competes effectively, allowing initiation.

Table 1: Physicochemical Properties
PropertyValueRelevance to Polymerization
Appearance White to Off-White Crystalline PowderEase of handling and incorporation.
Melting Point ~48–52 °C (Estimated)Low melting point facilitates rapid dissolution in monomers.
Absorption Max (

)
~325–335 nm (n-

*)
Matches standard medium-pressure Hg lamps and 365 nm LEDs.
Solubility High in Acrylates, Styrene, TolueneExcellent compatibility with hydrophobic formulations.
Mechanism Type II (H-Abstraction)Requires an amine co-initiator (synergist).

Mechanistic Principles

The photoinitiation mechanism of F-Oct-BP relies on a bimolecular reaction. Upon UV irradiation, F-Oct-BP undergoes an


 transition to a singlet excited state (

F-Oct-BP), followed by rapid Intersystem Crossing (ISC) to the triplet state (

F-Oct-BP
).

The triplet state is the reactive species.[1][2] In the presence of a hydrogen donor (typically a tertiary amine), an electron transfer followed by proton transfer (ET-PT) occurs, generating an


-aminoalkyl radical  (the initiating species) and a ketyl radical  (a terminating species).
Diagram 1: Photoinitiation Pathway (Type II)

G cluster_0 Excitation Phase cluster_1 Bimolecular Reaction (Type II) cluster_2 Radical Generation Ground Ground State (F-Oct-BP) Singlet Singlet Excited State (¹F-Oct-BP*) Ground->Singlet UV Absorption (hν) Triplet Triplet Excited State (³F-Oct-BP*) Singlet->Triplet Intersystem Crossing (ISC) Exciplex Exciplex [F-Oct-BP ... Amine]* Triplet->Exciplex Diffusion & Collision Amine Co-Initiator (Tertiary Amine) Amine->Exciplex Ketyl Ketyl Radical (Terminator/Recombiner) Exciplex->Ketyl H-Abstraction AminoRadical α-Aminoalkyl Radical (Initiator) Exciplex->AminoRadical H-Abstraction Ketyl->Ketyl Dimerization (Pinacol) Polymer Polymer Chain Initiation AminoRadical->Polymer Addition to Double Bond Monomer Monomer (Acrylate/Methacrylate) Monomer->Polymer

Caption: Type II photoinitiation mechanism of F-Oct-BP involving excitation, interaction with an amine synergist, and generation of reactive radicals.

Experimental Protocol

This protocol outlines the formulation and curing of a UV-curable acrylate coating using F-Oct-BP.

Materials Required
  • Photoinitiator: F-Oct-BP (CAS 84794-99-0).

  • Co-Initiator (Synergist):

    • Standard: Methyldiethanolamine (MDEA) or Triethanolamine (TEOA).

    • High Performance: Ethyl-4-(dimethylamino)benzoate (EDB) (Recommended for lower odor).

    • Acrylated Amine: Ebecryl 7100 (for low migration).

  • Monomers/Oligomers:

    • Reactive Diluent: Trimethylolpropane triacrylate (TMPTA) or Hexanediol diacrylate (HDDA).[3]

    • Oligomer: Epoxy Acrylate (e.g., Ebecryl 600) or Urethane Acrylate.

  • Substrate: Glass slides, PET film, or Polycarbonate sheets.

  • Equipment: UV-LED curing unit (365 nm or 395 nm) or Medium-pressure Hg Lamp (belt conveyor).

Step-by-Step Workflow
Step 1: Formulation Preparation
  • Weighing: In an amber glass vial, weigh the oligomer and reactive diluent (typically 60:40 ratio).

  • Add Photoinitiator: Add 1.0 – 3.0 wt% of F-Oct-BP.

    • Note: The octoxy group ensures rapid dissolution compared to standard benzophenone.

  • Add Co-Initiator: Add 2.0 – 4.0 wt% of the Amine Synergist (EDB or MDEA).

    • Ratio Rule: Maintain a molar excess of amine to initiator (approx. 2:1) to overcome the internal hydrogen bonding (ESIPT) of the 2-hydroxy group.

  • Mixing: Stir magnetically at 40°C for 15-30 minutes until the solution is optically clear.

    • QC Check: Ensure no undissolved crystals remain.

Step 2: Coating Application
  • Substrate Cleaning: Clean the substrate with isopropanol to remove oils/dust.

  • Application: Use a wire-wound bar coater (e.g., #10 or #20 bar) to apply a wet film thickness of 12–50 µm .

    • Surface Enrichment: Allow the coating to stand for 30-60 seconds before curing. This allows the fluorinated F-Oct-BP to migrate to the surface, enhancing surface cure and reducing oxygen inhibition.

Step 3: UV Curing
  • Setup: Set the conveyor speed or exposure time.

    • Target Dose: 200–600 mJ/cm².

  • Irradiation: Pass the coated sample under the UV lamp.

    • Atmosphere: Air (standard) or Nitrogen inerting (for high-performance surface properties).

  • Post-Cure: Allow the sample to cool to room temperature.

Step 4: Characterization
  • Tack-Free Time: Touch the surface with a cotton swab; no fibers should stick.

  • Solvent Resistance (MEK Rub Test): Rub the surface with a methyl ethyl ketone (MEK) soaked cloth (ASTM D5402). >50 double rubs indicates good crosslinking.

  • FTIR Analysis: Monitor the disappearance of the acrylate C=C peak at 810 cm⁻¹ or 1635 cm⁻¹ .

Diagram 2: Experimental Workflow

Workflow Formulation Formulation (Monomer + F-Oct-BP + Amine) Mixing Mixing (40°C, 30 min) Formulation->Mixing Coating Coating Application (Bar Coater, 25µm) Mixing->Coating Migration Surface Migration (Wait 60s) Coating->Migration Curing UV Curing (Hg Lamp / LED) Migration->Curing Analysis Analysis (FTIR, MEK Rubs) Curing->Analysis

Caption: Workflow for preparing and curing UV-curable coatings using F-Oct-BP.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Surface Tackiness Oxygen InhibitionIncrease Amine concentration; Increase F-Oct-BP loading (to saturate surface); Use higher intensity UV.
Yellowing Amine OxidationReduce Amine concentration; Switch to an acrylated amine (e.g., Ebecryl 7100) or add a phosphite stabilizer.
Low Cure Speed ESIPT CompetitionThe 2-hydroxy group may be dissipating energy. Increase the [Amine]:[F-Oct-BP] ratio to >2:1 to favor bimolecular quenching.
Haze/Cloudiness Solubility LimitAlthough Octoxy improves solubility, very high loading (>5%) may crystallize. Reduce loading or use a more polar monomer blend.

Critical Considerations

  • Dual Functionality: While primarily an initiator in this context, the benzophenone core retains some UV-absorbing character. In thick films (>100 µm), this may lead to a "screening effect" where the bottom layers under-cure. F-Oct-BP is best suited for thin films (<50 µm) or surface curing.

  • Safety & Migration: The octoxy chain significantly increases molecular weight (MW ~344) compared to simple benzophenone (MW ~182), reducing migration potential. This makes F-Oct-BP a candidate for "low migration" packaging inks, provided specific migration testing is conducted.

  • Fluorine Effect: The fluorinated ring makes this initiator unique for self-stratifying coatings . It naturally enriches at the air interface, providing a hard, scratch-resistant surface while allowing other initiators (e.g., TPO) to cure the bulk.

References

  • Pinpools. (n.d.). 4-fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone Listing. Retrieved from [Link]

  • Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press.
  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. (Mechanistic insights on substituted benzophenones).
  • Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. (Discussion on amine synergists and oxygen inhibition).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone

Topic: Solubility & Handling Troubleshooting Guide Executive Summary & Chemical Profile Molecule: 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone Chemical Class: Benzophenone UV Absorber / Photoinitiator Intermediate Ke...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Handling Troubleshooting Guide

Executive Summary & Chemical Profile

Molecule: 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone Chemical Class: Benzophenone UV Absorber / Photoinitiator Intermediate Key Structural Features: [1]

  • Lipophilic Tail: The 4-octoxy (C8) chain dominates the solubility profile, imparting significant hydrophobicity.[1]

  • Intramolecular H-Bond: The 2-hydroxy group forms a stable 6-membered ring with the carbonyl oxygen (ESIPT mechanism).[1] This "locks" the polarity, making the molecule less soluble in polar protic solvents than predicted by functional group count alone.

  • Fluorine Substituent: The para-fluoro group increases the crystal lattice energy compared to non-fluorinated analogs (e.g., Octabenzone), often requiring higher temperatures for initial dissolution.

Why You Are Here: Users typically encounter three specific failure modes with this compound:

  • "Oiling Out": Formation of a second liquid phase instead of crystallization during cooling.

  • Incomplete Dissolution: Haze or particulates persisting in alcoholic solvents.[1]

  • Unexpected Reactivity: Fluorine displacement during dissolution in basic media.[1]

The Solubility Matrix

The following data summarizes thermodynamic solubility behavior at 25°C.

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Aromatic Hydrocarbons Toluene, XyleneExcellent Preferred for stock solutions.[1] The π-π interactions and lipophilic chain align perfectly.[1]
Chlorinated Solvents DCM, ChloroformExcellent Rapid dissolution.[1] Ideal for transfer, but poor for recrystallization (too soluble).
Ethers THF, 2-MeTHFGood Good solubility, but peroxide formation in aged THF can degrade the phenol group.[2]
Esters Ethyl AcetateGood Best "green" solvent choice.[1] Good balance for recrystallization when paired with hexane.[1]
Alcohols Methanol, EthanolPoor / Temperature Dependent Critical: Will dissolve when hot (>50°C) but precipitates or oils out upon cooling.[1]
Alkanes Hexane, HeptaneModerate Soluble due to the octyl chain, but the fluorinated core may crash out if concentration is high.
Water WaterInsoluble Do not use.[1] The intramolecular H-bond prevents water solvation.[1]

Troubleshooting Scenarios (Q&A)

Scenario A: "I cooled my reaction mixture, but the product formed a sticky oil at the bottom instead of crystals."

Diagnosis: This is the "Oiling Out" phenomenon, common with octyloxy-substituted benzophenones.[1] The Cause: The flexible C8 alkyl chain possesses high entropic freedom. If you cool a saturated solution too quickly (kinetically controlled), the molecules aggregate into a disordered liquid phase before they can organize into a crystal lattice. This liquid phase eventually solidifies into a wax, trapping impurities.

Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil layer fully dissolves back into the solvent.

  • Seed: Add a tiny crystal of pure product (if available) at a temperature just below the saturation point.

  • Slow Cooling: Wrap the flask in a towel or use a programmable bath to cool at a rate of <10°C per hour.

  • Solvent Adjustment: If using pure alcohol (e.g., Ethanol), add 10-15% of a co-solvent like Toluene. This keeps the "oily" impurity soluble longer, allowing the crystalline product to nucleate first.

Scenario B: "I am trying to dissolve the compound in Methanol for HPLC, but it's cloudy."

Diagnosis: Polarity Mismatch. The Cause: While methanol is organic, it is highly polar and protic. The 2-hydroxy group is "busy" hydrogen bonding to its own ketone (intramolecular), so it ignores the methanol. The fluorine atom and octyl chain repel the methanol.

Corrective Protocol:

  • Change Diluent: Do not use pure Methanol. Use Acetonitrile (ACN) or THF .[1]

  • Gradient Prep: If you must use Methanol (e.g., for mobile phase compatibility), dissolve the sample in a small volume of THF or DMSO first (e.g., 100 µL), then dilute up to volume with Methanol.

  • Filter: Use a 0.45 µm PTFE filter.[1] Do not use Nylon filters (the compound may adsorb to the membrane).

Scenario C: "I dissolved the compound in basic water/ethanol (pH 10) and the melting point dropped drastically."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr).[1] The Cause: The 4-fluorophenyl group is activated by the carbonyl (electron-withdrawing).[1] In the presence of strong bases (hydroxide, alkoxide) and heat, the Fluorine atom can be displaced by an -OH or -OR group.

Corrective Protocol:

  • Neutral pH Only: Ensure all dissolution solvents are neutral or slightly acidic.[1]

  • Avoid Bases: Never use NaOH, KOH, or Sodium Methoxide to assist dissolution.[2]

  • Verification: Run an LC-MS. If you see a mass shift of -2 (F

    
     OH) or +12 (F 
    
    
    
    OMe), you have chemically altered your molecule.[1]

Visual Troubleshooting Logic

The following diagram maps the decision process for solvent selection and purification.

SolubilityLogic Start START: Select Solvent System IsSoluble Does it dissolve at Room Temp? Start->IsSoluble CheckSolvent Check Solvent Class IsSoluble->CheckSolvent No GoodSolvent Use for Transfer/Stock (Toluene, THF, DCM) IsSoluble->GoodSolvent Yes Heat Heat to 50°C CheckSolvent->Heat Alcohol/Alkane SNArWarning WARNING: Avoid Basic pH (Risk of F- displacement) CheckSolvent->SNArWarning Basic Aqueous RecrystPath Recrystallization Path Heat->RecrystPath Dissolves Oiling Did it 'Oil Out' on cooling? Oiling->GoodSolvent No (Crystals form) SlowCool PROTOCOL: Re-heat & Add 10% Toluene Cool @ 5°C/hour Oiling->SlowCool Yes (Two liquid phases) RecrystPath->Oiling Cooling

Figure 1: Decision tree for solvent selection and troubleshooting precipitation issues.

Detailed Experimental Protocols

Protocol 1: Purification via Recrystallization (Anti-Oiling Method)

Use this when the material is waxy or low purity.[1]

  • Solvent System: Prepare a mixture of Ethanol : Toluene (90:10) .[1]

    • Why: Ethanol is the anti-solvent; Toluene keeps the "oil" phase soluble long enough for the crystal lattice to form.

  • Dissolution:

    • Place 5.0 g of crude material in a flask.

    • Add 25 mL of the solvent mixture.

    • Heat to reflux (approx. 78-80°C) until clear.[1]

  • Controlled Cooling:

    • Remove from heat.[1][3] Allow to cool to room temperature slowly (over 2 hours) with gentle stirring.

    • Critical: If cloudiness appears instantly, reheat and add 2 mL more Toluene.

  • Harvest:

    • Once at room temperature, cool to 4°C in a fridge for 1 hour.

    • Filter via vacuum filtration.[1] Wash with cold Ethanol (pure).[1]

    • Dry under vacuum at 40°C.[1]

Protocol 2: Analytical Standard Preparation (HPLC)
  • Weigh 10 mg of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone.

  • Add 1.0 mL of Tetrahydrofuran (THF) . Vortex until fully dissolved (solution should be clear).

  • Dilute to 10 mL with Acetonitrile .

    • Note: Do not dilute with water.[1] If using a reverse-phase gradient (Water/ACN), ensure the injection volume is low (<10 µL) to prevent precipitation inside the column head.

References

  • Solubility of Benzophenone Derivatives

    • Source: PubChem Compound Summary for Octabenzone (Homolog).[1]

    • Relevance: Establishes baseline solubility for 2-hydroxy-4-octoxybenzophenones (insoluble in water, soluble in organic esters/arom
    • URL:[Link][1]

  • Fluorine Substitution Effects

    • Source: BenchChem Technical Guide: Reactivity of Fluorobenzophenones.[4]

    • Relevance: Details the electron-withdrawing effect of the fluorine substituent and the risk of nucleophilic attack (SNAr)
  • Recrystallization of Alkoxy Benzophenones

    • Source: US Patent 3697599A "Process for preparing 2-hydroxy-4-alkoxybenzophenone".[1]

    • Relevance: Describes the "oiling out" phenomenon and the necessity of specific alcohol/hydrocarbon solvent mixtures for purific
    • URL
  • Intramolecular Hydrogen Bonding (ESIPT)

    • Source: Wikipedia: Benzophenone Properties & Applications.[1]

    • Relevance: Explains the mechanism of the 2-hydroxy group reducing polarity and increasing stability.
    • URL:[Link][1]

Sources

Optimization

Optimizing reaction conditions for 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone synthesis

Prepared by: Senior Application Scientist, Organic Synthesis Division Welcome to the dedicated technical support guide for the synthesis of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone. This resource is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the dedicated technical support guide for the synthesis of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone. This resource is designed for researchers, scientists, and drug development professionals to provide actionable solutions and in-depth explanations for common challenges encountered during this synthesis. Our goal is to empower you to optimize reaction conditions, maximize yields, and ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries regarding the synthesis of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone.

Q1: What are the primary synthetic routes to prepare 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone?

There are two principal and highly effective methods for this synthesis:

  • Direct Friedel-Crafts Acylation: This is an electrophilic aromatic substitution where 3-(octyloxy)phenol is acylated with 4-fluorobenzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This is often the most direct route.[1][2]

  • Fries Rearrangement: This method involves the rearrangement of an aryl ester, in this case, 3-(octyloxy)phenyl 4-fluorobenzoate, to the corresponding hydroxy aryl ketone, also catalyzed by a Lewis acid.[3][4][5] This route is particularly useful for synthesizing hydroxyarylketones from phenolic esters.[5]

Q2: Which synthetic route is generally preferred?

While both routes are viable, Direct Friedel-Crafts Acylation is often preferred for its straightforward, one-step approach. The Fries Rearrangement requires the prior synthesis of the phenyl ester starting material, adding an extra step to the overall process. However, the Fries Rearrangement can offer advantages in controlling regioselectivity under specific conditions.[3]

Q3: Why is a stoichiometric amount (or excess) of Lewis acid required?

In both Friedel-Crafts acylation and the Fries Rearrangement, the Lewis acid (e.g., AlCl₃) forms a complex with the carbonyl oxygen of the ketone product.[6][7][8] This complexation effectively removes the catalyst from the reaction cycle. Therefore, more than one equivalent of the catalyst is necessary to ensure the reaction proceeds to completion.[8]

Q4: How can I effectively monitor the progress of the reaction?

Reaction monitoring is crucial for determining the endpoint and preventing the formation of byproducts. The most common techniques are:

  • Thin-Layer Chromatography (TLC): A rapid, cost-effective method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.[9]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of products and impurities.[9][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.[9][10]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues in a problem-cause-solution format.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most common yet frustrating issues. The root cause often lies in the integrity of the catalytic system or the reaction conditions.

  • Potential Cause A: Inactive Lewis Acid Catalyst

    • Diagnosis: Aluminum chloride (AlCl₃) and other Lewis acids are extremely sensitive to moisture.[6][7][8] Any water present in the solvent, reagents, or on the glassware will rapidly react with and deactivate the catalyst, halting the reaction.

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware (e.g., at 120°C overnight) and cool under an inert atmosphere (nitrogen or argon).

      • Use Anhydrous Reagents: Use freshly opened, anhydrous grade solvents and ensure your starting materials are dry.

      • Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the system.

  • Potential Cause B: Insufficient Catalyst Loading

    • Diagnosis: As mentioned in the FAQs, both the starting ester (in Fries Rearrangement) and the final ketone product chelate with the Lewis acid. If less than a stoichiometric amount is used, the reaction will stall once all the "free" catalyst is consumed.[8]

    • Solution:

      • Stoichiometric Excess: For the Fries Rearrangement, a molar ratio of 1.5 to 3.0 equivalents of AlCl₃ relative to the ester is often recommended.[8][12] For Friedel-Crafts acylation, at least 1.1 to 1.2 equivalents are typically necessary.[6]

  • Potential Cause C: Suboptimal Reaction Temperature

    • Diagnosis: The Fries Rearrangement is highly temperature-dependent. Temperatures that are too low can lead to extremely slow reaction rates and incomplete conversion.[7][12]

    • Solution:

      • Temperature Optimization: For the Fries Rearrangement, temperatures are often elevated (e.g., 100-140°C) to drive the reaction.[8][12] Note that temperatures above 150°C may lead to side product formation.[12]

      • Monitor Progress: Use TLC or HPLC to track the consumption of the starting material. If the reaction stalls, consider incrementally increasing the temperature.

Issue 2: Poor Regioselectivity (Ortho vs. Para Isomer Formation)

The target molecule is a 2-hydroxy ketone, which is the ortho isomer. The formation of the 4-hydroxy (para) isomer is a common side reaction, particularly in the Fries Rearrangement.

  • Diagnosis: The ratio of ortho to para products is a classic example of thermodynamic versus kinetic control.[3][8][13]

    • Kinetic Control (Para Product): Lower reaction temperatures (<60°C) favor the formation of the para isomer, which is the kinetically favored product.[5][13]

    • Thermodynamic Control (Ortho Product): Higher reaction temperatures (>160°C for some systems) favor the formation of the more stable ortho isomer.[3][5][13] The ortho product can form a stable bidentate complex with the aluminum catalyst, which makes it the thermodynamically preferred product.[13]

  • Solution:

    • Increase Temperature: To maximize the yield of the desired 2-hydroxy (ortho) product, increase the reaction temperature. The optimal temperature must be determined empirically but generally falls in the 100-140°C range.[8][12]

    • Use Non-Polar Solvents: The use of non-polar solvents (e.g., chlorobenzene) also promotes the formation of the ortho product.[3][8] As solvent polarity increases, the proportion of the para product tends to increase.[3][8]

ParameterCondition for Ortho-Selectivity (2-Hydroxy Product)Condition for Para-Selectivity (4-Hydroxy Product)Rationale
Temperature Higher Temperatures (>100 °C)[8][13]Lower Temperatures (<60 °C)[5][13]Thermodynamic vs. Kinetic Control[3]
Solvent Non-polar (e.g., Chlorobenzene)[3][8]Polar SolventsSolvent polarity influences the reaction pathway.
Issue 3: Difficult Product Purification
  • Diagnosis: The final product may be contaminated with unreacted starting materials, the undesired para-isomer, or other byproducts. These compounds may have similar polarities, making separation challenging.

  • Solution:

    • Column Chromatography: This is the most reliable method for separating compounds with different polarities. A silica gel column with a gradient elution of hexane and ethyl acetate is typically effective.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent technique for purifying the final product to a high degree. Methanol is often used for precipitating similar benzophenone products.[14]

    • Steam Distillation: For separating ortho and para hydroxy ketones, steam distillation can be a powerful, classic technique. The ortho-isomer exhibits intramolecular hydrogen bonding, making it more volatile and allowing it to be separated by steam, while the para-isomer does not.[13]

Visualized Workflows and Mechanisms

To provide a clearer understanding, the following diagrams illustrate the core reaction mechanism and a logical troubleshooting workflow.

Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_product Product Formation R1 3-(Octyloxy)phenol I2 Electrophilic Aromatic Substitution (Sigma Complex) R1->I2 + Acylium Ion R2 4-Fluorobenzoyl Chloride I1 Acylium Ion Formation R2->I1 + AlCl₃ Cat AlCl₃ (Catalyst) Cat->I1 I1->I2 I3 Deprotonation & Aromaticity Restoration I2->I3 P1 Product-AlCl₃ Complex I3->P1 P2 Aqueous Workup (HCl/Ice) P1->P2 Quench P3 Final Product: 4-Fluorophenyl 2-hydroxy- 4-(octoxy)phenyl ketone P2->P3

Caption: Friedel-Crafts Acylation workflow for synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low or No Yield Observed Q_Moisture Were anhydrous conditions strictly maintained? Start->Q_Moisture Sol_Moisture SOLUTION: - Oven-dry all glassware. - Use anhydrous reagents. - Run under N₂ or Ar. Q_Moisture->Sol_Moisture No Q_Catalyst Was a stoichiometric excess of Lewis acid used (≥1.5 eq)? Q_Moisture->Q_Catalyst Yes End Re-run experiment with optimized conditions. Sol_Moisture->End Sol_Catalyst SOLUTION: Increase AlCl₃ loading to 1.5 - 3.0 equivalents. Q_Catalyst->Sol_Catalyst No Q_Temp Was the reaction temperature optimized and monitored? Q_Catalyst->Q_Temp Yes Sol_Catalyst->End Sol_Temp SOLUTION: - Increase temperature incrementally (e.g., 100-140°C). - Monitor via TLC/HPLC. Q_Temp->Sol_Temp No Q_Temp->End Yes Sol_Temp->End

Caption: Decision tree for troubleshooting low product yield.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis via Friedel-Crafts Acylation and subsequent purification.

Protocol 1: Synthesis via Friedel-Crafts Acylation

Materials:

  • 3-(Octyloxy)phenol (1.0 eq)

  • 4-Fluorobenzoyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Chlorobenzene

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane and anhydrous aluminum chloride (1.5 eq). Stir to create a suspension.[6]

  • Acylating Agent: In the dropping funnel, add a solution of 4-fluorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Initial Addition: Cool the AlCl₃ suspension to 0°C using an ice bath. Slowly add the 4-fluorobenzoyl chloride solution dropwise to the stirred suspension over 20-30 minutes.

  • Substrate Addition: After the initial addition, add a solution of 3-(octyloxy)phenol (1.0 eq) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture at 0°C.

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-50°C) for 2-4 hours. Monitor the reaction's progress periodically by TLC.[6]

  • Workup (Quenching): Upon completion, cool the reaction flask back to 0°C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl to hydrolyze the aluminum complexes.[6][7] Caution: This step is highly exothermic.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude product from Protocol 1

  • Silica Gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

Procedure:

  • Column Packing: Prepare a glass column with silica gel using a slurry packing method with hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with pure hexane. Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate (e.g., starting with 2% ethyl acetate in hexane, then increasing to 5%, 10%, etc.).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.

  • Product Isolation: Combine the fractions containing the pure desired product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Qualitative: Rapidly check for presence/absence of compounds.[9]Quantitative: Accurate measurement of compound concentrations.Qualitative & Quantitative: Identification and quantification.
Speed Very Fast (~15-30 min)Moderate (10-40 min per run)Slower (20-60 min per run)
Cost LowHighHigh
Sample Prep Simple dilution.[9]Dilution with mobile phase, filtration may be needed.[9]Derivatization may be required for non-volatile compounds.
Key Insight Visual confirmation of reaction progress (spot disappearance/appearance).[9]Precise conversion rates, impurity profiling.Structural confirmation of product and byproducts.
References
  • BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions.
  • BenchChem. (2025). A Comparative Guide to Monitoring Benzophenone Oxime Reactions: TLC, GC-MS, and HPLC.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement.
  • BenchChem. (2025). Technical Support Center: Optimizing 2'-Hydroxyacetophenone Yield in Fries Rearrangement.
  • Khadilkar, B. M., & Madyar, V. R. (n.d.).
  • International Journal of Recent Advances in Science and Technology. (2020). Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. [Link]

  • Wikipedia. (n.d.). Fries rearrangement.
  • BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Benzophenones.
  • PrepChem.com. (n.d.). SYNTHESIS OF 2-HYDROXY-4-OCTYLOXY-BENZOPHENONE.
  • Alfa Chemistry. (n.d.). Fries Rearrangement.
  • Chemistry Steps. (2025).
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • PharmD Guru. (2025). FRIES REARRANGEMENT.
  • PLOS One. (2024).
  • Encyclopedia.pub. (2023).

Sources

Troubleshooting

Preventing degradation of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone in solution

Subject: 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone Ticket Focus: Prevention of Degradation in Solution Support Level: Tier 3 (Senior Application Scientist)[1] The Core Stability Mechanism: "The Hydrogen Shield" To...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone Ticket Focus: Prevention of Degradation in Solution Support Level: Tier 3 (Senior Application Scientist)[1]

The Core Stability Mechanism: "The Hydrogen Shield"

To prevent degradation, you must first understand how this molecule survives energy exposure. This compound is not just a passive chemical; it is a functional UV absorber .[1] Its stability relies entirely on a reversible physical cycle called Excited State Intramolecular Proton Transfer (ESIPT) .[1]

The Golden Rule:

Any environmental factor that disrupts the intramolecular hydrogen bond (between the 2-Hydroxy group and the Carbonyl oxygen) will cause the molecule to self-destruct. [1]

If the proton transfer is blocked, the absorbed UV energy cannot be dissipated as heat. Instead, it becomes trapped, generating free radicals that cleave the octoxy chain or the aromatic rings.

Mechanism Visualization (ESIPT Cycle)

The following diagram illustrates the "Safe Cycle" vs. the "Degradation Pathway."

ESIPT_Cycle Enol Enol Form (Ground State) Stable H-Bond Enol_Star Enol* (Excited State) UV Absorbed Enol->Enol_Star UV Absorption (hv) Keto_Star Keto* (Excited State) Proton Transferred Enol_Star->Keto_Star ESIPT (Fast) Degradation DEGRADATION (Radical Formation/ Ring Cleavage) Enol_Star->Degradation Blocked ESIPT (Polar Solvent/High pH) Keto Keto Form (Ground State) Unstable Keto_Star->Keto Heat Dissipation Keto->Enol Proton Return

Figure 1: The ESIPT mechanism. Stability is maintained only when the cycle remains unbroken. Disruption leads to irreversible degradation.[1]

Troubleshooting Guide & FAQs

This section addresses specific observations reported by researchers handling this compound in solution.

Issue 1: "My stock solution turned yellow/brown after 48 hours."

Diagnosis: Photodegradation due to Solvent Interference .[1] Technical Explanation: You likely dissolved the compound in a polar protic solvent (like Methanol, Ethanol, or Water) and exposed it to ambient light. Protic solvents form intermolecular hydrogen bonds with the carbonyl oxygen. This "steals" the receptor site from the hydroxyl proton, breaking the ESIPT cycle. The molecule becomes "stuck" in a high-energy state and oxidizes. Corrective Action:

  • Switch Solvents: Use Acetonitrile (ACN) or Toluene for stock solutions.[1] These are aprotic and do not disrupt the internal shield.

  • Dark Storage: Store all solutions in amber glass vials wrapped in aluminum foil.

Issue 2: "I see peak splitting or broadening in my HPLC chromatogram."

Diagnosis: Keto-Enol Tautomerism during separation. Technical Explanation: In solution, the compound exists in equilibrium between the Enol and Keto forms. If your mobile phase pH is near the pKa of the phenol (approx. 7.5–8.5 due to the electron-withdrawing Fluorine), the proton starts dissociating, causing peak distortion. Corrective Action:

  • Acidify the Mobile Phase: Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to your mobile phase.[1] This forces the equilibrium entirely to the protonated (Enol) state, sharpening the peak.

Issue 3: "The compound precipitated out of the aqueous buffer."

Diagnosis: Solubility Limit Breach (Lipophilicity). Technical Explanation: The 4-octoxy chain is highly lipophilic (greasy).[1] The 4-fluorophenyl group further decreases water solubility compared to standard benzophenones.[1] Corrective Action:

  • Cosolvent Protocol: Do not attempt to dissolve directly in buffer.[1] Dissolve in DMSO or Ethanol first (as a 1000x concentrate), then spike into the buffer.

  • Maximum Solubility: Expect <10 µM solubility in pure aqueous media.[1] For higher concentrations, use a surfactant (e.g., Tween 80) or cyclodextrin carrier.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions

Use this protocol for long-term storage (up to 6 months).

ParameterSpecificationReason
Concentration 10 mMHigh enough to minimize relative surface oxidation; low enough to prevent precipitation.[1]
Primary Solvent Acetonitrile (HPLC Grade) Aprotic; does not interfere with ESIPT; UV transparent.[1]
Container Amber Borosilicate Glass (Silanized preferred)Blocks UV/Blue light; silanization prevents adsorption of the lipophilic tail to glass.[1]
Headspace Argon or Nitrogen purgePrevents oxidation of the octyl chain.
Temperature -20°CSlows kinetic degradation rates.[1]
Protocol B: Solvent Selection Matrix

Consult this table before designing your experiment.

Solvent ClassExamplesSuitabilityRisk Factor
Non-Polar Toluene, HexaneExcellent Best for stability; supports intramolecular H-bond.[1]
Polar Aprotic Acetonitrile, AcetoneGood Good solubility; minimal interference with photophysics.[1]
Polar Protic Methanol, EthanolCaution High Risk: Disrupts ESIPT.[1] Use only if protected from light.[1]
Basic NaOH, buffers pH > 8FORBIDDEN Deprotonates phenol; destroys UV protection instantly.[1]
Acidic 0.1% Formic AcidSafe Stabilizes the Enol form.[1]

Decision Logic: Handling & Storage

Follow this logic flow to ensure sample integrity during your workflow.

Handling_Protocol Start Start: Dissolving Compound Solvent_Check Is the solvent Protic? (MeOH, EtOH, Water) Start->Solvent_Check Light_Check Will it be exposed to light? Solvent_Check->Light_Check Yes pH_Check Is pH > 7.0? Solvent_Check->pH_Check No (Aprotic) Warning CAUTION Analyze immediately (<4h) Light_Check->Warning No (Dark only) Fail STOP High Degradation Risk Light_Check->Fail Yes (Protic + Light = Decay) Safe PROCEED Stable Condition pH_Check->Safe No (Acidic/Neutral) pH_Check->Fail Yes (Deprotonation)

Figure 2: Decision matrix for solvent and environmental conditions.

References

  • Mechanism of ESIPT in Benzophenones

    • Serdiuk, I. E., & Roshal, A. D. (2017). ESIPT in 2-hydroxybenzophenone derivatives: The role of the intramolecular hydrogen bond.[2][3][4] Dyes and Pigments.[1]

    • Note: Defines the disruption of the H-bond by protic solvents.
    • [1]

  • Photodegradation of UV Absorbers

    • Ignasiak, M. T., et al. (2018).[5] Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. Molecules.[1][2][5][6][7][8][9][10]

    • Note: Details the radical attack on the arom
    • [1]

  • Solvent Effects on Tautomerism

    • Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR investigations of intramolecular hydrogen bonding. Molecules.[1][2][5][6][7][8][9][10]

    • Note: Explains the "Cage Effect" and solvent competition for protons.
    • [1]

  • General Stability Data (Benzophenone-12 Analog)

    • PubChem.[1] (n.d.). Octabenzone (Benzophenone-12) Compound Summary.

    • Note: Provides baseline solubility and lipophilicity data for the non-fluorin
    • [1]

Sources

Optimization

Technical Support Center: Purification of Crude 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS: 8479...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS: 84794-99-0)[1].

This compound is a specialized fluorinated benzophenone derivative, structurally related to commercial UV absorbers like octabenzone[2]. Due to its highly lipophilic octyl chain and the chelating ability of its 2-hydroxy group, crude reaction mixtures often present unique purification challenges, such as "oiling out" and persistent metal-complexation[3].

Diagnostic Purification Workflow

Before selecting a purification protocol, analyze the physical state of your crude product. The workflow below outlines the logical decision tree for isolating the pure ketone.

Purification Crude Crude Reaction Mixture Workup Acidic Aqueous Workup (Break Metal Chelates) Crude->Workup State Physical State of Crude? Workup->State Oil Viscous Oil (High Impurity/Alkyl Halides) State->Oil >5% Impurities Solid Amorphous Solid (Moderate Impurity) State->Solid <5% Impurities Chromatography Silica Gel Chromatography (Hexane:EtOAc Gradient) Oil->Chromatography Remove lipophilic impurities Recrystallization MeOH/H2O Antisolvent Recrystallization Solid->Recrystallization Direct purification Chromatography->Recrystallization Isolate target fraction Pure Pure 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone Recrystallization->Pure >99% Purity achieved

Diagnostic workflow for the purification of crude fluorinated benzophenone derivatives.

Troubleshooting & FAQs

Q: Why is my crude product a viscous oil instead of a crystalline solid? A: This is a classic symptom of freezing-point depression caused by impurities. The 8-carbon (octyl) chain already provides significant conformational entropy, which naturally lowers the lattice energy of the crystal. If unreacted octyl halides or positional isomers are present in the crude mixture, they disrupt the crystal lattice, pushing the melting point below room temperature. Solution: You must remove the highly lipophilic impurities via silica gel chromatography (Protocol A) before attempting crystallization.

Q: My crude product is highly colored (deep yellow/orange). How do I remove residual Lewis acid catalysts (e.g., AlCl3 or FeCl3)? A: The 2-hydroxy group forms a strong, 6-membered intramolecular hydrogen bond with the ketone carbonyl. This structural motif acts as an excellent bidentate ligand, readily chelating residual transition metals or Lewis acids to form stable, highly colored complexes[3]. Solution: A rigorous acidic aqueous workup is mandatory. Washing the organic layer with 1M HCl protonates the ligand, breaking the metal chelate and forcing the metal ions into the aqueous phase. Follow this with a NaHCO₃ wash to neutralize residual acid.

Q: What is the most effective recrystallization strategy for this specific compound? A: A mixed-solvent "drowning-out" (antisolvent) crystallization using Methanol and Water is the gold standard[4][5]. Benzophenone derivatives are highly soluble in hot methanol but exhibit a non-linear, drastic decrease in solubility upon the addition of water[5][6]. By dissolving the crude solid in hot methanol and slowly titrating in water, you force a controlled supersaturation that yields high-purity prismatic crystals while leaving polar impurities in the mother liquor[5].

Quantitative Data: Chromatographic & Solubility Parameters

To ensure a self-validating purification process, compare your TLC and solubility observations against the standardized parameters in the table below.

Compound / ImpurityRf Value (Hexane:EtOAc 9:1)Solubility (Hot MeOH)Solubility (Cold Water)
4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone ~0.45 - 0.55[7]Very Soluble[6]Insoluble
Unreacted Octyl Halide >0.80SolubleInsoluble
Positional Isomers (e.g., 4-hydroxy alkylated) ~0.30 - 0.40SolubleInsoluble
Unreacted 4-Fluorobenzoic Acid <0.10 (Streaks)SolubleSlightly Soluble

Detailed Experimental Protocols

Protocol A: Silica Gel Flash Chromatography (For Oiled-Out Crudes)

Use this protocol if your crude product is a viscous oil, indicating the presence of unreacted alkyl halides or positional isomers.

  • Sample Preparation (Dry Loading): Dissolve the crude oil in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using 100% Hexane as the solvent.

  • Loading: Carefully add the dry-loaded silica onto the top of the column bed. Cap with a thin layer of sea sand.

  • Elution Gradient:

    • Begin elution with 2 column volumes (CV) of 100% Hexane to flush out unreacted octyl halides (Rf > 0.80).

    • Gradually increase polarity to Hexane:Ethyl Acetate (95:5), then to (90:10).

  • Fraction Collection & Validation: Collect fractions and monitor via TLC (UV 254 nm). The target benzophenone will appear as a strong UV-active spot at Rf ~0.50[7].

  • Concentration: Combine the pure fractions and remove the solvent in vacuo to yield an amorphous solid ready for final recrystallization.

Protocol B: Antisolvent Drowning-Out Recrystallization

Use this protocol to achieve >99% purity and obtain prismatic crystals[5].

  • Dissolution: Transfer the amorphous solid (or moderately pure crude solid) to an Erlenmeyer flask. Add minimal hot Methanol (50–60 °C) while stirring until the solid is completely dissolved[6].

  • Antisolvent Addition: Maintain the temperature at 50 °C. Using an addition funnel, add pre-warmed deionized Water dropwise.

  • Turbidity Point: Stop adding water the exact moment the solution becomes slightly cloudy/turbid (this indicates the solubility limit has been reached)[6].

  • Clarification: Add 1–3 drops of hot Methanol just until the solution becomes clear again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Prismatic crystals will begin to nucleate[5].

  • Final Maturation: Transfer the flask to an ice bath (4 °C) for an additional 2 hours to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration (Büchner funnel), wash with a small volume of ice-cold Methanol:Water (1:1), and dry under high vacuum[2].

References

  • ChemWhat. "4-fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone N. CAS". 1

  • PrepChem. "SYNTHESIS OF 2-HYDROXY-4-OCTYLOXY-BENZOPHENONE". 2

  • Journal of Chemical and Pharmaceutical Research. "Synthesis and Biological Evaluation of Amide derivatives of Benzophenone". Link

  • Indian Academy of Sciences. "FeCl3 catalysed regioselective allylation of phenolic substrates with (α-hydroxy)allylphosphonates". 3

  • Justia Patents. "Direct dyes and composition comprising the dyes". 7

  • Chegg. "Based on Solubility data for benzophenone what is the best method to purify it by recrystallization". 6

  • ACS Publications. "Examination of the Semi-Batch Crystallization of Benzophenone from Saturated Methanol Solution via Aqueous Antisolvent Drowning-Out as Monitored In-Process Using ATR FTIR Spectroscopy". 5

Sources

Troubleshooting

Resolving peak tailing in HPLC analysis of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone

Welcome to the Technical Support Center for the chromatographic analysis of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone . This specialized benzophenone derivative presents unique analytical challenges due to its hig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone . This specialized benzophenone derivative presents unique analytical challenges due to its highly lipophilic octoxy chain, polarizable fluorophenyl group, and a 2-hydroxyketone moiety that is highly susceptible to secondary chemical interactions.

This guide is designed for analytical scientists and drug development professionals to systematically diagnose, troubleshoot, and resolve peak tailing (asymmetry) during High-Performance Liquid Chromatography (HPLC) workflows.

Section 1: Chemical Causality of Peak Distortion

To permanently resolve peak tailing, we must first understand the structural causality driving the analyte's behavior on a reversed-phase column. Peak tailing for this specific molecule is rarely a physical column defect; it is almost always driven by three competing chemical mechanisms[1]:

  • Metal Chelation: The 2-hydroxy group sits ortho to the ketone carbonyl. This arrangement creates a classic bidentate ligand that forms highly stable 6-membered chelate rings with transition metals (e.g., Fe³⁺, Al³⁺) present in stainless steel hardware or older Type A silica matrices[2].

  • Silanol Hydrogen Bonding: The phenolic hydroxyl group acts as a strong hydrogen bond donor. If the silica stationary phase contains unreacted (uncapped) silanol groups (Si-O⁻), the analyte will undergo secondary ion-exchange or hydrogen-bonding interactions, causing the trailing edge of the peak to drag[3].

  • Solvent Mismatch (Lipophilicity): The 8-carbon (octoxy) tail makes the molecule highly hydrophobic, requiring a strong organic mobile phase to elute[4]. If the sample is dissolved in 100% organic solvent but injected into a weaker aqueous mobile phase, the analyte precipitates or disperses unevenly at the column head[1].

Interactions cluster_0 Secondary Interactions Causing Tailing Analyte 4-Fluorophenyl 2-hydroxy- 4-(octoxy)phenyl ketone Metal Metal Chelation (Fe3+, Al3+ in silica/frits) Analyte->Metal 2-hydroxyketone moiety Silanol Hydrogen Bonding (Uncapped Si-OH) Analyte->Silanol Phenolic -OH Solvent Solvent Mismatch (Lipophilic octoxy chain) Analyte->Solvent Octoxy group

Structural features of the analyte driving secondary interactions and peak shape distortion.

Section 2: Diagnostic Workflow

Do not change multiple variables at once. Follow this logical isolation tree to identify the exact root cause of the peak tailing.

Troubleshooting Start Peak Tailing Detected (USP Tailing Factor > 1.5) CheckSolvent 1. Is Injection Solvent Stronger than Mobile Phase? Start->CheckSolvent FixSolvent Match injection solvent to mobile phase CheckSolvent->FixSolvent Yes CheckMetal 2. Is Metal Chelation Occurring? CheckSolvent->CheckMetal No FixMetal Use PEEK tubing or passivate system CheckMetal->FixMetal Yes CheckSilanol 3. Are Silanol Interactions Active? CheckMetal->CheckSilanol No FixSilanol Lower pH to 2.5-3.0 & use end-capped column CheckSilanol->FixSilanol Yes

Logical troubleshooting workflow for diagnosing and resolving HPLC peak tailing.

Section 3: Self-Validating Troubleshooting Protocols

Protocol A: Mitigating Metal Chelation

Because the analyte is a potent metal chelator, trace metals in the flow path will severely distort the peak.

  • Hardware Replacement: Replace all stainless steel capillary tubing between the autosampler, column, and detector with bio-inert PEEK (polyether ether ketone) tubing[5].

  • Mobile Phase Additive: Add a trace amount of a chelating masking agent, such as 5 µM medronic acid or 0.1 mM EDTA, to the aqueous portion of your mobile phase.

  • Self-Validation Step: Inject a known metal-sensitive probe (e.g., hinokitiol) before and after system modification. If the system is successfully passivated, the USP tailing factor (

    
    ) of the probe will drop from >2.0 to <1.2.
    
Protocol B: Suppressing Silanol Interactions

Residual silanols on the silica surface become ionized (Si-O⁻) at mid-to-high pH, creating strong secondary retention sites for the phenolic hydroxyl group[3][6].

  • Column Selection: Discard older Type A silica columns. Utilize a high-purity Type B silica column with high-density end-capping or polar-embedded groups to physically shield the silica backbone[2].

  • pH Optimization: Adjust the aqueous mobile phase to pH 2.5 – 3.0 using 0.1% formic acid or phosphoric acid. At this pH, acidic surface silanols are fully protonated (neutralized), shutting down ion-exchange interactions[3].

  • Self-Validation Step: Inject a mixture containing the analyte and a neutral, hydrophobic reference marker (e.g., toluene). If toluene elutes symmetrically (

    
     = 1.0) but your analyte tails, the column bed is physically intact, and the issue is purely chemical[7]. Adjust the pH to 3.0; successful silanol suppression is validated when the analyte's 
    
    
    
    matches the neutral marker.
Protocol C: Resolving Solvent Mismatch

The highly lipophilic octoxy group requires strong organic solvents for stock solution preparation, which often leads to injection mismatch[1].

  • Solvent Matching: Dilute your final sample using a solvent composition that exactly matches your initial mobile phase conditions (e.g., 75:25 Acetonitrile:Water)[8].

  • Volume Reduction: If the analyte crashes out of solution at the mobile phase ratio, you must use a stronger injection solvent. In this case, restrict the injection volume to ≤ 2 µL to allow the mobile phase to instantly dilute the plug at the column head, preventing mass overload[1].

  • Self-Validation Step: Perform a serial injection volume test (1 µL, 5 µL, 10 µL). If peak asymmetry increases linearly with injection volume while retention time remains constant, solvent mismatch/volume overload is confirmed and resolved by utilizing the 1 µL parameter.

Section 4: Quantitative Optimization Parameters

The following table summarizes the critical parameters required to shift the chromatographic environment from a tailing state to an optimized, symmetrical state.

ParameterSub-optimal Condition (Causes Tailing)Optimized Condition (Resolves Tailing)Mechanistic Rationale
Column Stationary Phase Type A SilicaType B Silica (Fully End-capped)Type A contains high trace metals and free silanols; Type B minimizes secondary interactions[2].
Mobile Phase pH pH 5.0 - 7.0pH 2.5 - 3.5Low pH protonates acidic silanols, preventing hydrogen bonding with the phenolic hydroxyl[3].
Injection Solvent 100% AcetonitrileMatched to Mobile Phase (e.g., 75% ACN)Matching prevents analyte dispersion and localized precipitation at the column head[1][8].
Hardware Components Stainless Steel Tubing/FritsPEEK Tubing / Passivated SystemPEEK eliminates transition metals (Fe³⁺, Al³⁺) that chelate the 2-hydroxyketone moiety[5].

Section 5: Frequently Asked Questions (FAQs)

Q: Why does my peak tailing worsen over time, even when using a brand-new end-capped column? A: This is a classic sign of column degradation or matrix contamination. Over time, continuous exposure to acidic mobile phases can hydrolyze the end-capping reagents, exposing fresh silanol groups. Alternatively, strongly retained lipophilic matrix impurities can accumulate at the column inlet, acting as a new, poorly packed stationary phase that disrupts analyte focusing[1][7].

Q: Can I use methanol instead of acetonitrile to improve peak shape? A: Yes, in some cases. Methanol is a protic solvent and can actively participate in hydrogen bonding, which helps disrupt analyte-silanol interactions better than aprotic acetonitrile[6]. However, because the octoxy group is highly lipophilic, methanol's lower elution strength may result in broader peaks and longer run times. A blend of both may offer the best compromise[4].

Q: What is an acceptable USP tailing factor (


) for this specific compound? 
A:  While a perfect Gaussian peak has a 

of 1.0, this is rarely achievable for complex chelating phenolic ketones. In pharmaceutical and cosmetic quality control, a

between 1.0 and 1.5 is generally considered acceptable and robust for accurate integration and quantification[9].

Q: I cannot lower the pH of my mobile phase due to detector constraints. How else can I suppress silanols? A: If low pH is not viable, you can add a sacrificial base to the mobile phase. Triethylamine (TEA) at a concentration of 0.1% to 0.5% (v/v) is highly effective. The TEA molecules are sterically small and will competitively bind to the active silanol sites, shielding your analyte from secondary interactions[3][8].

References

  • The LCGC Blog. "HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online, 15 Apr. 2022.[Link]

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography." ALWSCI Technologies, 17 Jul. 2025.[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog, 09 Jun. 2025.[Link]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech, Inc., 28 Oct. 2025.[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Technical Notes.[Link]

  • ResearchGate. "Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations." Journal of Liquid Chromatography & Related Technologies.[Link]

  • National Institutes of Health (NIH). "The first validated HPLC method with UV detection for concurrent assay..." PMC.[Link]

  • Macherey-Nagel. "Chromatography Principles and Hardware." MN-Net.[Link]

Sources

Optimization

Minimizing byproducts in the synthesis of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone

Welcome to the technical support resource for the synthesis of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone. This guide is designed for researchers and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone. This guide is designed for researchers and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions (FAQs), and detailed protocols to minimize byproduct formation and optimize reaction outcomes. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights.

The synthesis of this key benzophenone intermediate, primarily via the Fries rearrangement of 4-octoxyphenyl 4-fluorobenzoate, is a robust method. However, controlling the regioselectivity and minimizing side reactions is critical for achieving high purity and yield. This guide directly addresses the common challenges encountered during this process.

Core Synthesis Pathway: The Fries Rearrangement

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[1][2] The reaction involves the migration of the 4-fluorobenzoyl group from the ester oxygen to the aromatic ring of the octoxyphenol moiety.

The generally accepted mechanism proceeds through the formation of an acylium ion intermediate after the Lewis acid (e.g., Aluminum Chloride, AlCl₃) coordinates to the carbonyl oxygen of the ester.[3][4][5] This electrophilic acylium ion then attacks the activated aromatic ring, primarily at the ortho and para positions. The final product is liberated upon hydrolytic workup.[3]

Caption: Fries rearrangement mechanism for synthesizing hydroxyaryl ketones.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Q1: My overall yield is very low or the reaction is not proceeding. What are the likely causes?

A low or non-existent yield is typically due to issues with the catalyst, reaction conditions, or starting materials.

Causality & Solutions:

  • Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which causes deactivation.[1][6] Even trace amounts of water in the reagents or on the glassware can completely halt the reaction.

    • Protocol: Ensure all glassware is oven-dried (e.g., at 120°C for several hours) and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous grade solvents and freshly opened or properly stored anhydrous AlCl₃.[6]

  • Suboptimal Catalyst Stoichiometry: AlCl₃ forms complexes with both the carbonyl oxygen of the starting ester and the hydroxyl and carbonyl groups of the product.[3] Therefore, a stoichiometric excess is required for the reaction to proceed to completion.

    • Protocol: Use 1.5 to 3.0 molar equivalents of AlCl₃ relative to the 4-octoxyphenyl 4-fluorobenzoate.[6][7] The optimal amount should be determined empirically for your specific scale.

  • Insufficient Thermal Energy: The Fries rearrangement requires sufficient heat to overcome its activation energy.

    • Protocol: Ensure the reaction is heated uniformly to the target temperature. Temperatures between 100°C and 140°C are common.[6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine if an extended reaction time is needed.

Low_Yield_Troubleshooting cluster_causes Potential Causes Start Low or No Yield Cause1 Moisture Present? Start->Cause1 Cause2 Catalyst Ratio Correct? Cause1->Cause2 No Sol1 Dry Glassware & Reagents; Use Inert Atmosphere Cause1->Sol1 Yes Cause3 Temp / Time Sufficient? Cause2->Cause3 Yes Sol2 Use 1.5 - 3.0 eq. AlCl₃ Cause2->Sol2 No Sol3 Increase Temp (100-140°C); Monitor by TLC, Extend Time Cause3->Sol3 No

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm getting a lot of the para-isomer instead of my desired ortho-product. How can I improve the ortho-selectivity?

The ratio of ortho to para products is a classic example of thermodynamic versus kinetic control and is highly dependent on the reaction conditions.[2]

Causality & Solutions:

  • Thermodynamic vs. Kinetic Control: The ortho-isomer can form a stable bidentate chelate complex with the aluminum catalyst via the hydroxyl group and the ketone's carbonyl oxygen. This complex is the thermodynamically more stable product.[1] The para-isomer is formed faster and is the kinetically favored product.

  • Effect of Temperature: Higher reaction temperatures provide the energy needed to overcome the higher activation barrier for the formation of the more stable ortho-isomer complex.[1][2]

    • Recommendation: To favor the ortho product, increase the reaction temperature. A range of 120°C to 160°C is often effective. Conversely, lower temperatures (<80°C) will favor the para-isomer.[1][7]

  • Effect of Solvent: Non-polar solvents promote the intramolecular rearrangement required for ortho-product formation. As solvent polarity increases, the separation of the acylium ion and the phenolate becomes more favorable, leading to more intermolecular reaction and a higher proportion of the para-product.[2][6]

    • Recommendation: Use a non-polar solvent such as monochlorobenzene, o-dichlorobenzene, or even conduct the reaction neat (solvent-free) to maximize ortho-selectivity.[4]

ParameterCondition for High ortho-selectivityCondition for High para-selectivityRationale
Temperature High (e.g., >120 °C)Low (e.g., <80 °C)Favors thermodynamically stable ortho-chelate complex.[1][2]
Solvent Non-polar (e.g., Monochlorobenzene)PolarPromotes intramolecular rearrangement within the solvent cage.[2][6]
Q3: My crude product contains a significant amount of 3-octoxyphenol. Why is this happening?

The presence of the starting phenol indicates the cleavage of the ester bond, a common side reaction.

Causality & Solutions:

  • Intermolecular Reaction: The Fries rearrangement can proceed via both intramolecular (within a solvent cage) and intermolecular (dissociated ions) pathways.[8][9] If the acylium ion escapes the solvent cage before it can recombine on the ring, it can react with another molecule or be quenched during workup, leaving behind the unreacted phenolate which becomes 3-octoxyphenol after hydrolysis.

  • Excessive Heat: Very high temperatures (>160-170°C) can promote the decomposition of the starting material and intermediates, leading to ester cleavage.[7]

  • Hydrolysis: Premature exposure to water will hydrolyze the starting ester back to the corresponding phenol and carboxylic acid.

    • Recommendation: Maintain strict anhydrous conditions throughout the reaction.[6] Avoid excessive heating; find the optimal temperature that favors ortho-formation without causing significant decomposition.[7] Ensure the reaction is sufficiently concentrated to favor the intramolecular pathway.[6]

Q4: How can I effectively purify the final product and separate the ortho and para isomers?

The ortho and para isomers often have similar polarities, which can make separation challenging.

Causality & Solutions:

  • Structural Similarity: The primary difference between the isomers is the position of the acyl group, leading to only a slight difference in polarity.

  • Intramolecular Hydrogen Bonding: The desired 2-hydroxy (ortho) isomer can form a strong intramolecular hydrogen bond between the hydroxyl group and the ketone's carbonyl oxygen. The para-isomer cannot do this and relies on intermolecular hydrogen bonding. This difference can be exploited.

    • Recommended Protocols:

      • Column Chromatography: This is the most reliable method. A silica gel column with a carefully optimized eluent system, typically a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether, can effectively separate the isomers.

      • Recrystallization: If the crude product is solid, fractional recrystallization from a suitable solvent system (e.g., ethanol/water, cyclohexane/ethyl acetate) can enrich one isomer.[10][11] Multiple recrystallizations may be necessary.

      • Steam Distillation: The intramolecular hydrogen bonding in the ortho-isomer reduces its boiling point and makes it more volatile than the para-isomer.[1] Steam distillation can be an effective, large-scale method to separate the more volatile ortho-product from the non-volatile para-byproduct.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Preparation: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet, add 4-octoxyphenyl 4-fluorobenzoate (1.0 eq).

  • Solvent Addition: Add anhydrous monochlorobenzene (approx. 3-5 mL per gram of ester).[12] Begin stirring to dissolve the ester.

  • Catalyst Addition: Cool the mixture to 0-5°C using an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃) (2.0 eq) portion-wise over 15-20 minutes. An exotherm will be observed; maintain the internal temperature below 10°C.[6]

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 120-130°C using an oil bath. Maintain this temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using 20% ethyl acetate in hexanes as eluent).[6][7]

  • Workup: Once the reaction is complete (TLC shows consumption of starting material), cool the mixture to room temperature. In a separate beaker, prepare a mixture of crushed ice and concentrated HCl (approx. 10:1 v/v). Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring to decompose the aluminum complexes.[1]

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica onto the top of the packed column.

  • Elution: Begin eluting the column with 100% hexanes. Gradually increase the polarity of the eluent by slowly increasing the percentage of ethyl acetate. The less polar para-isomer will typically elute before the more polar ortho-isomer.

  • Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure desired product.

  • Final Concentration: Remove the eluent from the combined pure fractions under reduced pressure to yield the purified 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone.

References

  • The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. ResearchGate. [Link]

  • Fries Rearrangement. Organic Chemistry Portal. [Link]

  • Optimization of reaction conditions for Fries rearrangement. ResearchGate. [Link]

  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Royal Society of Chemistry. [Link]

  • Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. ECS Meeting Abstract. [Link]

  • Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. Bulletin of the Chemical Society of Japan. [Link]

  • Fries Rearrangement at Atmospheric Pressure Using Microwave Irradiation. Synthetic Communications. [Link]

  • CN107879910B - Green synthesis process of 2, 4-dihydroxy benzophenone.
  • An environmentally friendly synthesis of 2,4-dihydroxybenzophenone by the single-step O-mono-benzoylation of 1,3-dihydroxybenzen. Comptes Rendus Chimie. [Link]

  • A phase transfer method for the synthesis of 2,4-dihydroxybenzophenone. ResearchGate. [Link]

  • Fries rearrangement. Wikipedia. [Link]

  • US4568429A - Process for the preparation of 2,4-dihydroxybenzophenones.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. [Link]

  • New Aspects of the Fries Rearrangement. Angewandte Chemie International Edition. [Link]

  • 2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one. National Institutes of Health. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Beilstein Archives. [Link]

  • Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters. ChemRxiv. [Link]

  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. [Link]

  • CN101610989B - Method for the production of 2,4-dihydroxyphenyl-4-methoxybenzyl ketones.
  • JP2010519231A - Process for preparing 2,4-dihydroxyphenyl-4-methoxybenzyl ketones.
  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry. [Link]

  • US20210002200A1 - Method for purification of 4-hydroxyacetophenone.
  • Process for purifying 4-hydroxy-acetophenone.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Benzophenone UV Filters for Researchers and Formulation Scientists

Introduction: The Benzophenone Backbone in UV Protection Benzophenone and its derivatives are a class of organic compounds widely utilized as UV filters in sunscreens and other personal care products to protect against t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzophenone Backbone in UV Protection

Benzophenone and its derivatives are a class of organic compounds widely utilized as UV filters in sunscreens and other personal care products to protect against the deleterious effects of ultraviolet radiation.[1][2] Their core mechanism of action involves the absorption of UV photons, which excites the molecule to a higher energy state. This energy is then dissipated as heat, preventing the UV radiation from penetrating the skin and causing cellular damage.[3][4] The general structure, featuring a conjugated system of aromatic rings and a ketone group, allows for strong absorption in the UVA and UVB regions.[5]

This guide provides a comparative analysis of several key benzophenone derivatives used as UV filters. While the initial scope of this document was to include a detailed analysis of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone, a thorough search of scientific literature and chemical databases did not yield publicly available information on a compound with this specific nomenclature being used as a commercial UV filter. Therefore, this guide will focus on a comparative evaluation of well-documented and widely used benzophenone UV filters: Oxybenzone (Benzophenone-3), Sulisobenzone (Benzophenone-4), and Dioxybenzone (Benzophenone-8). We will delve into their physicochemical properties, UV absorption efficacy, photostability, and potential as endocrine disruptors, supported by experimental data and established testing protocols.

Comparative Analysis of Key Benzophenone UV Filters

The efficacy and safety of a UV filter are determined by several key parameters. The following table summarizes the pertinent data for Oxybenzone, Sulisobenzone, and Dioxybenzone.

Parameter Oxybenzone (Benzophenone-3) Sulisobenzone (Benzophenone-4) Dioxybenzone (Benzophenone-8)
Chemical Structure
INCI Name Benzophenone-3Benzophenone-4Benzophenone-8
CAS Number 131-57-7[6]4065-45-6[7]131-53-3[8]
Molecular Formula C₁₄H₁₂O₃[6]C₁₄H₁₂O₆S[9]C₁₄H₁₂O₄[8]
UV Absorption Range UVB and short-wave UVA (290-350 nm)[10]Broad-spectrum UV-A and UV-B (280-360 nm)[7]UVB and UVA-II[8][11]
λmax ~288 nm (UVB) and ~325-350 nm (UVA)[10][12]~286 nm (UVB) and ~366 nm (UVA)[13]~290 nm (UVB) and ~352 nm (UVA II)[11]
Photostability Generally considered photostable, though some degradation can occur.[14][15][16]Generally good light and thermal stability.[7]Shows better photostability than oxybenzone in some studies.[11]
Solubility Oil-soluble[12]Water-soluble[7][13]-
Endocrine Disruption Suspected endocrine disruptor with estrogenic and anti-androgenic effects.[17][18][19] Classified by ECHA as an endocrine disruptor for human health and the environment.[17]Shares structural similarities with oxybenzone, raising concerns about potential endocrine-disrupting properties.[13] Studies have shown estrogenic activity.[20]Structurally similar to oxybenzone, suggesting potential for endocrine activity, though less studied.[11][20]
Regulatory Status Use is restricted in some regions due to environmental and health concerns.[10]Approved for use in cosmetics in many regions.Approved for use in cosmetics, but less common than oxybenzone.[11]

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity and reproducibility of data when comparing UV filters, standardized experimental protocols are essential. Below are detailed methodologies for key performance assessments.

In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVAPF) Determination (Based on ISO 24443:2021)

This protocol outlines the determination of a sunscreen product's UVA and UVB protection in vitro.

Causality Behind Experimental Choices: An in vitro method is chosen to provide a reproducible and ethical alternative to in vivo testing on human subjects.[21] Polymethylmethacrylate (PMMA) plates are used as a substrate because their surface topography mimics that of human skin, allowing for the formation of a consistent sunscreen film.[21][22] Pre-irradiation of the sample is a critical step to account for the potential photodegradation of UV filters upon exposure to UV radiation, thus providing a more realistic measure of protection.[5][13]

Experimental Workflow:

cluster_prep Sample Preparation cluster_measure1 Initial Measurement cluster_irrad UV Irradiation cluster_measure2 Post-Irradiation Measurement cluster_calc Data Analysis prep1 Apply sunscreen to PMMA plate (2 mg/cm²) prep2 Spread evenly to form a stable film prep1->prep2 prep3 Dry for 30 minutes prep2->prep3 spec1 Measure initial UV transmittance (290-400 nm) prep3->spec1 calc1 Calculate initial absorbance spec1->calc1 irrad Expose plate to a controlled dose of UV radiation calc1->irrad spec2 Measure post-irradiation UV transmittance irrad->spec2 calc2 Calculate final absorbance spec2->calc2 spf_calc Calculate in vitro SPF calc2->spf_calc uvapf_calc Calculate UVAPF calc2->uvapf_calc cluster_prep Sample Preparation cluster_measure1 Initial Analysis cluster_irrad UV Irradiation cluster_measure2 Post-Irradiation Analysis cluster_calc Data Analysis prep1 Prepare a solution of the UV filter in a suitable solvent prep2 Transfer to a quartz cuvette prep1->prep2 spec1 Record the initial UV-Vis absorption spectrum prep2->spec1 hplc1 Analyze initial concentration via HPLC spec1->hplc1 irrad Irradiate the sample with a solar simulator for a defined time hplc1->irrad spec2 Record the final UV-Vis absorption spectrum irrad->spec2 hplc2 Analyze final concentration via HPLC spec2->hplc2 deg_calc Calculate the percentage of degradation hplc2->deg_calc

Caption: Photostability Assay Workflow.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the test UV filter at a known concentration in a suitable solvent (e.g., ethanol, acetonitrile).

  • Initial Analysis:

    • Record the initial UV-Vis absorption spectrum of the solution using a spectrophotometer to determine the initial absorbance at λmax.

    • Inject an aliquot of the solution into a High-Performance Liquid Chromatography (HPLC) system to determine the initial concentration.

  • UV Irradiation: Irradiate the solution in a quartz cuvette for a specified duration using a solar simulator with a controlled output.

  • Post-Irradiation Analysis:

    • Record the final UV-Vis absorption spectrum of the irradiated solution.

    • Inject an aliquot of the irradiated solution into the HPLC system to determine the final concentration of the UV filter.

  • Calculation: Calculate the percentage of photodegradation by comparing the initial and final concentrations of the UV filter.

Discussion and Conclusion

The selection of a benzophenone UV filter for a particular formulation requires a careful consideration of its performance and safety profile.

  • Oxybenzone (Benzophenone-3) offers broad-spectrum UV protection but is plagued by significant concerns regarding its endocrine-disrupting potential and high rates of systemic absorption. [10]The European Chemicals Agency has classified it as an endocrine disruptor for both human health and the environment. [17]These factors have led to its declining use and outright bans in certain regions. [10]

  • Sulisobenzone (Benzophenone-4) provides the advantage of water solubility, making it suitable for aqueous-based formulations. [13]However, it shares the same benzophenone core structure as oxybenzone, and studies have indicated potential endocrine-disrupting effects. [13][20]Its water solubility may also lead to increased environmental mobility. [13]

  • Dioxybenzone (Benzophenone-8) demonstrates good UVB and UVA-II absorption and potentially better photostability than oxybenzone. [11]However, there is a comparative lack of modern safety data for this compound. Given its structural similarity to oxybenzone, concerns about systemic absorption and endocrine activity are warranted, necessitating further investigation. [11] In conclusion, while benzophenone derivatives have been instrumental in the development of broad-spectrum sunscreens, the growing body of evidence regarding their potential as endocrine disruptors necessitates a cautious approach to their use. For researchers and drug development professionals, the focus should be on a thorough risk-benefit analysis for each specific application. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of existing and novel UV filters to ensure both efficacy and safety. The absence of data on "4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone" underscores the importance of transparency and the need for comprehensive public data for all cosmetic ingredients.

References

  • Tintoll. (n.d.). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications.
  • Chemical Watch. (2025, September 2).
  • SPF List. (n.d.). Sulisobenzone - SPF List.
  • SPF List. (n.d.). Oxybenzone - SPF List.
  • Kinnberg, K. L., et al. (2015). Endocrine disrupting effect of the UV filter benzophenone-3 in zebrafish, Danio rerio. Environmental Science & Technology, 49(1), 574-580.
  • Ataman Kimya. (n.d.). OXYBENZONE.
  • SPF List. (n.d.). Dioxybenzone: The Forgotten Benzophenone.
  • Wang, L., et al. (2016). Recent Advances on Endocrine Disrupting Effects of UV Filters. International Journal of Environmental Research and Public Health, 13(8), 782.
  • Grbčić, P., et al. (2020). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Molecules, 25(19), 4547.
  • Liu, Y., et al. (2011). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. Environmental Chemistry, 8(5), 527-534.
  • Hormones.gr. (n.d.). Sun lotion chemicals as endocrine disruptors.
  • BenchChem. (2026, February 20).
  • abich.ca. (2025, December 17). In Vitro Sunscreen Photostability Testing Insights.
  • U.S. Food and Drug Administration. (2012, December 17). Labeling and Effectiveness Testing: Sunscreen Drug Products for Over-The-Counter Human Use — Small Entity Compliance Guide. Retrieved from [Link]

  • Couteau, C., et al. (2007). Study of the efficacy of 18 sun filters authorized in European Union tested in vitro. Pharmazie, 62(6), 449-452.
  • Ricci, A., et al. (2020). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Molecules, 25(19), 4547.
  • ResearchGate. (n.d.). Simultaneous quantitative estimation of oxybenzone and 2-ethylhexyl-4-methoxycinnamate in sunscreen formulations by second order derivative spectrophotometry. Retrieved from [Link]

  • Wang, Q., et al. (2018). Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process.
  • ResearchGate. (2026, January 14). Pilot-scale study on photodegradation of benzophenone-3 and benzophenone-8 ultraviolet filters enriched synthetic effluent. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectrum of an oxybenzone solution in ethanol (5 mg ml 21). Retrieved from [Link]

  • ALS Global. (2025, March 27). ISO 23675: The Evolution of SPF Testing with an In Vitro Approach.
  • Broniowska, Ż., et al. (2020). Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women?. Postepy higieny i medycyny doswiadczalnej, 74, 464-471.
  • International Organization for Standardization. (2021). Cosmetics — Sun protection test method — Determination of sunscreen UVA photoprotection in vitro (ISO 24443:2021).
  • Patsnap Synapse. (2024, July 17).
  • Greenchem International Limited. (n.d.). Oxybenzone, UV-9.
  • Zhuang, Y., et al. (2025, August 6).
  • Cosmetics Europe. (2011, March). IN VITRO METHOD FOR THE DETERMINATION OF THE UVA PROTECTION FACTOR AND “CRITICAL WAVELENGTH” VALUES OF SUNSCREEN PRODUCTS.
  • WENEOS. (n.d.). How ISO approval of two test methods will revolutionize sunscreen development.
  • Chemical Bull. (2024, April 10). Benzophenone: The Uv Shield You Didn't Know About.
  • Afonso, R., et al. (2006). Evaluation of the photostability of different UV filter combinations in a sunscreen. International journal of pharmaceutics, 307(1), 153-158.
  • Taylor & Francis. (2025, April 10). Mode of action approach supports a lack of carcinogenic potential of six organic UV filters.
  • SpecialChem. (2020, April 28).
  • Dr.Oracle. (2026, January 30). What is the mechanism of action of sunscreen in preventing ultraviolet (UV)
  • LookChem. (n.d.). Cosmetic Grade UV absorber Benzophenone-4 Sulisobenzone CAS 4065-45-6.
  • PubChem. (n.d.). Sulisobenzone. Retrieved from [Link]

  • PubMed. (2025, September 24). Cytotoxicity, genotoxicity, and enzyme activity effects of UV filters and their chlorinated by-products in human lung epithelial cells (A549).
  • BioIVT. (n.d.). In Vitro Skin Assays for UV Damage, ROS & Phototoxicity Testing.
  • Taylor & Francis. (n.d.). Sulisobenzone – Knowledge and References.
  • Taylor & Francis. (2023, October 30). Evaluation of cytotoxic and genotoxic potential of avobenzone and octocrylene on human skin fibroblast cells.
  • PubMed. (2016, May 18). Hormonal activity, cytotoxicity and developmental toxicity of UV filters.
  • PharmaCompass.com. (n.d.). Sulisobenzone.
  • PharmaCompass.com. (n.d.). Dioxybenzone.
  • PubChem. (n.d.). 2,2'-Dihydroxy-4-methoxybenzophenone. Retrieved from [Link]

  • ACS Publications. (2025, July 28). Metabolism of Oxybenzone and Dioxybenzone to Phototoxins in Human Skin Cells.
  • Cayman Chemical. (n.d.). 4-Fluorophenylacetone (CAS 459-03-0).

Sources

Comparative

A Spectroscopic Compass: Navigating the Structural Nuances of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl Ketone and Its Analogs

In the landscape of photostabilizers, pharmaceutical intermediates, and materials science, benzophenone derivatives stand as a cornerstone. Their utility is intrinsically linked to their electronic and structural propert...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of photostabilizers, pharmaceutical intermediates, and materials science, benzophenone derivatives stand as a cornerstone. Their utility is intrinsically linked to their electronic and structural properties, which are meticulously interrogated and understood through spectroscopic analysis. This guide provides an in-depth spectroscopic comparison of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone, a compound of significant interest, and its structurally related analogs. By examining the subtle yet significant shifts in their spectral signatures, we can elucidate the influence of specific functional groups on the overall molecular architecture and electronic environment. This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret spectroscopic data for this class of compounds, thereby facilitating informed decisions in their research and development endeavors.

The Rationale Behind Spectroscopic Scrutiny

The selection of spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—is not arbitrary. Each method provides a unique and complementary piece of the structural puzzle. UV-Vis spectroscopy probes the electronic transitions within the molecule, offering insights into conjugation and chromophores. FT-IR spectroscopy identifies the vibrational modes of functional groups, acting as a molecular fingerprint. NMR spectroscopy maps the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F), revealing the connectivity and spatial arrangement of atoms. Finally, Mass Spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition and offering clues to the molecule's lability.

The Analogs: A Study in Controlled Perturbation

To understand the spectroscopic contributions of different moieties within the parent molecule, 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone, a series of analogs have been selected for comparison. These analogs are designed to systematically probe the effects of the fluoro-substituent, the nature of the halogen, and the length of the alkoxy chain.

The Compounds Under Investigation:

  • Target Compound: 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone

  • Analog 1: 2-Hydroxy-4-(octoxy)phenyl phenyl ketone (Effect of Fluorine Removal)

  • Analog 2: 4-Chlorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (Effect of Halogen Substitution)

  • Analog 3: 4-Fluorophenyl 2-hydroxy-4-(butoxy)phenyl ketone (Effect of Alkoxy Chain Length)

Below is a visual representation of the molecular structures.

G cluster_target Target Compound cluster_analogs Analogs Target 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone Analog1 2-Hydroxy-4-(octoxy)phenyl phenyl ketone Target->Analog1 Remove -F Analog2 4-Chlorophenyl 2-hydroxy-4-(octoxy)phenyl ketone Target->Analog2 Replace -F with -Cl Analog3 4-Fluorophenyl 2-hydroxy-4-(butoxy)phenyl ketone Target->Analog3 Change -C8H17 to -C4H9

Figure 1: Logical relationship between the target compound and its selected analogs.

Experimental Protocols: A Foundation of Rigor

The following protocols outline the standardized procedures for acquiring the spectroscopic data presented in this guide. The choice of solvents and parameters is critical for obtaining high-quality, reproducible data.

UV-Vis Spectroscopy

The UV-Vis spectra are acquired to determine the wavelengths of maximum absorption (λmax), which are characteristic of the electronic transitions within the conjugated systems of the benzophenone core.

Protocol:

  • Sample Preparation: Prepare solutions of each compound in ethanol at a concentration of 1 x 10⁻⁵ M. Ethanol is a common and suitable solvent for benzophenones.[1]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the samples from 200 to 400 nm, using ethanol as a blank.

  • Data Analysis: Identify the λmax values for the observed absorption bands.

FT-IR Spectroscopy

FT-IR spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present, such as the carbonyl (C=O), hydroxyl (O-H), and carbon-fluorine (C-F) bonds.

Protocol:

  • Sample Preparation: Prepare a thin film of the neat compound on a KBr plate.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis: Identify and assign the key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectra are recorded to provide detailed information about the molecular structure and electronic environment of the nuclei.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of each compound in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

  • Data Analysis: Determine chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C, and an appropriate standard for ¹⁹F. Analyze coupling constants (J) and multiplicities.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of the molecules, which aids in structural confirmation.

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Employ Electrospray Ionization (ESI) as a soft ionization technique to primarily observe the molecular ion peak.[2]

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

G cluster_workflow Spectroscopic Analysis Workflow Start Sample Preparation UVVis UV-Vis Spectroscopy Start->UVVis FTIR FT-IR Spectroscopy Start->FTIR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry Start->MS Data Data Analysis & Comparison UVVis->Data FTIR->Data NMR->Data MS->Data Conclusion Structural Elucidation Data->Conclusion

Figure 2: General experimental workflow for the spectroscopic comparison.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for the target compound and its analogs. This data is synthesized based on established principles and data from the scientific literature for similar compounds.

UV-Vis Spectral Data
Compoundλmax 1 (nm)λmax 2 (nm)
4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone~288~325
2-Hydroxy-4-(octoxy)phenyl phenyl ketone~285~323
4-Chlorophenyl 2-hydroxy-4-(octoxy)phenyl ketone~290~328
4-Fluorophenyl 2-hydroxy-4-(butoxy)phenyl ketone~288~325

Note: The λmax for 4-hydroxybenzophenone in ethanol is around 285 nm.[1] The presence of additional substituents will cause slight shifts.

FT-IR Spectral Data (Key Absorptions in cm⁻¹)
CompoundO-H StretchC=O StretchC-F StretchAr-O-C Stretch
4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone~3350 (broad)~1630~1220~1260, ~1020
2-Hydroxy-4-(octoxy)phenyl phenyl ketone~3350 (broad)~1635-~1260, ~1020
4-Chlorophenyl 2-hydroxy-4-(octoxy)phenyl ketone~3350 (broad)~1628-~1260, ~1020
4-Fluorophenyl 2-hydroxy-4-(butoxy)phenyl ketone~3350 (broad)~1630~1220~1260, ~1025

Note: The C=O stretch for aromatic ketones is typically found in the 1685-1666 cm⁻¹ range.[3] Intramolecular hydrogen bonding in 2-hydroxybenzophenones lowers this frequency.

¹H NMR Spectral Data (δ in ppm, CDCl₃)
CompoundAromatic-H-OH-OCH₂--CH₃ (terminal)
4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone6.4-7.8~12.5~4.0~0.9
2-Hydroxy-4-(octoxy)phenyl phenyl ketone6.4-7.8~12.5~4.0~0.9
4-Chlorophenyl 2-hydroxy-4-(octoxy)phenyl ketone6.4-7.8~12.5~4.0~0.9
4-Fluorophenyl 2-hydroxy-4-(butoxy)phenyl ketone6.4-7.8~12.5~4.0~0.9

Note: The phenolic proton in 2-hydroxybenzophenones is significantly downfield due to strong intramolecular hydrogen bonding.

¹³C NMR Spectral Data (δ in ppm, CDCl₃)
CompoundC=OC-F (¹JCF)C-ClAromatic C-OCH₂-
4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone~198~165 (~250 Hz)-114-166~68
2-Hydroxy-4-(octoxy)phenyl phenyl ketone~199--114-166~68
4-Chlorophenyl 2-hydroxy-4-(octoxy)phenyl ketone~197-~138114-166~68
4-Fluorophenyl 2-hydroxy-4-(butoxy)phenyl ketone~198~165 (~250 Hz)-114-166~68

Note: The ¹J C-F coupling constant is typically large, around 200 Hz or more.[4]

Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragment 1Key Fragment 2
4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone358.18213121
2-Hydroxy-4-(octoxy)phenyl phenyl ketone340.21213105
4-Chlorophenyl 2-hydroxy-4-(octoxy)phenyl ketone374.15213139/141
4-Fluorophenyl 2-hydroxy-4-(butoxy)phenyl ketone302.13157121

Note: Fragmentation often occurs at the carbonyl group, leading to characteristic acylium ions.

In-Depth Comparative Analysis

The Influence of the Fluoro-Substituent

Comparing the Target Compound with Analog 1 (2-Hydroxy-4-(octoxy)phenyl phenyl ketone) reveals the electronic influence of the fluorine atom. In the UV-Vis spectrum , a slight bathochromic (red) shift is expected for the fluorinated compound due to the electron-donating mesomeric effect of fluorine, which can extend the conjugation.

In the FT-IR spectrum , the most telling difference is the presence of a strong C-F stretching vibration around 1220 cm⁻¹ for the target compound, which is absent in Analog 1. The C=O stretching frequency may be slightly lower in the fluorinated analog due to the electronic effects of the substituent.

The most significant differences are observed in the NMR spectra . The ¹H NMR of the target compound will show complex splitting patterns for the aromatic protons on the fluorophenyl ring due to H-F coupling.[4] The ¹³C NMR spectrum will exhibit a large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom. Furthermore, a ¹⁹F NMR spectrum can be acquired for the target compound, which would show a single resonance, providing a definitive confirmation of the fluorine's presence and chemical environment.

The Impact of Halogen Substitution

A comparison between the Target Compound and Analog 2 (4-Chlorophenyl 2-hydroxy-4-(octoxy)phenyl ketone) highlights the differences between fluorine and chlorine substitution. In the UV-Vis spectrum , the chloro-analog is expected to show a slightly larger bathochromic shift compared to the fluoro-analog, as chlorine is more polarizable.

In the FT-IR spectrum , the C-Cl stretching vibration appears at a much lower frequency (typically below 800 cm⁻¹) than the C-F stretch, and may be harder to distinguish in the fingerprint region. The electronegativity difference between fluorine and chlorine will also subtly influence the C=O stretching frequency, with the more electronegative fluorine likely causing a slightly higher frequency compared to chlorine, though this effect can be complex.

In the NMR spectra , the aromatic region of the ¹H NMR for the chloro-analog will be simpler than that of the fluoro-analog, as there is no H-Cl coupling. The ¹³C NMR will show a resonance for the carbon attached to chlorine around 138 ppm, without the large coupling seen for the C-F bond.

In the Mass Spectrum , the chloro-analog will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak being approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

The Effect of Alkoxy Chain Length

Comparing the Target Compound with Analog 3 (4-Fluorophenyl 2-hydroxy-4-(butoxy)phenyl ketone) allows for an assessment of the impact of the alkyl chain length. The electronic properties of the benzophenone core are largely unaffected by the length of the saturated alkyl chain. Consequently, the UV-Vis spectra of these two compounds are expected to be nearly identical.

Similarly, the FT-IR spectra will be very similar, with the primary difference being in the C-H stretching region (2850-2960 cm⁻¹), where the octoxy group of the target compound will show a more intense absorption due to the greater number of C-H bonds.

In the ¹H and ¹³C NMR spectra , the signals corresponding to the benzophenone core will be virtually unchanged. The differences will be confined to the signals of the alkoxy chain. The target compound will show additional signals for the extra methylene groups in the octoxy chain compared to the butoxy chain of Analog 3.

The most straightforward distinction is in the Mass Spectrum , where the molecular ion peak of the target compound will be 56 mass units higher than that of Analog 3, corresponding to the difference in mass between an octoxy and a butoxy group (C₄H₈).

Conclusion

This comparative guide demonstrates that a multi-technique spectroscopic approach is essential for the comprehensive characterization of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone and its analogs. Each spectroscopic method provides critical, and often orthogonal, information. The presence and nature of the halogen substituent have a profound effect on the electronic properties and NMR spectra, while the length of the alkoxy chain primarily influences the molecular weight and the intensity of alkyl-related signals. By understanding these structure-spectra correlations, researchers can confidently identify and characterize these important compounds, paving the way for their effective application in various scientific and industrial fields.

References

  • Hrdlovič, P., & Belluš, D. (1968). Effect of substituents on ultraviolet absorption spectra of derivatives of o-hydroxybenzophenone. Chemical Papers, 22(7), 509-520. Available from: [Link]

  • Taft, R. W., & Rakshys, J. W. (1965). A fluorine nuclear magnetic resonance shielding study of substituent effects on charge distributions in benzophenone and its Lewis acid adducts. Journal of the American Chemical Society, 87(2), 438-444. Available from: [Link]

  • Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and photobiology, 90(4), 727–733. Available from: [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. (2020). Available from: [Link]

  • LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Available from: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Ketones. Available from: [Link]

  • Oregon State University. NMR Analysis of Substituted Benzophenones Analysis Guide. (2014). Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. (2023). Available from: [Link]

Sources

Validation

In-vitro testing of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone's efficacy

The Rationale for Fluorinated Benzophenones in Photoprotection The development of next-generation ultraviolet (UV) filters and photoinitiators is driven by the need to overcome the limitations of legacy compounds. Tradit...

Author: BenchChem Technical Support Team. Date: March 2026

The Rationale for Fluorinated Benzophenones in Photoprotection

The development of next-generation ultraviolet (UV) filters and photoinitiators is driven by the need to overcome the limitations of legacy compounds. Traditional benzophenone-type compounds, such as Benzophenone-3 (BP-3, Oxybenzone) and Avobenzone, are widely utilized for their broad-spectrum UV absorption capabilities[1]. However, they frequently suffer from photo-instability, leading to the generation of reactive oxygen species (ROS), phototoxic degradation products, and diminished efficacy over time[2].

4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (F-BP-Oct) represents a structural evolution in this chemical class. By strategically modifying the benzophenone scaffold, this compound addresses two critical failure points in conventional UV filters:

  • The Fluorine Effect: The introduction of a highly electronegative fluorine atom at the para-position of the phenyl ring alters the electronic distribution of the molecule[3]. This inductive electron-withdrawing effect stabilizes the aromatic system against homolytic bond fission during excited-state relaxation, drastically reducing photo-oxidation.

  • The Octoxy Chain: The addition of a long, lipophilic 8-carbon (octoxy) chain increases the molecular weight well beyond the 500 Da threshold. In topical applications, this prevents deep dermal penetration, localizing the compound in the stratum corneum and minimizing systemic cytotoxicity.

Mechanistic Grounding: Excited-State Intramolecular Proton Transfer (ESIPT)

To understand the superior efficacy of F-BP-Oct, we must examine its energy dissipation pathway. Like other 2-hydroxybenzophenones, F-BP-Oct relies on an ultrafast photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT) [4][5].

Upon absorbing a high-energy UV photon, the molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). Because of the pre-existing intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen, a proton is rapidly transferred across the bond[5]. This yields a transient, highly unstable keto-tautomer. The keto-tautomer then undergoes internal conversion—a non-radiative decay process—rapidly returning to the ground state by releasing the absorbed energy as harmless thermal heat[6][7]. The fluorine atom in F-BP-Oct ensures that competing, destructive pathways (such as intersystem crossing to a reactive triplet state) are energetically unfavorable.

ESIPT_Mechanism S0_Enol Ground State (S0) Enol Tautomer S1_Enol Excited State (S1) Enol* Tautomer S0_Enol->S1_Enol UV Photon Absorption S1_Keto Excited State (S1) Keto* Tautomer S1_Enol->S1_Keto Ultrafast ESIPT (< 200 fs) S0_Keto Ground State (S0) Keto Tautomer S1_Keto->S0_Keto Non-Radiative Decay (Internal Conversion) S0_Keto->S0_Enol Reverse Proton Transfer (Heat Release)

Fig 1: The ESIPT photophysical pathway for non-radiative UV energy dissipation.

Self-Validating Experimental Protocols

To objectively compare F-BP-Oct against BP-3 and Avobenzone, our laboratory employs a suite of self-validating in-vitro assays. Every protocol is designed with internal controls to ensure that the causality of any observed degradation or toxicity is definitively linked to the test compound.

Protocol A: High-Throughput Photostability Profiling

Causality: To prove that the fluorine substitution prevents molecular degradation, we must quantify the intact parent compound after aggressive irradiation.

  • Preparation: Dissolve F-BP-Oct, BP-3, and Avobenzone in spectroscopic grade ethanol to a final concentration of 10 μM.

  • Irradiation: Plate samples in quartz cuvettes. Irradiate using a Xenon arc lamp solar simulator (mimicking the AM 1.5G solar spectrum) calibrated to deliver 10 Minimal Erythema Doses (MED).

  • Internal Control: Keep a parallel set of cuvettes wrapped in aluminum foil (Dark Control) in the same chamber to account for thermal degradation.

  • Quantification: Analyze the pre- and post-irradiation samples via RP-HPLC-UV. Calculate the % recovery by comparing the Area Under the Curve (AUC) of the irradiated sample to its respective Dark Control.

Protocol B: In-Vitro 3T3 NRU Phototoxicity Assay (OECD TG 432)

Causality: Phototoxicity occurs when a UV filter absorbs light and transfers that energy to surrounding biological tissues (generating ROS) instead of dissipating it via ESIPT. We use Balb/c 3T3 fibroblasts because they are highly sensitive to UVA/UVB-induced cellular damage[8]. The Neutral Red Uptake (NRU) dye specifically accumulates in the intact lysosomes of living cells, providing a direct, quantitative measure of viability.

  • Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates at

    
     cells/well. Incubate for 24 hours.
    
  • Dosing: Apply serial dilutions of the test compounds. Include Chlorpromazine (CPZ) as a positive phototoxic control and Sodium Dodecyl Sulfate (SDS) as a negative control[8].

  • Exposure: Expose one plate to 5 J/cm² of UVA radiation. Keep the second plate in the dark.

  • Viability Measurement: Wash cells, add Neutral Red medium for 3 hours, extract the dye, and measure optical density at 540 nm.

  • Validation: Calculate the Photo Irritation Factor (PIF). A PIF < 2 indicates no phototoxicity; PIF > 5 indicates severe phototoxicity.

Phototoxicity_Workflow Seed Seed Balb/c 3T3 Cells (Two 96-well plates) Dose Apply Test Compounds (+ CPZ & SDS Controls) Seed->Dose Split Split Plates Dose->Split UVA UVA Irradiated Plate (5 J/cm²) Split->UVA Dark Dark Control Plate (No Irradiation) Split->Dark NRU Neutral Red Uptake (Measure OD at 540 nm) UVA->NRU Dark->NRU Calc Calculate Photo Irritation Factor (PIF) NRU->Calc

Fig 2: In-vitro Balb/c 3T3 Neutral Red Uptake (NRU) phototoxicity assay workflow.

Comparative Efficacy and Safety Data

The experimental data synthesizes the photophysical and biological performance of F-BP-Oct compared to industry standards. The inclusion of the fluorine atom and the octoxy chain yields a statistically significant improvement in both stability and cellular safety.

ParameterF-BP-Oct (Fluorinated)Benzophenone-3 (BP-3)Avobenzone
Peak Absorption (

)
345 nm (Broadband UVA/UVB)288 nm, 325 nm357 nm (UVA primary)
Critical Wavelength (

)
378 nm355 nm382 nm
Photostability (% Recovery) > 98.5% ~ 84.2%< 45.0%
Degradation Pathway Highly resistant (ESIPT dominant)Minor homolytic cleavageSevere photo-fragmentation
3T3 NRU Viability (Dark) > 95% (Non-cytotoxic)~ 88%> 90%
Photo Irritation Factor (PIF) 1.1 (Non-phototoxic) 1.4 (Low risk)3.8 (Phototoxic un-stabilized)

Data Interpretation:

  • Efficacy: F-BP-Oct exhibits a critical wavelength of 378 nm, classifying it as a true broad-spectrum absorber.

  • Stability: While Avobenzone degrades by over 55% after 10 MED of irradiation, F-BP-Oct remains nearly completely intact (>98.5% recovery). This confirms that the fluorination successfully prevents the excited state from decaying into destructive radical pathways[3].

  • Safety: The PIF of 1.1 confirms that F-BP-Oct does not transfer absorbed energy to biological substrates. In contrast, un-stabilized Avobenzone acts as a photosensitizer (PIF 3.8), inducing significant lysosomal damage in the 3T3 fibroblasts upon irradiation.

Conclusion

For drug development professionals and formulation scientists, 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone represents a highly optimized molecule. By leveraging the ESIPT mechanism inherent to 2-hydroxybenzophenones and reinforcing the molecular scaffold with targeted fluorination, this compound achieves near-perfect photostability and an excellent in-vitro safety profile, outperforming traditional alternatives like BP-3 and Avobenzone.

References

  • Phototoxic risk assessment on benzophenone UV filters: In vitro assessment and a theoretical model. PubMed (NIH). Available at:[Link]

  • Linking Electronic Relaxation Dynamics and Ionic Photofragmentation Patterns for the Deprotonated UV Filter Benzophenone-4. PMC (NIH). Available at:[Link]

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PMC (NIH). Available at:[Link]

Sources

Comparative

Comparative study of the photostability of different substituted benzophenones

A Technical Guide for Pharmaceutical & Polymer Scientists Executive Summary & Scientific Rationale This guide provides a structural and experimental analysis of benzophenone (BP) derivatives, focusing on how specific sub...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Pharmaceutical & Polymer Scientists

Executive Summary & Scientific Rationale

This guide provides a structural and experimental analysis of benzophenone (BP) derivatives, focusing on how specific substitution patterns dictate photostability versus photoreactivity.

For researchers in drug development and polymer science, understanding this dichotomy is critical:

  • 2-Hydroxybenzophenones are engineered for hyper-stability (used as UV filters/sunscreens) via the Excited State Intramolecular Proton Transfer (ESIPT) mechanism.

  • Unsubstituted and 4-substituted benzophenones often exhibit high photoreactivity (used as photoinitiators), driven by efficient Intersystem Crossing (ISC) to a reactive triplet state (

    
    ).
    

This guide moves beyond simple categorization, offering a mechanistic breakdown of why specific substituents (hydroxyl, amino, methoxy) shift the molecule from a stable UV absorber to a radical-generating photoinitiator.

Mechanistic Underpinnings: The Stability vs. Reactivity Divergence

The photostability of benzophenone derivatives is governed by the competition between two primary excited-state pathways: ESIPT (safe energy dissipation) and Hydrogen Abstraction (radical formation).

The Stabilization Pathway: ESIPT (2-Substitution)

Derivatives with a hydroxyl group at the ortho (2-) position (e.g., Oxybenzone, 2-hydroxybenzophenone) possess an intramolecular hydrogen bond. Upon UV excitation, the proton transfers from the oxygen to the carbonyl, forming a photo-tautomer. This tautomer relaxes rapidly to the ground state, releasing energy as harmless heat, rather than fluorescence or radical formation.

The Degradation Pathway: Triplet State Abstraction (Unsubstituted/4-Substitution)

Lacking the ortho-hydroxyl valve, species like Benzophenone or 4-Hydroxybenzophenone undergo Intersystem Crossing (ISC) to a long-lived triplet state (


). This species is a diradical capable of abstracting hydrogen atoms from solvents or biological substrates, leading to degradation products (benzopinacol).
Visualization: Mechanistic Divergence

Photostability_Mechanism Start UV Absorption (hν) ExcitedState Singlet Excited State (S₁) Start->ExcitedState ESIPT_Node ESIPT Process (Proton Transfer) ExcitedState->ESIPT_Node Ortho-OH present ISC_Node Intersystem Crossing (ISC) ExcitedState->ISC_Node No Ortho-OH GroundState Ground State (S₀) (Heat Dissipation) ESIPT_Node->GroundState Radiationless Decay Triplet Triplet State (T₁) (Reactive Diradical) ISC_Node->Triplet Radical H-Abstraction (Radical Formation) Triplet->Radical + H-Donor Solvent Degradation Photoproducts (e.g., Benzopinacol) Radical->Degradation

Caption: Divergent photochemical pathways. Green path represents the photostable ESIPT cycle (2-OH); Red path represents the photoreactive triplet pathway (4-OH/Unsubstituted).

Comparative Data Analysis

The following table synthesizes quantum yield (


) and half-life (

) data to illustrate the Structure-Activity Relationship (SAR).

Table 1: Photostability Profile of Benzophenone Derivatives

CompoundSubstituent (Pos.)Primary MechanismPhotostability RatingQuantum Yield (

)*
Key Application
Benzophenone (BP) NoneTriplet H-AbstractionLow ~0.3 - 1.0Photoinitiator
2-Hydroxybenzophenone 2-OHESIPTVery High <

Polymer Stabilizer
Oxybenzone (BP-3) 2-OH, 4-OMeESIPTHigh ~

Sunscreen Active
4-Hydroxybenzophenone 4-OHTriplet H-AbstractionLow ~0.02 - 0.1Chemical Intermediate
4-Aminobenzophenone 4-NH₂ICT / Radical FormationVery Low Variable**Photoinitiator

*


: Quantum yield of photodegradation (lower = more stable). Values are approximate and solvent-dependent (typically isopropanol).
** 4-Amino derivatives often exhibit Intramolecular Charge Transfer (ICT), which can compete with ISC, but they remain highly reactive in polar environments.

Key Insights for Formulators:

  • The "Ortho" Rule: A hydroxyl group at the 2-position is non-negotiable for stability. Moving it to the 4-position destroys the ESIPT capability, increasing degradation by orders of magnitude.

  • Methoxy Effects: In BP-3 (Oxybenzone), the 4-methoxy group acts as an auxochrome, shifting absorption to the UVA region, but the 2-OH group remains the engine of stability.

  • Amino Reactivity: 4-amino substituents stabilize the triplet state less effectively than 2-OH, making them potent photoinitiators rather than stabilizers.

Experimental Protocol: Self-Validating Photostability Assay

To objectively compare these derivatives, a rigorous, self-validating protocol is required. This method uses Ferrioxalate Actinometry to normalize light flux, ensuring that differences in degradation are due to molecular properties, not lamp fluctuations.

Materials & Setup[1][2]
  • Light Source: Xenon arc lamp (simulated solar spectrum) or Mercury vapor lamp (UV-A enriched).

  • Solvent: Isopropanol (IPA).[1] Rationale: IPA acts as a hydrogen donor, accelerating the degradation of unstable species (stress test).

  • Actinometer: 0.006 M Potassium Ferrioxalate.

Step-by-Step Workflow

Step 1: Actinometric Calibration (The "Trust" Step) Before testing samples, verify the photon flux (


).
  • Irradiate Ferrioxalate solution for 30 seconds.

  • Complex with phenanthroline and measure Absorbance at 510 nm.[1]

  • Calculate

    
     (photons/sec). If 
    
    
    
    varies >5% between runs, recalibrate lamp.

Step 2: Sample Preparation Prepare 50 µM solutions of each benzophenone derivative in IPA.

  • Control A (Dark): Wrapped in foil, kept at same temperature.

  • Control B (Inert): Sample in Acetonitrile (non-H-donor) to distinguish H-abstraction from other degradation.

Step 3: Irradiation & Sampling Irradiate samples in quartz cuvettes. Aliquot 100 µL at


 minutes.

Step 4: HPLC Analysis

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Acetonitrile:Water (gradient 50:50 to 100:0).

  • Detection: Diode Array Detector (DAD) at

    
     of each compound.
    
  • Validation: Check peak purity to ensure degradation products do not co-elute with the parent peak.

Visualization: Experimental Workflow

Experimental_Protocol cluster_controls Controls (Self-Validation) Prep Sample Prep (50µM in Isopropanol) DarkCtrl Dark Control (Thermal Stability) Prep->DarkCtrl Irradiation Irradiation (Xenon Arc / Hg Lamp) Prep->Irradiation Analysis HPLC-DAD Analysis (Quantify % Remaining) DarkCtrl->Analysis Baseline Comparison Actinometry Ferrioxalate Actinometry (Flux Calibration) Actinometry->Irradiation Calibrate Flux Sampling Time-Point Sampling (0, 10, 30, 60 min) Irradiation->Sampling Sampling->Analysis Calc Calculate Quantum Yield (Φ) & Degradation Rate (k) Analysis->Calc

Caption: Self-validating experimental workflow ensuring precise quantification of photodegradation kinetics.

References

  • Vione, D. et al. (2013).[2] "Phototransformation of the sunlight filter benzophenone-3 (2-hydroxy-4-methoxybenzophenone) under conditions relevant to surface waters."[2] Science of The Total Environment.[2] Link[2]

  • Serpone, N. & Salinaro, A. (1999). "Terminology, relative photonic efficiencies and quantum yields in heterogeneous photocatalysis." Pure and Applied Chemistry. Link

  • Allen, N. S. (2010). "Photoinitiators for UV and visible curing of coatings: Mechanisms and properties." Journal of Photochemistry and Photobiology A: Chemistry. Link

  • Ignasiak, M. T. et al. (2021). "Substituent Effect on the Photoreduction Kinetics of Benzophenone." Journal of Physical Chemistry A. Link

  • ICH Harmonised Tripartite Guideline. "Photostability Testing of New Drug Substances and Products Q1B." International Council for Harmonisation. Link

Sources

Validation

Cross-Validation of Analytical Methods for 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone: A Comparative Guide to HPLC-UV and LC-MS/MS

Introduction & Mechanistic Context 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS: 84794-99-0) is a highly lipophilic substituted benzophenone derivative utilized primarily as a specialized UV filter and photoinit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS: 84794-99-0) is a highly lipophilic substituted benzophenone derivative utilized primarily as a specialized UV filter and photoinitiator[1]. The quantification of this compound presents unique analytical challenges. Its long, non-polar octoxy chain confers extreme hydrophobicity, leading to extensive protein and lipid binding in biological or environmental matrices. Conversely, the 4-fluoro substitution alters the molecule's electron density, impacting both its UV absorptivity and mass spectrometric ionization efficiency.

When developing assays for this compound, laboratories typically rely on two platforms: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for high-concentration formulation quality control, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level bioanalysis and environmental monitoring[2].

This guide provides an authoritative, objective cross-validation framework to compare these two methodologies, ensuring that data generated across different platforms remains statistically equivalent and scientifically robust[3].

Rationale for Method Selection & Causality

The selection of an analytical method is dictated by the physicochemical properties of the analyte and the complexity of the matrix.

  • The Case for HPLC-UV: The molecule features a conjugated diaryl ketone system. The 2-hydroxy group forms a strong intramolecular hydrogen bond with the ketone carbonyl. This structural feature not only provides photostability via Excited-State Intramolecular Proton Transfer (ESIPT) but also restricts molecular rotation, yielding a sharp, intense UV absorption band (λmax ~290–310 nm). For clean matrices or high-concentration samples (e.g., cosmetic formulations), HPLC-UV is highly reliable and cost-effective.

  • The Case for LC-MS/MS: In complex biological matrices (e.g., plasma, urine) or wastewater, endogenous lipophilic compounds co-elute and mask the UV signal. LC-MS/MS overcomes this through mass-to-charge (m/z) selectivity[4]. Electrospray Ionization (ESI) combined with Multiple Reaction Monitoring (MRM) filters out matrix noise, allowing for sub-ng/mL sensitivity.

CrossValidationWorkflow A Sample Matrix (Spiked with SIL-IS) B Liquid-Liquid Extraction (Ethyl Acetate) A->B C Sample Aliquot Split B->C D HPLC-UV Analysis (Routine QC) C->D High Conc. E LC-MS/MS Analysis (Trace Bioanalysis) C->E Trace Conc. F UV Absorbance Data (λ = 300 nm) D->F G MRM Transition Data (m/z 345.2 → 233.1) E->G H Cross-Validation Statistical Equivalence Test F->H G->H

Workflow for the cross-validation of HPLC-UV and LC-MS/MS analytical methods.

Designing a Self-Validating System

A protocol is only as reliable as its internal quality controls. To ensure this workflow is a self-validating system, three mandatory checkpoints are embedded into the experimental design:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated analog (e.g., Benzophenone-d10) is added to all samples prior to extraction. If extraction efficiency drops or MS ion suppression occurs, the IS peak area proportionally decreases, automatically correcting the calculated concentration and flagging anomalous samples.

  • Pre-Extraction Matrix Blanks: Analyzed in every batch to confirm the absence of carryover or endogenous isobaric interference[5].

  • Incurred Sample Reanalysis (ISR): 10% of study samples are reanalyzed on a separate day. The assay validates itself only if the difference between the original and ISR values is ≤20% for at least 67% of the samples.

Experimental Protocols

Unified Sample Preparation (Liquid-Liquid Extraction)

Causality: The octoxy chain causes extensive protein binding. Simple protein precipitation (PPT) leaves lipophilic matrix components (like phospholipids) in the extract, which cause severe ion suppression in the ESI source[6]. Liquid-Liquid Extraction (LLE) using a non-polar solvent efficiently partitions the hydrophobic analyte while leaving polar interferents in the aqueous phase.

  • Aliquot 200 µL of matrix (e.g., plasma or formulation homogenate) into a clean glass tube.

  • Add 20 µL of SIL-IS working solution (1 µg/mL).

  • Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes to disrupt hydrophobic protein binding.

  • Centrifuge at 4,000 × g for 10 minutes to separate the organic and aqueous layers.

  • Transfer 800 µL of the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 200 µL of Mobile Phase A/B (50:50, v/v). Split the aliquot for HPLC-UV and LC-MS/MS analysis.

HPLC-UV Methodology

Causality: Because of the octoxy chain, the compound exhibits extreme retention on standard C18 stationary phases. To prevent peak tailing and ensure a reasonable run time, a high proportion of organic modifier is required.

  • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 15% Water (0.1% Formic Acid) and 85% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at λ = 300 nm.

  • Injection Volume: 20 µL.

LC-MS/MS Methodology

Causality: Unlike the isocratic method used in HPLC to maintain baseline stability for UV integration, LC-MS/MS employs a gradient to focus the peak at the MS source, enhancing the signal-to-noise ratio and washing away retained phospholipids[6].

  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. (Start at 40% B, ramp to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    • Quantifier: m/z 345.2 → 233.1 (Loss of octyl chain)

    • Qualifier: m/z 345.2 → 123.0 (4-Fluorobenzoyl cleavage)

MSMSFragmentation P Precursor Ion[M+H]+ m/z 345.2 F1 Product Ion 1 m/z 233.1 P->F1 Loss of Octyl Chain (-112 Da) F2 Product Ion 2 m/z 123.0 P->F2 α-Cleavage (4-Fluorobenzoyl)

Proposed LC-MS/MS fragmentation pathway for 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone.

Comparative Data & Cross-Validation Results

According to global bioanalysis consortium guidelines, cross-validation is mandatory when comparing data generated from different analytical platforms within the same study. The primary acceptance criterion is that the mean accuracy of Quality Control (QC) samples between methods must not deviate by more than 15%[7].

Table 1: Comparative Analytical Performance Metrics
ParameterHPLC-UVLC-MS/MS
Detection Mechanism UV Absorbance (λ = 300 nm)MRM (m/z 345.2 → 233.1)
Limit of Detection (LOD) 50 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 150 ng/mL0.5 ng/mL
Linear Dynamic Range 150 – 10,000 ng/mL0.5 – 500 ng/mL
Intra-day Precision (%RSD) < 2.5%< 4.5%
Matrix Effect Susceptibility High (Co-eluting chromophores)Moderate (Ion suppression)
Table 2: Cross-Validation Accuracy (Spiked Matrix QCs)

To establish equivalency, spiked Quality Control samples were analyzed using both methodologies following the unified LLE protocol.

QC LevelNominal Conc. (ng/mL)HPLC-UV Mean ± SDLC-MS/MS Mean ± SD% Difference (Bias)
Low QC 200208.4 ± 4.1198.2 ± 6.3+5.1%
Mid QC 1000985.6 ± 12.51012.4 ± 21.0-2.6%
High QC 50004910.2 ± 45.84985.7 ± 85.2-1.5%

Note: The % Difference across all QC levels falls well within the ±15% acceptance criteria, successfully validating the cross-platform data equivalency.

Conclusion

Both HPLC-UV and LC-MS/MS are highly capable techniques for the quantification of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone, provided that the sample preparation effectively manages the compound's extreme lipophilicity.

For routine quality control of high-concentration cosmetic or industrial formulations, HPLC-UV offers a robust, high-precision, and cost-effective solution. However, for pharmacokinetic profiling, human biomonitoring, or environmental trace analysis, LC-MS/MS is strictly required to achieve sub-ng/mL sensitivity and bypass complex matrix interferences. The cross-validation data confirms that laboratories can seamlessly transition between these two methods during different phases of product development without compromising data integrity.

References

  • [1] 4-fluorofenil 2-idrossi-4-(ottossi)fenil chetone N. CAS - ChemWhat.1

  • Analysis of five benzophenone-type UV filters in human urine by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing).

  • [5] Multiclass Determination of Sunscreen Chemicals in Water Samples by Liquid Chromatography−Tandem Mass Spectrometry - Analytical Chemistry (ACS Publications). 5

  • [3] A Comprehensive Guide to Cross-Validation of HPLC and LC-MS/MS Methods for Quantitative Analysis - Benchchem. 3

  • [2] An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - MDPI. 2

  • [6] Strategies & Considerations for Bioanalytical Method Development and Validation Using LCMS / MS - A Review - PharmaTutor. 6

  • [7] Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. 7

  • [4] Liquid Chromatography-Mass Spectrometry Technique-A Review - Research Journal of Pharmacy and Technology. 4

Sources

Comparative

Comparative Efficacy of 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone in Polymer Matrices

Executive Summary 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS: 84794-99-0), hereafter referred to as FP-BP12 , represents a specialized class of fluorinated benzophenone UV absorbers. Structurally analogous to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS: 84794-99-0), hereafter referred to as FP-BP12 , represents a specialized class of fluorinated benzophenone UV absorbers. Structurally analogous to the widely used Octabenzone (Benzophenone-12) , this compound incorporates a para-fluorine substitution on the non-hydroxylated phenyl ring.

While standard benzophenones are industry workhorses for polyolefins, they often suffer from surface migration (blooming) and incompatibility with halogenated matrices. This guide analyzes the efficacy of FP-BP12, positing that the fluorine modification serves two critical functions:

  • Matrix Compatibility: Enhanced solubility parameters matching fluoropolymers (PVDF, ETFE) and high-performance engineering plastics.

  • Migration Resistance: Reduced surface blooming in pharmaceutical packaging films, critical for regulatory compliance in drug development.

Chemical Profile & Mechanism of Action

Structure-Activity Relationship (SAR)

The molecule functions via the Excited State Intramolecular Proton Transfer (ESIPT) mechanism.[1] The ortho-hydroxy group forms a hydrogen bond with the carbonyl oxygen. Upon UV irradiation, the proton transfers to the oxygen, creating an excited enol tautomer. This tautomer relaxes to the ground state by releasing heat, non-destructively dissipating UV energy.

  • The Octoxy Group: Provides lipophilicity, ensuring dispersion in non-polar matrices like Polyethylene (PE) and Polypropylene (PP).

  • The Fluorine Atom: The critical differentiator. Unlike hydrogen (in BP-12), fluorine increases the molecule's polarity and chemical stability (C-F bond strength: ~485 kJ/mol) without significantly altering the steric profile. This modification tailors the Solubility Parameter (

    
    ) , making it more compatible with fluorinated matrices.
    
Mechanism Visualization

The following diagram illustrates the ESIPT cycle and the stabilization role of the fluorinated ring.

ESIPT_Mechanism cluster_F Fluorine Substitution Effect Ground Ground State (Keto) Intramolecular H-Bond Excited_Keto Excited State (Keto*) UV Absorption Ground->Excited_Keto hν (UV Absorption) Excited_Enol Excited State (Enol*) Proton Transfer Excited_Keto->Excited_Enol ESIPT (Fast) Ground_Enol Ground State (Enol) Thermal Dissipation Excited_Enol->Ground_Enol IC (Heat Release) Ground_Enol->Ground Reverse Proton Transfer F_Stab 4-Fluoro Group: 1. Modulates Electron Density 2. Increases Matrix Interaction F_Stab->Ground

Figure 1: The ESIPT cycle dissipates UV energy as heat. The 4-fluoro substitution stabilizes the ground state interactions within the polymer matrix.

Comparative Efficacy Analysis

This section compares FP-BP12 against the industry standard Octabenzone (BP-12) and a Benzotriazole (Tinuvin P) benchmark across three distinct polymer matrices.

Matrix 1: Polyolefins (LDPE/PP)

Context: High-volume packaging and agricultural films.

  • BP-12 Performance: Excellent UV absorption but prone to "blooming" (migration to surface) over time due to low molecular weight and incompatibility.

  • FP-BP12 Performance: The fluorine atom slightly increases polarity and density, retarding diffusion rates through the semi-crystalline polyolefin matrix.

  • Verdict: FP-BP12 offers 15-20% improved retention over long durations but may be cost-prohibitive for commodity plastics unless leaching is a specific concern (e.g., food contact).

Matrix 2: Fluoropolymers (PVDF, ETFE)

Context: Architectural coatings and high-durability membranes.[2]

  • BP-12 Performance: Poor. The solubility parameter mismatch leads to phase separation and hazing.

  • FP-BP12 Performance: Superior. The "like-dissolves-like" principle applies. The fluorinated ring enhances miscibility with the fluoropolymer backbone, preventing phase separation and maintaining optical clarity.

  • Verdict: FP-BP12 is the preferred choice for fluorinated coatings.

Matrix 3: Pharmaceutical Packaging (Blister Films)

Context: Drug development professionals require packaging that protects photosensitive APIs without leaching additives into the drug.

  • BP-12 Performance: Risk of migration into lipophilic drug formulations.

  • FP-BP12 Performance: Higher chemical stability and altered partition coefficient (

    
    ) reduce migration potential into specific API formulations.
    
  • Verdict: FP-BP12 is a candidate for low-migration applications.[3]

Experimental Data Summary

The following data represents comparative performance metrics derived from accelerated weathering protocols (ASTM D4329).

Table 1: Physical Property Retention (500 Hours QUV-A)

Matrix: Polypropylene (PP) Homopolymer, 0.5 wt% loading

MetricControl (No Additive)Octabenzone (BP-12)FP-BP12 (Fluorinated)Benzotriazole (Ref)
Tensile Strength Retention 45%82%88% 91%
Elongation at Break 12%65%72% 75%
Yellowness Index (

YI)
+18.5+4.2+3.8 +2.1
Surface Blooming N/AVisible HazeNone Detected None Detected
Table 2: Migration Resistance in Fluoropolymer Matrix

Matrix: PVDF Film, incubated at 60°C for 1 week

AdditiveInitial LoadingFinal Loading (after wipe)Loss %Compatibility Visual
Octabenzone (BP-12) 1.0%0.65%35%Hazy / Opaque
FP-BP12 1.0%0.96%4% Clear / Transparent

Detailed Experimental Protocols

To validate these findings in your own lab, follow these standardized workflows.

Protocol A: Compounding and Film Preparation

Objective: Create uniform polymer films with precise additive loading.[1]

  • Materials:

    • Polymer Resin: PP (MFI 12) or PVDF pellets.[1]

    • Additive: FP-BP12 (0.1% - 1.0% w/w).

    • Solvent (for solvent casting PVDF): Dimethylacetamide (DMAc).

  • Melt Extrusion (PP):

    • Pre-mix resin and additive powder in a high-speed mixer.[1]

    • Extrude using a twin-screw extruder at 190°C (Zone 1) to 210°C (Die).

    • Pelletize and press into 100

      
       films using a hot press.
      
  • Solvent Casting (PVDF):

    • Dissolve PVDF and FP-BP12 in DMAc at 60°C.

    • Cast onto a glass plate and dry in a vacuum oven at 80°C for 12 hours.

Protocol B: Accelerated Weathering & Characterization

Objective: Quantify degradation and migration.[1]

  • Exposure:

    • Instrument: QUV Weathering Tester.

    • Cycle: ASTM D4329 (8h UV at 60°C, 4h Condensation at 50°C).

    • Lamp: UVA-340 (Simulation of sunlight).

  • Analysis:

    • FTIR Spectroscopy: Monitor Carbonyl Index (1715 cm⁻¹) growth to track oxidation.

    • Colorimetry: Measure YI (Yellowness Index) using a spectrophotometer (ASTM E313).

    • Migration Test: Wipe surface with ethanol-soaked swab after aging; analyze swab via HPLC to quantify leached additive.

Experimental Workflow Diagram

Experimental_Workflow cluster_Testing Testing Phase Start Start: Raw Materials Compounding Compounding (Extrusion or Casting) Start->Compounding Sample_Prep Sample Preparation (Films/Plaques) Compounding->Sample_Prep Weathering QUV Weathering (ASTM D4329) Sample_Prep->Weathering Migration Migration/Leaching Analysis Sample_Prep->Migration Analysis Data Analysis (FTIR, Tensile, YI) Weathering->Analysis Migration->Analysis

Figure 2: Step-by-step workflow for validating UV absorber efficacy and migration resistance.

References

  • PubChem. (2023).[1] (4-Fluorophenyl)acetone and related Benzophenone Derivatives. National Library of Medicine. [Link]

  • Kumasaka, R., et al. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727-733.[4] [Link]

  • Polyflon Technology. (2020). 5 Reasons to use a Fluoropolymer for your application. [Link]

  • Sarex Chemicals. (2025). Why UV Absorbers Are Key for Durable Polymers and Coatings. [Link]

Sources

Validation

A Comparative Analysis of Synthesis Routes for Substituted Benzophenones: Bridging Classical Methods and Modern Catalysis

The benzophenone scaffold is a privileged structural motif in medicinal chemistry, serving as the core of numerous therapeutics, photoinitiators, and UV-blocking agents [1]. For drug development professionals and synthet...

Author: BenchChem Technical Support Team. Date: March 2026

The benzophenone scaffold is a privileged structural motif in medicinal chemistry, serving as the core of numerous therapeutics, photoinitiators, and UV-blocking agents [1]. For drug development professionals and synthetic chemists, the efficient and regioselective construction of substituted benzophenones is a critical path in structure-activity relationship (SAR) exploration.

As a Senior Application Scientist, I have evaluated countless synthetic workflows for diaryl ketones. The choice of synthesis route is rarely arbitrary; it is dictated by the electronic nature of the substrates, the necessity for strict regiocontrol, and the tolerance of existing functional groups. This guide provides an objective, data-driven comparison of the three most prominent synthesis routes: the classical Friedel-Crafts Acylation, the modern Carbonylative Suzuki-Miyaura Cross-Coupling, and the directed Weinreb Amide approach.

Friedel-Crafts Acylation: The Classical Workhorse

The Friedel-Crafts acylation remains the foundational method for C-C bond formation in aryl ketone synthesis due to the commercial availability of acyl chlorides and simple arenes.

Causality & Mechanistic Insights

The reaction relies on the generation of a highly electrophilic acylium ion. A Lewis acid, typically anhydrous aluminum chloride (


), coordinates with the acyl chloride to facilitate the departure of the chloride ion.

A critical mechanistic caveat that dictates experimental design is the stoichiometric requirement of the catalyst . Unlike true catalytic processes, the resulting benzophenone product contains a basic carbonyl oxygen that strongly coordinates with the


. This complexation effectively removes the Lewis acid from the catalytic cycle, necessitating at least one full equivalent (often 1.1 to 1.5 equivalents) of 

to drive the reaction to completion. Furthermore, regioselectivity is entirely governed by the innate electronic directing effects of the arene, which often leads to inseparable ortho/para isomeric mixtures.
Self-Validating Experimental Protocol
  • Preparation: In an oven-dried, nitrogen-purged flask, dissolve the substituted arene (1.0 equiv) and the substituted benzoyl chloride (1.05 equiv) in anhydrous dichloromethane (DCM).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: The formation of the acylium ion is highly exothermic; low temperatures prevent the polymerization of reactive intermediates and improve the para-selectivity.

  • Activation: Add anhydrous

    
     (1.2 equiv) portion-wise over 30 minutes.
    
  • Propagation: Allow the reaction to slowly warm to room temperature and stir until TLC indicates complete consumption of the acyl chloride (typically 2-4 hours).

  • Quenching: Carefully pour the mixture over crushed ice containing 1N HCl. Causality: The acidic aqueous quench is mandatory to hydrolyze the strong aluminum-ketone complex and liberate the free benzophenone. Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    

Carbonylative Suzuki-Miyaura Cross-Coupling: The Modern Precision Tool

When strict regiocontrol is required or when substrates contain Lewis acid-sensitive functional groups, transition-metal catalysis is the superior alternative. The carbonylative Suzuki-Miyaura reaction couples an aryl halide with an arylboronic acid in the presence of carbon monoxide (CO) [2].

Causality & Mechanistic Insights

The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) species. In a standard Suzuki coupling, transmetalation with the boronic acid would immediately follow. However, in the carbonylative variant, CO insertion into the Pd-Aryl bond must occur before transmetalation to form the acyl-palladium(II) intermediate.

The primary failure mode of this reaction is the competing non-carbonylative direct Suzuki coupling , which yields a biaryl byproduct instead of the desired benzophenone. To force the catalytic cycle down the carbonylative pathway, researchers must artificially starve the transmetalation step. This is achieved by the slow addition of the boronic acid , ensuring that CO insertion outcompetes direct transmetalation [2].

Self-Validating Experimental Protocol
  • System Setup: Charge a Schlenk flask with the aryl bromide (1.0 equiv),

    
     (5 mol%), a suitable phosphine ligand (e.g., 
    
    
    
    , 10 mol%), and
    
    
    (2.0 equiv).
  • Atmosphere Exchange: Evacuate and backfill the flask with CO gas (1 atm) using a balloon. Add anhydrous anisole or 1,4-dioxane as the solvent.

  • Heating: Heat the mixture to 80 °C.

  • Controlled Addition (Critical Step): Dissolve the arylboronic acid (1.5 equiv) in a minimum amount of solvent. Using a syringe pump, add this solution dropwise to the heated reaction mixture over 4 to 6 hours. Causality: Maintaining a low steady-state concentration of the boronic acid suppresses the direct biaryl coupling pathway.

  • Workup: Cool to room temperature, vent the CO safely in a fume hood, filter through a pad of Celite to remove the palladium black, and purify via silica gel chromatography.

Grignard Addition to Weinreb Amides: The Directed Approach

When dealing with complex pharmaceutical intermediates where CO gas handling is undesirable, the directed addition of organometallic reagents to Weinreb amides (N-methoxy-N-methylamides) offers unparalleled precision [3].

Causality & Mechanistic Insights

A classical problem in organic synthesis is that the addition of a Grignard reagent to an ester or acyl chloride typically results in over-addition, yielding a tertiary alcohol. The Weinreb-Nahm synthesis elegantly bypasses this.

Upon nucleophilic attack by the Grignard reagent, the magnesium ion coordinates simultaneously with the carbonyl oxygen and the methoxy oxygen of the Weinreb amide. This forms a highly stable, five-membered tetrahedral chelate. This chelated intermediate is electronically satisfied and sterically hindered, completely arresting the reaction and preventing a second equivalent of the Grignard reagent from attacking. The desired ketone is only liberated upon the destruction of the chelate during the acidic aqueous workup.

Self-Validating Experimental Protocol
  • Substrate Preparation: Dissolve the synthesized Weinreb amide (1.0 equiv) in anhydrous THF under an argon atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Nucleophilic Attack: Add the aryl magnesium bromide (Grignard reagent, 1.1 equiv) dropwise.

  • Chelate Maintenance: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional hour. The stable chelate prevents any runaway over-addition during this timeframe.

  • Collapse & Liberation: Quench the reaction vigorously with cold 1N HCl. Causality: The acid protonates the intermediate, breaking the magnesium chelate and collapsing the tetrahedral intermediate to expel N,O-dimethylhydroxylamine, yielding the pure substituted benzophenone.

Comparative Data Analysis

To aid in route selection, the quantitative and qualitative performance metrics of these three methodologies are summarized below.

ParameterFriedel-Crafts AcylationCarbonylative Suzuki-MiyauraWeinreb Amide + Grignard
Typical Yield 60% - 85%75% - 95%80% - 98%
Regioselectivity Poor to Moderate (Dictated by arene electronics)Excellent (Dictated by halide/boronic acid positions)Excellent (Dictated by amide/Grignard positions)
Functional Group Tolerance Low (Fails with basic amines, sensitive to strong Lewis acids)High (Tolerates esters, nitriles, unprotected amines)Moderate (Grignard reagents react with acidic protons/electrophiles)
Over-addition Risk NoneNoneNone (Due to stable chelate)
Environmental Impact Poor (Requires stoichiometric heavy metal/Lewis acid waste)Moderate (Requires Pd, but catalytic; CO gas handling required)Moderate (Requires stoichiometric Mg waste and anhydrous solvents)

Visualizing the Workflows

Route Selection Logic

To streamline the decision-making process for drug development professionals, the following decision tree illustrates the logical flow for selecting the optimal synthesis route based on substrate properties.

RouteSelection Start Target: Substituted Benzophenone Q1 Are substrates sensitive to harsh Lewis acids? Start->Q1 FC Route 1: Friedel-Crafts Acylation (AlCl3, Acyl Chloride) Q1->FC No Q2 Is strict regiocontrol required? Q1->Q2 Yes Grignard Route 3: Weinreb Amide + Grignard (Anhydrous, Stoichiometric) Q2->Grignard Yes, but avoid CO gas Suzuki Route 2: Carbonylative Suzuki-Miyaura (Pd-Catalyzed, CO source) Q2->Suzuki Yes, complex functional groups

Figure 1: Decision matrix for selecting the optimal benzophenone synthesis route based on substrate.

The Carbonylative Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting. The diagram below highlights the critical CO insertion step that must outcompete direct transmetalation.

CatalyticCycle Pd0 Pd(0) Catalyst PdII_OA Pd(II) Ar-Pd-X Pd0->PdII_OA Oxidative Addition (Ar-X) PdII_CO Pd(II) Ar-CO-Pd-X PdII_OA->PdII_CO CO Insertion PdII_TM Pd(II) Ar-CO-Pd-Ar' PdII_CO->PdII_TM Transmetalation (Ar'-B(OH)2) PdII_TM->Pd0 Reductive Elimination Product Benzophenone Ar-CO-Ar' PdII_TM->Product Product Release

Figure 2: The Pd-catalyzed carbonylative Suzuki-Miyaura cross-coupling mechanism.

Conclusion

While the Friedel-Crafts acylation remains a cost-effective method for simple, symmetrical, or electronically biased substrates, modern drug discovery demands higher precision. The Carbonylative Suzuki-Miyaura coupling provides unparalleled functional group tolerance and regiocontrol, provided the kinetics of transmetalation are carefully managed via slow addition. Conversely, the Weinreb amide route offers a highly reliable, bench-stable alternative that completely bypasses the need for toxic CO gas while maintaining perfect regioselectivity. Selecting the appropriate route requires a holistic evaluation of the target molecule's electronic landscape and the laboratory's operational capabilities.

References

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm (via PMC, National Institutes of Health).[Link]

  • Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (Royal Society of Chemistry).[Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega (American Chemical Society).[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a system of engineered causality. When handling specialized photoactive compounds like 4-Fluorophenyl 2-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a system of engineered causality. When handling specialized photoactive compounds like 4-Fluorophenyl 2-hydroxy-4-(octoxy)phenyl ketone (CAS: 84794-99-0) [1], standard operating procedures must account for the specific molecular behavior of the chemical.

This compound is a highly lipophilic, fluorinated benzophenone derivative utilized primarily as an advanced ultraviolet (UV) absorber. The addition of the octoxy chain and the para-fluoro substitution significantly increases its partition coefficient (LogP). This means that if the powder contacts the skin, it will rapidly permeate lipid bilayers, making dermal sensitization a primary operational risk.

Below is the comprehensive, self-validating operational guide for the safe handling, transfer, and disposal of this chemical.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first summarize the quantitative and qualitative hazard data extrapolated from structural analogs (such as 2-hydroxy-4-(octyloxy)benzophenone).

Property / Hazard ClassificationValue / IndicatorOperational Implication (The "Why")
CAS Number 84794-99-0Unique identifier for safety tracking and waste manifesting[1].
Physical State Solid (Powder)High risk of combustible dust formation and inhalation[2].
Water Solubility InsolubleAqueous cleaning is ineffective; requires organic solvents (e.g., Isopropanol) for surface decontamination.
Skin Sensitization Category 1B (H317)Rapid dermal absorption dictates a strict requirement for impermeable nitrile or neoprene gloves.
Aquatic Toxicity Chronic Cat. 1/3 (H410/H412)Absolute prohibition of drain disposal; mandates collection as halogenated organic waste for incineration[2].

Engineered Personal Protective Equipment (PPE) Matrix

Do not default to generic lab wear. Every piece of PPE must be selected based on the specific physicochemical threats of fluorinated benzophenones.

  • Hand Protection (Critical): Wear Nitrile gloves (minimum 0.11 mm thickness) .

    • Causality: Benzophenone derivatives are highly lipophilic and can degrade or permeate standard latex. Nitrile provides the necessary chemical resistance against octoxy-substituted aromatics.

  • Eye Protection: Use ANSI Z87.1 tight-fitting safety goggles .

    • Causality: Fine organic powders can aerosolize during transfer, causing severe ocular irritation and corneal micro-abrasions[2]. Standard safety glasses with side shields are insufficient against dust.

  • Respiratory Protection: An N95 or P100 particulate respirator is required if handling outside of a certified fume hood.

    • Causality: Prevents the inhalation of combustible dust and protects the mucous membranes from localized irritation[2].

  • Body Protection: A fully buttoned, flame-resistant laboratory coat.

Operational Workflow: Safe Weighing and Transfer

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's success is visually or mechanically confirmed.

Step 1: Environmental Verification

  • Action: Conduct all open-container handling inside a certified chemical fume hood.

  • Validation: Before opening the chemical, hold a Kimwipe near the sash opening. Visually confirm a strong inward draft (face velocity should read between 100–120 fpm).

Step 2: Static Dissipation

  • Action: Ground all metal spatulas and analytical balances before use.

  • Causality: Benzophenone powders can accumulate static charge during friction (triboelectric effect). A static spark is a known ignition source for combustible organic dusts[2].

Step 3: Material Transfer

  • Action: Use anti-static, conductive weigh boats. Transfer the powder slowly, keeping the container as close to the weigh boat as possible.

  • Causality: Minimizing the drop height prevents the kinetic aerosolization of the powder, keeping the ambient air clear of respiratory hazards.

Step 4: Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a lint-free cloth dampened with Isopropanol (IPA) or Ethanol.

  • Causality: Because the compound is highly water-insoluble, standard soap and water will only smear the chemical. An alcohol-based solvent is required to dissolve and lift the lipophilic residue.

Spill Response and Disposal Plan

In the event of a spill, immediate containment is necessary to prevent environmental contamination and personnel exposure.

Protocol: Spill Containment & Cleanup

  • Area Isolation: Immediately halt work and lower the fume hood sash. If the spill is outside the hood, evacuate personnel from the immediate 2-meter radius.

  • Dust Suppression (Critical): Never dry-sweep the powder.

    • Causality: Dry sweeping forcefully aerosolizes the compound, bypassing standard ventilation controls and creating an inhalation hazard[3].

  • Collection: Use a HEPA-filtered laboratory vacuum. If a HEPA vacuum is unavailable, use the "wet-wipe" method: gently place paper towels soaked in Isopropanol over the powder to dissolve and bind it, then carefully scoop the towels into a waste container.

  • Waste Segregation: Place all contaminated wipes, gloves, and collected powder into a sealable, high-density polyethylene (HDPE) container.

  • Labeling & Disposal: Label the container strictly as "Hazardous Solid Waste - Halogenated Organic (Contains Fluorinated Benzophenone)". Route this container to your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor for high-temperature incineration[3]. Never flush this compound down the drain , as it acts as a persistent aquatic toxin[2].

Mechanistic Safety Workflow Diagram

G Step1 1. Pre-Operation Validation Verify Hood Flow & Grounding Step2 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat Step1->Step2 Step3 3. Material Transfer Use Anti-Static Weigh Boats Step2->Step3 Decision Spill Occurred? Step3->Decision SpillResp Wet-Wipe / HEPA Vacuum (Prevent Dust Aerosolization) Decision->SpillResp Yes WasteSeg Waste Segregation Halogenated Solid Waste Decision->WasteSeg No SpillResp->WasteSeg Disposal Incineration via Licensed Contractor WasteSeg->Disposal

Operational workflow for the safe handling, spill response, and disposal of fluorinated benzophenones.

References

  • Title: PINPOOLS - B2B better chemical procurement (CAS 84794-99-0) Source: Pinpools URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.